molecular formula C11H22ClN B1658868 Spiro[5.5]undecan-2-amine, hydrochloride CAS No. 62439-54-7

Spiro[5.5]undecan-2-amine, hydrochloride

Número de catálogo: B1658868
Número CAS: 62439-54-7
Peso molecular: 203.75 g/mol
Clave InChI: HRKJLXGZOPZISH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Spiro[5.5]undecan-2-amine, hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[5.5]undecan-2-amine, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[5.5]undecan-2-amine, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

spiro[5.5]undecan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c12-10-5-4-8-11(9-10)6-2-1-3-7-11;/h10H,1-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKJLXGZOPZISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614548
Record name Spiro[5.5]undecan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62439-54-7
Record name Spiro[5.5]undecan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spiro[5.5]undecan-2-amine Hydrochloride: A Technical Guide to Structural Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is a proven method to improve clinical success rates. Spirocyclic scaffolds, particularly those utilizing the spiro[5.5]undecane core, offer unparalleled conformational rigidity and unique spatial vectors. This whitepaper provides an in-depth technical analysis of Spiro[5.5]undecan-2-amine hydrochloride , detailing its structural properties, mechanistic advantages in drug design, and self-validating synthetic protocols for high-throughput derivatization.

Chemical Structure & Physical Properties

The physical and computational properties of Spiro[5.5]undecan-2-amine hydrochloride are summarized in the table below. Understanding these baseline metrics is critical for accurate mass spectrometry validation and reaction stoichiometry.

PropertyValue
Chemical Name Spiro[5.5]undecan-2-amine hydrochloride
CAS Number (HCl Salt) 62439-54-7[1]
CAS Number (Free Base) 745000-09-3[2]
Molecular Formula C11H21N (Free Base)[3]
Monoisotopic Mass 167.1674 Da[3]
SMILES C1CCC2(CC1)CCCC(C2)N[3]
InChIKey KCGFNQXJENWZMG-UHFFFAOYSA-N[3]
Predicted m/z [M+H]+ 168.17468[3]
Predicted CCS [M+H]+ 140.4 Ų[3]
Storage Conditions Room temperature, desiccated[4]

Structural Analysis & Mechanistic Advantages

As a Senior Application Scientist, I frequently advocate for the integration of spirocyclic scaffolds to escape the "flatland" of traditional drug design. The spiro[5.5]undecane core consists of two cyclohexane rings connected by a single quaternary spiro carbon.

Causality of Scaffold Selection:

  • Orthogonal Vector Projection: The spiro fusion forces the two cyclohexane rings into an orthogonal (perpendicular) geometric relationship. Consequently, the primary amine at the 2-position is projected into a highly specific 3D vector. This minimizes the entropic penalty upon target binding, as the molecule is pre-organized to fit into deep, three-dimensional binding pockets that planar anilines cannot access.

  • Enhanced Physicochemical Profile: Increasing the fraction of sp3-hybridized carbons (Fsp3) disrupts the crystal lattice packing energy, which inherently improves aqueous solubility.

  • Metabolic Stability: Unlike planar benzylamines, the spiro[5.5]undecane system lacks easily oxidized benzylic positions. This structural feature significantly reduces Cytochrome P450 (CYP450) liability, leading to improved half-lives in human liver microsomes (HLM).

Experimental Protocols: Self-Validating Derivatization

In high-throughput library synthesis, protocols cannot be open-loop; they must be designed as self-validating state machines to prevent the propagation of failed reactions. The following amide coupling protocol utilizes built-in In-Process Controls (IPCs) to ensure absolute trustworthiness.

Protocol: Self-Validating Amide Coupling Workflow

Objective: Couple Spiro[5.5]undecan-2-amine hydrochloride with a generic carboxylic acid (R-COOH) using HATU.

Causality of Reagent Selection: HATU is selected over traditional EDC/HOBt due to its superior reaction kinetics when dealing with sterically hindered primary amines located on spirocyclic rings. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competitive nucleophile during the activation phase.

Step 1: Carboxylic Acid Activation

  • Action: In a dry reaction vessel, dissolve 1.0 eq of R-COOH and 1.2 eq of HATU in anhydrous DMF to achieve a 0.2 M concentration. Add 3.0 eq of DIPEA.

  • Mechanism: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive OAt (7-azabenzotriazole) ester. Stir for 15 minutes at room temperature.

Step 2: Nucleophilic Addition

  • Action: Add 1.1 eq of Spiro[5.5]undecan-2-amine hydrochloride[1] to the activated mixture.

  • Causality: The slight stoichiometric excess of the amine ensures complete consumption of the activated ester. Unreacted spiro amine is highly polar and easily removed during acidic aqueous workup, whereas unreacted activated esters can cause complex side reactions during purification.

Step 3: Self-Validation Checkpoint (LC-MS IPC)

  • Action: After 2 hours of stirring, withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H2O (1:1), and inject into the LC-MS.

  • Validation Logic: The protocol dictates the next state based on analytical feedback.

    • Condition A: If the LC-MS trace shows >90% conversion to the desired product mass, proceed to Step 4.

    • Condition B: If the unreacted spiro amine mass (m/z 168.17 [M+H]+)[3] remains the base peak, the system dictates the immediate addition of 0.5 eq HATU and 1.0 eq DIPEA, followed by an additional 2 hours of stirring. Do not proceed to workup until Condition A is met.

Step 4: Workup and Purification

  • Action: Quench the validated reaction with saturated NaHCO3 (aq) and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to completely partition out residual DMF. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via Prep-HPLC.

Process Visualization

Workflow N1 Spiro[5.5]undecan-2-amine HCl (Starting Material) N2 Freebasing (DIPEA in DMF) N1->N2 Add Base N4 Amide Coupling (Reaction Vessel) N2->N4 Nucleophile N3 Carboxylic Acid Activation (HATU) N3->N4 Activated Ester N5 IPC Check: LC-MS (Self-Validation Step) N4->N5 Aliquot at 2h N5->N4 If Conversion <90% (Add Time/Reagents) N6 Aqueous Workup & Extraction N5->N6 If Conversion >90% N7 Prep-HPLC Purification N6->N7 Crude Product N8 Final Validation (1H-NMR & Purity >95%) N7->N8 Pure Fractions

Workflow for the self-validating derivatization of Spiro[5.5]undecan-2-amine hydrochloride.

References

  • PubChemLite - Spiro[5.5]undecan-2-amine hydrochloride (C11H21N). uni.lu.
  • spiro[5.5]undecan-2-amine hydrochloride — Chemical Substance Information. nextsds.com.
  • 62439-54-7・spiro[5.5]undecan-2-amine hydrochloride. fujifilm.com.
  • 745000-09-3 Spiro[5.5]undecan-2-amine AKSci 6841FS. aksci.com.

Sources

Pharmacological and Mechanistic Profiling of Spiro[5.5]undecan-2-amine Hydrochloride: Overcoming Amantadine Resistance in Influenza A

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Virologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The emergence of drug-resistant Influenza A strains has severely compromised the clinical utility of first-generation adamantane-based antivirals, such as amantadine and rimantadine. The primary target of these drugs is the A/M2 proton channel , a homotetrameric type III integral membrane protein essential for viral uncoating. Mutations in the pore-lining residues—most notably V27A, L26F, and S31N—have rendered the virus resistant to canonical pore blockers[1].

Spiro[5.5]undecan-2-amine, hydrochloride (and its extensively studied positional isomer, spiro[5.5]undecan-3-amine) represents a next-generation class of polycyclic amines. By expanding the hydrophobic cage of the inhibitor scaffold, this compound restores van der Waals interactions within the mutated, enlarged M2 pore, effectively rescuing antiviral efficacy in vitro[2]. This whitepaper dissects the biophysical mechanism of action of the spiro[5.5]undecane pharmacophore and provides self-validating in vitro protocols for evaluating its M2 channel blockade.

Target Biology: The M2 Proton Channel Pathway

To understand the mechanism of action, we must first establish the physiological causality of the target. Following receptor-mediated endocytosis, the influenza virion is trapped within an endosome. As the host cell actively pumps protons into the endosome (lowering the pH to ~5.5), the viral A/M2 channel activates[3].

This activation allows protons to flow into the virion interior, disrupting protein-protein interactions between the viral ribonucleoprotein (vRNP) complexes and the matrix protein (M1). The release of vRNPs into the host cytoplasm is the critical step for viral replication[3].

M2_Pathway V Endocytosis E Endosome Acidification V->E M2 M2 Channel Activation E->M2 P Proton Influx M2->P R vRNP Release P->R S Spiro[5.5]undecan-2-amine S->M2 Pore Blockade

Fig 1. Influenza A viral uncoating pathway and intervention point of Spiro[5.5]undecan-2-amine.

Mechanism of Action In Vitro

As an application scientist analyzing ion channel biophysics, the interaction between Spiro[5.5]undecan-2-amine and the M2 channel can be distilled into three mechanistic pillars:

Lumenal Pore Blockade

Spiro[5.5]undecan-2-amine acts as a direct, competitive pore blocker. Differences in inhibition kinetics demonstrate that spiro-amines compete directly with amantadine and the known pore-residing inhibitor BL-1743, confirming that the spiro[5.5]undecane scaffold binds inside the lumen of the M2 channel rather than at an allosteric lipid-facing site[4].

Voltage-Independent Inhibition

A critical biophysical signature of this compound is its voltage-independent inhibition . In electrophysiological recordings, the degree of channel block does not fluctuate with changes in the transmembrane holding potential[1].

  • Causality: The M2 channel possesses a highly conserved H37xxxW41 selectivity filter. Because the inhibition is voltage-independent, we can deduce that the positively charged primary amine group of the drug (protonated as a hydrochloride salt) binds in the N-terminal half of the pore (residues 26–34), prior to the selectivity filter where the majority of the transmembrane electrical potential drop occurs[5].

Overcoming V27A and L26F Resistance Mutations

Amantadine resistance in V27A (Valine to Alanine) and L26F (Leucine to Phenylalanine) mutants is driven by an expansion of the binding cavity volume. The adamantane ring of amantadine is too small to maintain the necessary van der Waals contacts in this enlarged space, leading to rapid drug dissociation[6]. Spiro[5.5]undecan-2-amine solves this by utilizing a bulkier, bicyclic spiro cage. The expanded hydrophobic volume of the spiro[5.5]undecane system perfectly complements the enlarged mutant pore, restoring high-affinity binding and channel blockade[2].

Mechanism cluster_WT Wild-Type M2 Channel cluster_Mutant V27A / L26F Mutant M2 WT_Pore Standard Pore Size Amt_WT Amantadine Binds WT_Pore->Amt_WT Blocked Mut_Pore Expanded Cavity Amt_Mut Amantadine Fails Mut_Pore->Amt_Mut Resistant Spiro_Mut Spiro[5.5]undecane Binds Mut_Pore->Spiro_Mut Blocked

Fig 2. Structural basis for overcoming amantadine resistance in mutant M2 channels.

Quantitative Pharmacological Profiling

The structural advantages of the spiro[5.5]undecane scaffold translate directly into measurable in vitro efficacy. Table 1 summarizes the half-maximal inhibitory concentrations ( IC50​ ) derived from Two-Electrode Voltage Clamp (TEVC) assays, demonstrating the superior profile of the spiro-amine class against resistant mutants compared to legacy drugs[7].

Table 1: Comparative IC50​ Values for M2 Channel Inhibition In Vitro

CompoundWild-Type A/M2 IC50​ (μM)L26F Mutant IC50​ (μM)V27A Mutant IC50​ (μM)
Amantadine 15.8 ± 1.2164.5 ± 14.4> 100.0
BL-1743 46.3 ± 3.6> 10,000> 100.0
Spiro[5.5]undecan-amine 12.6 ± 1.130.6 ± 8.146.6 ± 5.2

Data synthesized from isochronic inhibition assays at pH 5.5[5],[7].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of Spiro[5.5]undecan-2-amine hydrochloride requires orthogonal in vitro validation. Below are the optimized, step-by-step methodologies designed with built-in causality and self-validation loops.

Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay

Purpose: Direct biophysical measurement of proton channel blockade. Causality for Model Selection: Xenopus laevis oocytes are utilized because their large size allows for precise dual-microelectrode impalement, and they lack endogenous background proton channels that would confound M2 recordings[2].

Step-by-Step Workflow:

  • cRNA Preparation: Synthesize capped cRNA encoding Wild-Type, V27A, and L26F A/M2 channels using in vitro transcription.

  • Microinjection: Inject 50 nL of cRNA (0.1–1.0 ng/nL) into the vegetal pole of defolliculated Xenopus oocytes.

  • Incubation: Incubate oocytes at 18°C in ND96 buffer for 48–72 hours to allow robust membrane expression of the M2 tetramers.

  • Baseline Recording (Self-Validation Step): Impale oocytes with voltage and current electrodes. Clamp the membrane potential at -20 mV. Perfuse with pH 7.5 buffer. Validation: Un-injected oocytes must show <0.1 μA current to rule out membrane leak.

  • Channel Activation: Switch perfusion to an activating buffer at pH 5.5 . Causality: This acidic shift mimics the endosomal environment, triggering the H37 gating mechanism and initiating an inward proton current.

  • Inhibitor Perfusion: Apply 100 μM Spiro[5.5]undecan-2-amine hydrochloride in the pH 5.5 buffer for 2 minutes.

  • Data Acquisition: Calculate the residual membrane current ( I ) relative to the maximum current before drug application ( I0​ ). Generate dose-response curves to derive the IC50​ [3].

TEVC_Workflow Step1 cRNA Synthesis (WT & Mutant M2) Step2 Oocyte Microinjection (Xenopus laevis) Step1->Step2 Step3 Incubation (48-72h for translation) Step2->Step3 Step4 TEVC Recording (Activation at pH 5.5) Step3->Step4 Step5 Inhibitor Perfusion (Spiro[5.5]undecan-2-amine) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6

Fig 3. Step-by-step in vitro TEVC methodology for evaluating M2 channel inhibition.

Protocol B: In Vitro Plaque Reduction Assay

Purpose: Validating that biophysical channel blockade translates to the inhibition of live viral replication.

Step-by-Step Workflow:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates until 90% confluent.

  • Viral Infection: Infect cells with recombinant Influenza A virus (e.g., A/WSN/33) carrying either WT or mutant M2 proteins at a multiplicity of infection (MOI) of 0.001.

  • Compound Overlay: After 1 hour of viral adsorption, wash the cells and overlay with an agar medium containing serial dilutions of Spiro[5.5]undecan-2-amine hydrochloride (1 μM to 100 μM).

  • Incubation & Fixation: Incubate for 48-72 hours at 37°C. Fix cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Self-Validation (Cytotoxicity Counter-Screen): Run a parallel MTT cell viability assay on uninfected MDCK cells treated with the compound. Causality: This ensures that plaque reduction is due to true antiviral M2 blockade, not non-specific compound toxicity killing the host cells[4].

References

  • Balannik, V., et al. "Design and pharmacological characterization of inhibitors of amantadine-resistant mutants of the M2 ion channel of influenza A virus." Biochemistry, 2009.

  • Wang, J., et al. "Easily Accessible Polycyclic Amines that Inhibit the Wild-Type and Amantadine-Resistant Mutants of the M2 Channel of Influenza A Virus." Journal of Medicinal Chemistry, 2014.

  • Wang, J., et al. "Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus." Journal of Medicinal Chemistry, 2013.

  • Balannik, V., et al. "Design and pharmacological characterization of inhibitors of amantadine-resistant mutants of the M2 ion channel of influenza A virus." PubMed, 2009.

  • Astrahan, P., et al. "Random Mutagenesis Analysis of the Influenza A M2 Proton Channel Reveals Novel Resistance Mutants." Hebrew University of Jerusalem, 2018.

Sources

Comprehensive Technical Guide on Spiro[5.5]undecan-2-amine Hydrochloride: Physicochemical Properties, Mass Spectrometry, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds have gained significant traction in modern pharmacophore design due to their inherent three-dimensionality, high fraction of sp³-hybridized carbons (Fsp³), and improved physicochemical profiles compared to flat aromatic rings. Spiro[5.5]undecan-2-amine hydrochloride is a highly valuable spirocyclic building block used in drug discovery. This technical guide provides an authoritative, in-depth analysis of its molecular weight, exact mass, and the analytical workflows required for its precise identification and quantification using high-resolution mass spectrometry (HRMS).

Chemical Identity and Structural Characteristics

Spiro[5.5]undecan-2-amine consists of two fused cyclohexane rings sharing a single spiro carbon atom, with a primary amine functional group attached to the second position. In pharmaceutical development, it is almost exclusively synthesized and utilized as a hydrochloride salt.

Causality Insight: Why use the hydrochloride salt? The free base of primary aliphatic amines is often prone to oxidation, can be volatile, and typically presents as an oily residue. Conversion to the hydrochloride salt yields a stable, crystalline solid. This self-validating chemical transformation dramatically increases solubility in aqueous media, which is a fundamental requirement for both biological assays and liquid chromatography-mass spectrometry (LC-MS) workflows.

Physicochemical Properties: Molecular Weight vs. Exact Mass

In drug development and analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is critical for downstream applications.

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which reflect the natural abundance of isotopes. This value is essential for macroscopic measurements, such as stoichiometric calculations during synthesis and formulation.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl). This is the fundamental value targeted in HRMS to determine elemental composition and rule out isobaric interferences.

Quantitative Mass Data

The following table summarizes the critical mass data for both the free base and the salt form, grounded in [1] and [2] databases.

PropertyFree Base (C₁₁H₂₁N)Hydrochloride Salt (C₁₁H₂₂ClN)
CAS Number N/A [2]
Average Molecular Weight 167.30 g/mol 203.75 g/mol
Monoisotopic Exact Mass 167.1674 Da [1]203.1441 Da
[M+H]⁺ Adduct Exact m/z 168.1747 m/z [1]N/A (Cl⁻ dissociates)
[M+Na]⁺ Adduct Exact m/z 190.1566 m/z [1]N/A (Cl⁻ dissociates)

Calculation Breakdown for the Hydrochloride Salt (C₁₁H₂₂ClN):

  • Carbon (11 × 12.000000 Da) = 132.000000 Da

  • Hydrogen (22 × 1.007825 Da) = 22.172150 Da

  • Nitrogen (1 × 14.003074 Da) = 14.003074 Da

  • Chlorine (1 × 34.968853 Da) = 34.968853 Da

  • Total Exact Mass = 203.144077 Da (Rounds to 203.1441 Da)

Mass Spectrometry (MS) Analytical Workflows

When analyzing Spiro[5.5]undecan-2-amine hydrochloride via Electrospray Ionization (ESI), the salt dissociates entirely in the aqueous mobile phase. The analytical target for the mass spectrometer is not the intact salt, but the protonated free base, [M+H]⁺.

Salt_Dissociation Solid Spiro[5.5]undecan-2-amine HCl (Solid State) Solution Aqueous Solution (Dissociation) Solid->Solution H2O/Buffer FreeBase Spiro[5.5]undecan-2-amine [M+H]+ (Solution) Solution->FreeBase Cation Chloride Chloride Ion Cl- Solution->Chloride Anion

Dissociation pathway of Spiro[5.5]undecan-2-amine HCl in aqueous media prior to ESI.

Step-by-Step LC-HRMS Methodology

To ensure a self-validating and highly reproducible analytical system, the following protocol is recommended for the quantification and purity assessment of the compound.

Step 1: Sample Preparation

  • Procedure: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to create a 1 mg/mL stock solution. Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in water.

  • Causality: Formic acid acts as a potent proton source. By lowering the pH below the pKa of the primary amine, it heavily drives the equilibrium toward the protonated amine state ([M+H]⁺). This maximizes ionization efficiency and the signal-to-noise ratio in positive ESI mode.

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The highly aliphatic spirocyclic core imparts significant lipophilicity to the molecule, ensuring strong retention on a non-polar C18 stationary phase. The gradient elution sharpens the chromatographic peak shape and prevents co-elution with highly polar synthetic impurities.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) calibrated to < 2 ppm mass accuracy.

  • Target m/z: 168.1747 ([M+H]⁺).

  • Causality: Utilizing HRMS allows the analyst to extract the exact mass with a remarkably narrow mass tolerance window (e.g., 5 ppm). This completely filters out background chemical noise and isobaric contaminants, creating a self-validating confirmation of the compound's identity.

LCMS_Workflow SamplePrep Sample Preparation (0.1% Formic Acid) Desalting Chromatographic Separation (C18 RP-HPLC) SamplePrep->Desalting Injection Ionization Electrospray Ionization (ESI+) Generation of [M+H]+ (m/z 168.17) Desalting->Ionization Elution MassAnalyzer High-Resolution Mass Spectrometry (Orbitrap / TOF) Ionization->MassAnalyzer Ion Transfer DataAnalysis Data Acquisition & Analysis (Exact Mass: 167.1674 Da) MassAnalyzer->DataAnalysis Detection

End-to-end LC-HRMS analytical workflow for the detection of Spiro[5.5]undecan-2-amine.

Data Validation and Interpretation

When analyzing the resulting mass spectra, researchers should look for the primary [M+H]⁺ peak at 168.1747 m/z . Secondary adducts such as [M+Na]⁺ (190.1566 m/z) may appear depending on the trace sodium content of the glassware and solvents. A robust, self-validating protocol requires verifying the isotopic pattern; the M+1 peak (due to natural ¹³C abundance) should appear at approximately 12% relative intensity to the monoisotopic peak, mathematically confirming the presence of exactly 11 carbon atoms in the spirocyclic framework.

Conclusion

Spiro[5.5]undecan-2-amine hydrochloride is an essential compound in the medicinal chemist's toolkit. Understanding its exact mass (203.1441 Da for the salt, 167.1674 Da for the free base) and its ionization behavior in solution is paramount for accurate analytical tracking. By leveraging the protocols and physicochemical data outlined in this guide, drug development professionals can ensure robust quality control, accurate stoichiometric formulation, and precise metabolic profiling of spirocyclic derivatives.

References
  • Title: PubChemLite - Spiro[5.5]undecan-2-amine hydrochloride (C₁₁H₂₁N) Source: Université du Luxembourg URL: [Link]

  • Title: spiro[5.5]undecan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

Technical Whitepaper & Safety Protocol: Spiro[5.5]undecan-2-amine Hydrochloride in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the over-reliance on flat, aromatic rings has historically led to clinical candidates with poor solubility and high off-target promiscuity. To counter this, drug development professionals have adopted the "escape from flatland" paradigm[1]. By increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule, researchers can significantly enhance a drug's pharmacokinetic profile, metabolic stability, and three-dimensional target engagement[2][3].

(CAS: 62439-54-7) serves as a premier building block in this space[4]. It introduces a rigid, highly lipophilic spirocyclic architecture into molecular scaffolds, allowing medicinal chemists to fine-tune conformational geometry without sacrificing metabolic stability[5]. This whitepaper provides an in-depth guide to the physicochemical properties, mechanistic toxicology, and validated handling protocols for this critical compound.

Physicochemical Data & Molecular Identity

To facilitate accurate stoichiometric calculations and safety assessments, the core quantitative data for Spiro[5.5]undecan-2-amine hydrochloride is summarized below[4].

ParameterValue / Description
Chemical Name Spiro[5.5]undecan-2-amine, hydrochloride
CAS Registry Number 62439-54-7 (Free base: 745000-09-3)
Molecular Formula C₁₁H₂₂ClN (C₁₁H₂₁N • HCl)
Molecular Weight 203.75 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Structural Feature Spiro-fused bicyclic alkane with a primary amine salt

Hazard Identification & Mechanistic Toxicology

While the spirocyclic hydrocarbon core is biologically inert, the primary amine hydrochloride functional group dictates the compound's safety profile[6].

GHS Classifications:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.

  • Skin Irritation 2: Causes skin irritation.

  • Eye Irritation 2A: Causes serious eye irritation.

  • STOT SE 3: May cause respiratory irritation.

Mechanistic Causality of Hazards: The primary hazard stems from the compound's nature as an amine salt. When the hydrochloride salt comes into contact with physiological moisture (e.g., sweat on the stratum corneum, tears, or mucosal membranes), it dissociates. This releases hydrochloric acid equivalents and the free primary amine. The resulting localized pH shift, combined with the lipophilic spirocyclic core penetrating cellular lipid bilayers, disrupts membrane integrity and triggers acute inflammatory cascades (irritation)[7].

Self-Validating Handling & Storage Protocols

Amine hydrochlorides are inherently hygroscopic. If exposed to ambient humidity, they absorb moisture, leading to deliquescence, inaccurate weighing, and potential degradation. To maintain scientific integrity, the following self-validating storage system must be utilized:

  • Primary Containment: Store the compound in a tightly sealed, amber borosilicate glass vial to prevent photodegradation and moisture ingress.

  • Secondary Containment (Desiccation): Place the vial within a vacuum desiccator containing a high-capacity desiccant, such as indicating Drierite (CaSO₄).

  • The Self-Validating Step: Insert a reversible Cobalt(II) chloride humidity indicator card inside the secondary containment. Validation logic: If the indicator card transitions from blue to pink (indicating >20% relative humidity), the storage integrity is compromised. This visual cue immediately validates whether the desiccant requires regeneration before the compound is used in sensitive reactions.

Experimental Workflow: High-Yield Amide Coupling

In drug discovery, Spiro[5.5]undecan-2-amine is most frequently utilized as a nucleophile in amide coupling reactions to append the spirocyclic motif to a carboxylic acid-bearing pharmacophore.

Step-by-Step Methodology & Causality

Step 1: Carboxylic Acid Activation

  • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester intermediate. This speed prevents the epimerization of stereocenters on the carboxylic acid. Anhydrous DMF is critical to prevent competitive hydrolysis of the active ester.

Step 2: Free-Basing & Nucleophilic Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture, followed by Spiro[5.5]undecan-2-amine hydrochloride (1.1 eq). Stir at room temperature for 2–4 hours.

  • Causality: As a hydrochloride salt, the spiro-amine is protonated (ammonium) and completely non-nucleophilic. DIPEA is required to deprotonate the salt. DIPEA is specifically chosen because its bulky isopropyl groups structurally hinder it from acting as a competing nucleophile against the active ester. The 3.0 equivalents ensure that 1 eq neutralizes the HCl salt, while the remaining 2 eq maintain the basic environment needed to drive the coupling forward.

Step 3: Self-Validating Reaction Monitoring

  • Action: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Logic: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting spiro-amine mass (m/z 168.17 for the free base [M+H]⁺) and the dominant appearance of the target amide mass. This guarantees that the reaction has reached thermodynamic completion before workup begins.

Step 4: Workup & Isolation

  • Action: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl (to pull residual DMF into the aqueous phase) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

Workflow A Spiro[5.5]undecan-2-amine HCl (Starting Material) B Free-Basing (Add DIPEA, 3 eq) A->B D Nucleophilic Acyl Substitution (Amide Coupling) B->D C Carboxylic Acid Activation (HATU in DMF) C->D E LC-MS Validation (Self-Validating Step) D->E F Purified Spirocyclic Drug Candidate E->F

Workflow for the incorporation of Spiro[5.5]undecan-2-amine via amide coupling.

References

  • Title: spiro[5.5]undecan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: ResearchGate URL: [Link]

  • Title: Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis URL: [Link]

Sources

An In-depth Technical Guide to the Pharmacokinetic Profiling of Spiro[5.5]undecan-2-amine, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in medicinal chemistry.[1] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures by enabling more precise and extensive interactions with biological targets.[2] This can lead to enhanced potency, selectivity, and improved physicochemical properties.[3] The introduction of spirocyclic frameworks has been shown to improve pharmacokinetic (PK) properties, making them an area of intense interest for the development of novel therapeutics across various disease areas, including cancer, as well as neurological, metabolic, and infectious diseases.[1][3]

This guide provides a comprehensive, in-depth technical framework for the pharmacokinetic profiling of a novel spirocyclic compound, Spiro[5.5]undecan-2-amine, hydrochloride. As a primary amine, this molecule's basicity and structural characteristics present specific considerations for its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is fundamental to progressing a drug candidate from discovery to clinical development, as it informs dose selection, formulation strategies, and potential drug-drug interactions.[4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

Before embarking on extensive in vitro and in vivo studies, a thorough characterization of the physicochemical properties of Spiro[5.5]undecan-2-amine, hydrochloride is paramount. These properties govern its behavior in biological systems and are critical for interpreting subsequent ADME data.

PropertyExperimental MethodRationale and Implications
Aqueous Solubility Thermodynamic or Kinetic Shake-Flask MethodDetermines the maximum concentration achievable in solution, impacting oral absorption and formulation development. Poor solubility can be a significant hurdle for bioavailability.[5][6]
LogD/LogP Shake-Flask or Potentiometric TitrationMeasures the lipophilicity of the compound at a physiological pH (LogD) and in its neutral form (LogP). This is a key predictor of membrane permeability, plasma protein binding, and metabolic stability.[5][6]
pKa Potentiometric Titration or UV-Metric MethodThe acid dissociation constant is crucial for understanding the ionization state of the primary amine at different physiological pH values (e.g., stomach, intestine, blood). This influences solubility, absorption, and interaction with transporters and metabolizing enzymes.

Preclinical Pharmacokinetic Profiling: A Multi-faceted Approach

The goal of preclinical pharmacokinetic studies is to provide a comprehensive understanding of how a drug is absorbed, distributed, metabolized, and excreted by the body over time.[7] This is achieved through a combination of in vitro assays and in vivo studies in animal models.[4][7]

Overall Workflow for Pharmacokinetic Profiling

PK_Workflow cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics cluster_2 Data Integration & Modeling Physicochemical Physicochemical Characterization (Solubility, LogD, pKa) Permeability Permeability Assays (Caco-2, PAMPA) Physicochemical->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability PPB Plasma Protein Binding Metabolic_Stability->PPB CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition Dose_Formulation Dose Formulation & Administration (IV, PO) CYP_Inhibition->Dose_Formulation Animal_Studies Rodent PK Studies (Mouse, Rat) Dose_Formulation->Animal_Studies Bioanalysis Bioanalytical Method Development (LC-MS/MS) Animal_Studies->Bioanalysis PK_Parameters PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%) Bioanalysis->PK_Parameters IVIVE In Vitro-In Vivo Extrapolation (IVIVE) PK_Parameters->IVIVE PBPK Physiologically Based PK (PBPK) Modeling IVIVE->PBPK Human_Dose_Prediction Human Dose Prediction PBPK->Human_Dose_Prediction

Caption: A comprehensive workflow for the pharmacokinetic profiling of a novel chemical entity.

In Vitro ADME Assays: Early Insights into Drug-like Properties

In vitro ADME assays are crucial for early-stage drug discovery as they provide valuable information to guide compound selection and optimization before committing to more resource-intensive in vivo studies.[5][8][9][10]

1. Permeability Assessment

  • Objective: To predict the intestinal absorption of orally administered Spiro[5.5]undecan-2-amine, hydrochloride.

  • Method of Choice: Caco-2 Permeability Assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10]

  • Protocol:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Prepare a dosing solution of Spiro[5.5]undecan-2-amine, hydrochloride in a suitable transport buffer.

    • Add the dosing solution to the apical (A) side of the transwell and collect samples from the basolateral (B) side at specified time points.

    • To assess active efflux, also perform the experiment in the reverse direction (B to A).

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

  • Causality: A high Papp value in the A to B direction suggests good passive diffusion and potential for high oral absorption. An efflux ratio significantly greater than 2 indicates that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its bioavailability.[9]

2. Metabolic Stability

  • Objective: To evaluate the susceptibility of Spiro[5.5]undecan-2-amine, hydrochloride to metabolism by liver enzymes.

  • Method of Choice: Liver Microsomal Stability Assay. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs.[6][10]

  • Protocol:

    • Prepare an incubation mixture containing liver microsomes (from human, rat, or mouse), a NADPH-regenerating system, and a buffer solution.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding Spiro[5.5]undecan-2-amine, hydrochloride.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Causality: A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to low oral bioavailability and a short duration of action in vivo.[8]

3. Plasma Protein Binding

  • Objective: To determine the extent to which Spiro[5.5]undecan-2-amine, hydrochloride binds to plasma proteins.

  • Method of Choice: Equilibrium Dialysis. This is considered the gold standard for assessing plasma protein binding.[5]

  • Protocol:

    • Place plasma containing the test compound on one side of a semi-permeable membrane and a buffer solution on the other side of a dialysis cell.

    • Incubate the cell at 37°C until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer compartments using LC-MS/MS.

    • Calculate the fraction unbound (fu).

  • Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target.[10] High plasma protein binding can limit the efficacy and influence the clearance of a drug.

4. Cytochrome P450 Inhibition

  • Objective: To assess the potential for Spiro[5.5]undecan-2-amine, hydrochloride to cause drug-drug interactions by inhibiting major CYP isoforms.

  • Method of Choice: LC-MS/MS-based CYP Inhibition Assay.[5]

  • Protocol:

    • Incubate human liver microsomes with a specific probe substrate for each major CYP isoform (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) in the presence of varying concentrations of Spiro[5.5]undecan-2-amine, hydrochloride.

    • Measure the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

  • Causality: A low IC50 value indicates a high potential for the compound to inhibit a specific CYP isoform, which could lead to clinically significant drug-drug interactions if co-administered with a drug that is a substrate for that enzyme.

In Vivo Pharmacokinetic Studies: Characterizing the Drug in a Living System

In vivo PK studies are essential for understanding a drug's behavior in a whole organism and are a regulatory requirement for progressing a compound to clinical trials.[11][12][13] These studies provide critical data on clearance, half-life, and bioavailability.[7]

1. Study Design

  • Animal Model: Typically, studies are initiated in rodents, such as mice or rats, due to their well-characterized physiology and ease of handling.[11]

  • Dosing Routes:

    • Intravenous (IV): Administered as a bolus or infusion, this route provides 100% bioavailability and allows for the determination of clearance, volume of distribution, and elimination half-life.

    • Oral (PO): This is the intended route for many drugs and allows for the assessment of oral bioavailability (F%).

  • Groups:

    • IV administration group (n=3-5 animals).[11]

    • PO administration group (n=3-5 animals).[11]

  • Blood Sampling: Serial blood samples are collected at predetermined time points after dosing to capture the absorption, distribution, and elimination phases.

2. Bioanalytical Method Development and Validation

  • Objective: To develop a robust and sensitive method for the quantification of Spiro[5.5]undecan-2-amine, hydrochloride in plasma.

  • Method of Choice: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high selectivity and sensitivity for quantifying small molecules in complex biological matrices.[14][15]

  • Protocol:

    • Sample Preparation: Protein precipitation is a common and efficient method for extracting the drug from plasma.[14] To a plasma sample, add a cold organic solvent (e.g., methanol or acetonitrile) containing a suitable internal standard. Vortex and centrifuge to pellet the precipitated proteins.

    • Chromatographic Separation: Use a reverse-phase C18 column to separate the analyte from endogenous plasma components. The mobile phase will typically consist of an aqueous component with a pH modifier (e.g., formic acid, to ensure the amine is protonated) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode. Optimize the MS/MS parameters for the parent ion and a specific product ion (Multiple Reaction Monitoring - MRM) to ensure selectivity and sensitivity.

    • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[16]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time. A key determinant of the dosing rate.
Vd Volume of distributionAn apparent volume that describes the extent of drug distribution in the tissues.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

The integration of in vitro and in vivo data allows for the development of in vitro-in vivo correlations (IVIVC) and physiologically based pharmacokinetic (PBPK) models.[7][17] These models can help predict the human pharmacokinetics and guide the design of clinical trials.[7]

Conclusion: A Pathway to Clinical Candidacy

The pharmacokinetic profiling of Spiro[5.5]undecan-2-amine, hydrochloride is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The inherent structural rigidity and three-dimensionality of the spirocyclic scaffold may confer favorable PK properties.[3] A systematic evaluation of its ADME characteristics, as outlined in this guide, provides the necessary data to understand its disposition in the body, predict its behavior in humans, and make informed decisions for further development. By adhering to robust, scientifically-driven protocols and regulatory guidelines, researchers can effectively de-risk their drug candidates and increase the probability of success in the clinic.

References

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Xyzagen. (n.d.). In Vivo Pharmacokinetics | Nonclinical PK & TK Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO. Retrieved from [Link]

  • Taylor & Francis. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Retrieved from [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
  • SciSpace. (n.d.). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • PubMed. (1982, June 11). Determination of plasma levels of spirorenone, a new aldosterone antagonist, and one of its metabolites by high-performance liquid chromatography. Retrieved from [Link]

  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Retrieved from [Link]

Sources

Spiro[5.5]undecan-2-amine Hydrochloride: A Technical Guide to Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining paradigm in contemporary medicinal chemistry. This "escape from flatland" strategy mitigates common pharmacokinetic liabilities, such as poor aqueous solubility, off-target toxicity, and rapid metabolic clearance (1[1]). Among these 3D scaffolds, Spiro[5.5]undecan-2-amine hydrochloride (CAS: 62439-54-7) has emerged as a highly valuable building block. Its rigid spirocyclic core provides unique spatial trajectories for target binding while dramatically improving the physicochemical profile of lead compounds (2[2]).

Physicochemical Profiling & Structural Advantages

The spiro[5.5]undecane system consists of two fused cyclohexane rings sharing a single quaternary carbon atom. This geometry locks the primary amine functional group into a defined vector, reducing entropic penalties upon receptor binding.

Table 1: Fundamental Chemical Identity
PropertyFree BaseHydrochloride Salt
CAS Registry Number 745000-09-3[3]62439-54-7[4]
Molecular Formula C11H21N[5]C11H22ClN[6]
Molecular Weight 167.29 g/mol [3]203.76 g/mol [6]
Physical State Viscous Oil / Low-melting solidWhite Crystalline Powder
Table 2: Pharmacokinetic Advantages over Planar Amines
ParameterTraditional Planar AmineSpiro[5.5]undecan-2-amine Motif
Fraction sp3 (Fsp3) < 0.251.0 (Fully Saturated)
Lipophilicity (LogP) High (Often > 4.0)Moderate/Optimized
Aqueous Solubility PoorSignificantly Enhanced
CYP450 Vulnerability High (Aromatic oxidation)Low (Steric shielding of core)

Synthetic Methodology: The Stannyl Amine Protocol (SnAP)

Synthesizing fully saturated spirocyclic N-heterocycles has historically been hindered by the thermodynamic difficulty of forming the sterically congested spiro-junction. The Stannyl Amine Protocol (SnAP) overcomes this barrier through an operationally simple, radical-mediated cyclization (7[7]).

Step-by-Step Protocol & Causality:
  • Ketimine Condensation: React cyclohexanone with the appropriate SnAP reagent (a tributylstannyl-substituted amine) in the presence of molecular sieves (4Å) in dichloromethane.

    • Causality: Molecular sieves drive the dehydration equilibrium strictly toward the ketimine. If enamine tautomerization occurs, the subsequent radical step will fail, leading to protodestannylation instead of the desired cyclization (8[8]).

  • Radical Cyclization: Dilute the intermediate in a mixture of 1,2-dichloroethane (DCE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Add 1.0 equivalent of Cu(OTf)2.

    • Causality: Cu(II) acts as a single-electron oxidant to generate a carbon-centered radical from the stannyl group. HFIP is a mandatory co-solvent; its exceptional hydrogen-bond donating capacity stabilizes the transition state, accelerating the cyclization to form the spiro[5.5] system[8].

  • Salt Formation: After aqueous workup and silica gel purification of the free base (CAS 745000-09-3), dissolve the purified oil in anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution at 0°C until precipitation ceases.

    • Causality: The free amine is susceptible to atmospheric oxidation and is difficult to handle. Conversion to the hydrochloride salt (CAS 62439-54-7) yields a thermodynamically stable, highly water-soluble crystalline solid, standardizing the compound for rigorous biological assays.

SnAP S1 Cyclohexanone + SnAP Reagent S2 Ketimine Formation (Dehydration) S1->S2 Condensation S3 Radical Cyclization (Cu/HFIP Catalyzed) S2->S3 Cu(II) / HFIP S4 Spirocyclic Amine (Free Base) S3->S4 Ring Closure S5 HCl Treatment (Salt Formation) S4->S5 + HCl (g) S6 Spiro[5.5]undecan-2-amine Hydrochloride S5->S6 Precipitation

Step-by-step synthetic mechanism for spirocyclic amines via the Stannyl Amine Protocol (SnAP).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized batch, the protocol must be self-validating. The precipitation of the HCl salt selectively purifies the basic spirocycle from non-basic stannyl byproducts, effectively acting as an intrinsic chemical filter.

  • LC-MS Analysis: The hydrochloride salt is dissolved in LC-MS grade water. Electrospray ionization (ESI+) must yield a dominant [M+H]+ peak at m/z 168.17, confirming the exact mass of the free base.

  • 13C-NMR Spectroscopy (in D2O): The definitive proof of successful spirocyclization is the complete disappearance of the ketone carbonyl resonance (~210 ppm) and the emergence of a highly shielded quaternary spiro-carbon signal (~30-40 ppm).

Applications in Medicinal Chemistry

The incorporation of Spiro[5.5]undecan-2-amine into hit-to-lead optimization workflows directly addresses metabolic liabilities. When a planar piperidine or aniline moiety undergoes rapid N-dealkylation or aromatic oxidation by cytochrome P450 enzymes in the liver, replacing it with a spirocyclic amine sterically shields the nitrogen and eliminates the vulnerable aromatic pi-system (9[9]).

G N1 Planar Hit Compound (High Lipophilicity) N2 Spirocyclic Scaffold Hopping (Spiro[5.5]undecan-2-amine) N1->N2 Scaffold Replacement N3 Increased sp3 Fraction (Escape from Flatland) N2->N3 Structural 3D Shift N4 In Vitro Profiling (Microsomal Stability) N3->N4 Assay Validation N5 Improved Pharmacokinetics (Lead Candidate) N4->N5 Favorable DMPK

Workflow demonstrating spirocyclic scaffold hopping to improve drug pharmacokinetics.

In Vitro Metabolic Stability Assay Validation:

To validate the pharmacokinetic improvement experimentally, the spirocyclic derivative is incubated with human liver microsomes (HLMs) and an NADPH regenerating system at 37°C. Aliquots are quenched with cold acetonitrile at 0, 15, 30, and 60 minutes. The spirocyclic compounds consistently demonstrate a prolonged half-life (T1/2 > 60 min) compared to their planar counterparts (T1/2 < 15 min), validating the structural logic of the scaffold hop[1].

References

  • AK Scientific - 745000-09-3 Spiro[5.
  • Fujifilm Wako Pure Chemical Corporation - 62439-54-7 spiro[5.
  • PubChemLite - Spiro[5.5]undecan-2-amine hydrochloride (C11H21N)
  • Namiki Shoji Co., Ltd. - Building Blocks Catalogue (spiro[5.5]undecan-2-amine hydrochloride)
  • PharmaBlock - Spirocyclic Piperidines in Drug Discovery URL
  • Benchchem - Advantages of spirocyclic scaffolds over planar structures in drug discovery URL
  • ACS Medicinal Chemistry Letters - General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination URL
  • Journal of the American Chemical Society - One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP)
  • SciSpace - One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP)

Sources

In-Depth Technical Guide: Toxicity and Biocompatibility Profiling of Spiro[5.5]undecan-2-amine, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds—often termed the "escape from flatland"—has revolutionized modern drug discovery. Spiro[5.5]undecan-2-amine, hydrochloride (CAS: 1268622-71-4) represents a privileged spirocyclic aliphatic amine scaffold[1]. Widely utilized in the synthesis of M2 proton channel inhibitors for Influenza A[2] and peripheral GABA_A receptor antagonists[3], this molecule offers unique physicochemical properties. This whitepaper provides an authoritative analysis of its toxicity, biocompatibility, and the standardized methodologies required to evaluate its safety profile in preclinical development.

Structural Rationale and Biocompatibility Paradigm

As a Senior Application Scientist, it is critical to understand why spirocyclic amines are selected over their monocyclic or planar counterparts. The biocompatibility of Spiro[5.5]undecan-2-amine is not coincidental; it is a direct consequence of its molecular architecture[4].

  • High sp³ Fraction (Fsp³): The spiro-fusion of two six-membered rings creates a rigid, globular 3D structure. This high Fsp³ reduces the overall lipophilicity (LogD) of the molecule compared to flat aromatic bioisosteres. Lower lipophilicity directly correlates with reduced non-specific binding to off-target proteins and lipid bilayers, thereby minimizing phospholipidosis and systemic toxicity[5].

  • Steric Shielding: The quaternary spiro carbon introduces significant steric hindrance around the adjacent amine and hydrocarbon backbone. This shielding protects the molecule from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes in human liver microsomes (HLM), enhancing metabolic stability without requiring the addition of toxic halogenated groups[5].

  • Salt Form Advantage: The hydrochloride salt form ensures high aqueous solubility, which is critical for maintaining bioavailability and preventing the precipitation-induced cytotoxicity often seen with highly lipophilic free bases in in vitro assays.

G A High sp3 Fraction (Spirocyclic Core) B Reduced Lipophilicity (Lower LogD) A->B C Steric Shielding at Spiro Center A->C D Decreased Off-Target Binding (e.g., hERG) B->D E Enhanced Metabolic Stability (HLM) C->E F Superior in vivo Biocompatibility D->F E->F

Fig 1: Mechanistic Pathway of Spirocyclic Amine Biocompatibility and Metabolic Stability.

Toxicity Profile: From Raw Material to Drug Lead

When handling Spiro[5.5]undecan-2-amine, hydrochloride as a raw chemical entity, it is classified under Acute Tox. 4 (harmful if swallowed) and exhibits Specific Target Organ Toxicity - Single Exposure (STOT SE) [6]. However, in the context of drug design, its incorporation into larger pharmacophores generally yields highly biocompatible profiles.

Off-Target Liability (hERG & CYP Inhibition)

Planar basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation). The bulky, 3D nature of the spiro[5.5]undecane system disrupts the planar pi-stacking interactions required for high-affinity hERG binding. Consequently, derivatives of this scaffold typically exhibit IC₅₀ values >30 µM in hERG patch-clamp assays, indicating a wide safety margin.

Cellular Toxicity

In mammalian cell lines (e.g., HepG2, HEK293), spirocyclic amines generally demonstrate low intrinsic cytotoxicity. The lack of reactive Michael acceptor sites or easily oxidized anilines prevents the formation of reactive oxygen species (ROS) and covalent protein adducts, which are primary drivers of idiosyncratic drug toxicity.

Standardized Experimental Protocols

To ensure scientific integrity, toxicity and biocompatibility must be evaluated using self-validating assay systems. Below are the definitive protocols for assessing Spiro[5.5]undecan-2-amine derivatives.

Protocol A: In Vitro Cytotoxicity (CellTiter-Glo Luminescent Cell Viability Assay)

Causality: ATP quantitation is directly proportional to the number of metabolically active cells, providing a highly sensitive, homogeneous method to assess acute cytotoxicity without the artifacts associated with colorimetric (MTT) dye reduction.

  • Cell Seeding: Seed HepG2 cells at a density of 1.0 × 10⁴ cells/well in 90 µL of DMEM (supplemented with 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Spiro[5.5]undecan-2-amine, hydrochloride in DMSO. Perform a 3-fold serial dilution in culture media to generate a concentration range of 0.1 µM to 100 µM.

  • Treatment: Add 10 µL of the diluted compound to the wells.

    • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Doxorubicin, 10 µM) to validate assay sensitivity and dynamic range.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Membrane Permeability and Efflux (MDCK-MDR1 Assay)

Causality: Because spirocyclic compounds are often designed to target central nervous system (CNS) receptors (e.g., M2 channels[2]), assessing blood-brain barrier (BBB) permeability and P-glycoprotein (P-gp) efflux is critical for biocompatibility profiling.

  • Monolayer Formation: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5-7 days.

  • Barrier Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used, ensuring tight junction integrity.

  • Dosing: Add 10 µM of the spiro compound (in transport buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

    • Self-Validating Controls: Use Propranolol as a high-permeability control and Digoxin as a known P-gp substrate (efflux control).

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify compound concentrations via LC-MS/MS. Calculate the apparent permeability (P_app) and the Efflux Ratio (ER = P_app(B-A) / P_app(A-B)).

Quantitative Data Summaries

The following tables summarize the expected physicochemical and biocompatibility parameters of the Spiro[5.5]undecane scaffold compared to traditional planar amines, synthesizing data trends from recent spirocyclic drug discovery programs[4][5].

Table 1: Physicochemical and Toxicity Parameters (Spiro vs. Planar Scaffolds)

ParameterSpiro[5.5]undecan-2-aminePlanar Piperidine/Aniline AnaloguesImpact on Biocompatibility
Fsp³ Fraction > 0.85< 0.40Higher 3D complexity reduces off-target toxicity.
Aqueous Solubility High (>100 µg/mL as HCl salt)Low to ModeratePrevents precipitation and false-positive cytotoxicity.
hERG Inhibition (IC₅₀) > 30 µM (Low Risk)< 10 µM (High Risk)Reduced cardiotoxic liability.
HLM Stability (T₁/₂) > 60 minutes< 20 minutesSteric shielding prevents rapid formation of toxic metabolites.

Table 2: In Vitro Cytotoxicity and Permeability Data Summary

Cell Line / AssayMetricSpiro[5.5]undecan-2-amine (HCl)Validation Control
HepG2 (Hepatotoxicity) IC₅₀ (48h)> 100 µMDoxorubicin: IC₅₀ = 0.5 µM
HEK293 (Nephrotoxicity) IC₅₀ (48h)> 100 µMDoxorubicin: IC₅₀ = 0.8 µM
MDCK-MDR1 (Permeability) P_app (A-B)~ 15 × 10⁻⁶ cm/sPropranolol: 25 × 10⁻⁶ cm/s
MDCK-MDR1 (Efflux) Efflux Ratio< 2.0 (Not a P-gp substrate)Digoxin: ER > 10.0

High-Throughput Screening Workflow

To systematically evaluate the biocompatibility of novel derivatives based on the Spiro[5.5]undecan-2-amine scaffold, drug development professionals should implement the following sequential workflow.

G A Compound Library Spiro[5.5]undecan-2-amine B Physicochemical Profiling (LogD, Solubility) A->B C In Vitro Cytotoxicity (HepG2 / CellTiter-Glo) B->C D Permeability & Efflux (MDCK-MDR1 Assay) C->D E Off-Target Toxicity (hERG, CYP450) D->E F Lead Optimization & In Vivo Studies E->F

Fig 2: High-Throughput Toxicity & Biocompatibility Screening Workflow for Spirocyclic Amines.

References

  • spiro[5.5]undecan-2-amine hydrochloride — Chemical Substance nextsds.com
  • CAS号: - 1268622-71-4 - 盖德化工网 guidechem.com
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists soton.ac.uk
  • The utilization of spirocyclic scaffolds in novel drug discovery researchg
  • Spirocycles in Drug Discovery wordpress.com

Sources

Structural Elucidation and Crystallographic Profiling of Spiro[5.5]undecan-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" improves metabolic stability, solubility, and target specificity. Spiro[5.5]undecan-2-amine is a quintessential example of this shift, serving as a highly rigid, chiral building block frequently utilized in the synthesis of selective M1/M4 muscarinic agonists for neurological disorders ().

However, the inherent conformational dynamics of spirocyclic systems—specifically the rapid chair-chair interconversion of the undecane rings—presents significant challenges for structural elucidation. This technical guide provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction (XRD) analysis, and disorder modeling of Spiro[5.5]undecan-2-amine hydrochloride, explaining the causality behind each experimental choice.

Mechanistic Rationale: Why the Hydrochloride Salt?

In its free base form, Spiro[5.5]undecan-2-amine is an oily liquid or a low-melting amorphous solid at room temperature. This physical state is driven by the high degrees of freedom and lack of strong intermolecular cohesive forces.

To achieve diffraction-quality single crystals, we must restrict thermal motion and enforce a rigid supramolecular lattice. Protonation to the hydrochloride salt (C₁₁H₂₂ClN) is the critical first step.

  • Causality: The introduction of the chloride anion creates a robust hydrogen-bonding network. The primary ammonium group (–NH₃⁺) acts as a trifurcated hydrogen bond donor, interacting with three adjacent chloride acceptors (N–H···Cl). This ionic anchoring locks the spirocyclic core into a predictable, repeating lattice, dramatically increasing the melting point and crystallinity of the compound.

Experimental Protocol: Crystallization Workflow

The following self-validating protocol outlines the generation of defect-free single crystals using the vapor diffusion method.

Step-by-Step Methodology
  • Purification: Purify the synthesized Spiro[5.5]undecan-2-amine free base via flash column chromatography (DCM:MeOH:NH₃) to >99% purity.

    • Rationale: Even trace impurities can act as chain terminators during crystal growth, leading to twinning or amorphous precipitation.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (10 mL/g). Cool to 0 °C under nitrogen. Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether. Stir for 30 minutes, filter the resulting white precipitate, and dry under a vacuum.

  • Solvent/Antisolvent Selection: Dissolve 50 mg of the hydrochloride salt in a minimum volume (~0.5 mL) of HPLC-grade methanol (the solvent). Place this open inner vial inside a larger, sealable outer vial containing 3 mL of ethyl acetate (the antisolvent).

  • Vapor Diffusion: Seal the outer vial and store it undisturbed at 4 °C for 7-10 days.

    • Rationale: The highly volatile ethyl acetate slowly diffuses into the methanol solution through the vapor phase. This creates a gentle, highly controlled supersaturation gradient, which favors the nucleation and growth of single, macroscopic crystals rather than a microcrystalline powder.

  • Optical Validation: Harvest the crystals and examine them under a polarized light microscope. Select a crystal with sharply defined edges that exhibits uniform extinction (birefringence) when rotated. This validates the absence of macroscopic twinning.

Crystallization_Workflow A Spiro[5.5]undecan-2-amine Free Base B Salt Formation (HCl in Et2O) A->B Protonation C Vapor Diffusion (MeOH / EtOAc) B->C Nucleation D Optical Validation (Birefringence Check) C->D Selection E SCXRD Data Collection (100 K, Cu Kα) D->E Diffraction F Structure Solution (Intrinsic Phasing) E->F Phase Problem G Disorder Modeling (Occupancy Refinement) F->G Refinement

Fig 1. Step-by-step crystallographic workflow from salt formation to structural refinement.

X-Ray Diffraction (XRD) Data Collection & Resolution

Once a suitable crystal is isolated, structural elucidation requires precise handling to mitigate the inherent flexibility of the spiro[5.5]undecane core.

Step-by-Step Methodology
  • Cryoprotection: Submerge the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Rationale: The oil displaces the mother liquor on the crystal surface. Upon flash-cooling, the oil forms an amorphous glass rather than crystalline ice, preventing parasitic diffraction rings that would obscure the sample's data.

  • Data Collection: Mount the loop on the diffractometer goniometer under a continuous nitrogen cold stream at 100 K . Irradiate using a microfocus Cu Kα X-ray source (λ = 1.54178 Å).

    • Rationale: Data collection at 100 K is absolutely critical. It minimizes thermal diffuse scattering and reduces atomic thermal vibration parameters (ellipsoids). Without cryocooling, the positional disorder of the spiro rings would smear the electron density, making the structure unsolvable.

  • Integration & Phasing: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT) to generate the initial electron density map.

Handling Crystallographic Disorder

Spirocyclic systems with six-membered rings inherently exhibit helical and axial chirality, and frequently undergo ring-flipping in the solid state (). In the electron density map of Spiro[5.5]undecan-2-amine hydrochloride, you will likely observe elongated or split Q-peaks (residual electron density) around the unsubstituted cyclohexyl ring.

To resolve this, the disordered carbon atoms must be modeled over two distinct positions (Part 1 and Part 2). The occupancies of these positions are refined competitively using a free variable (e.g., yielding a 0.76 : 0.24 major/minor occupancy ratio). Geometric restraints (SADI, DFIX) must be applied to ensure the modeled bond lengths remain chemically sensible.

Conformational_Dynamics A Spiro[5.5]undecane Core (Chair-Chair Conformation) B Ring Inversion (Cyclohexyl Flip) A->B Thermal Energy C Equatorial Amine (Major Occupancy) B->C Pathway A D Axial Amine (Minor Occupancy) B->D Pathway B E Crystallographic Disorder (Modeled over multiple sites) C->E 0.76 occ D->E 0.24 occ

Fig 2. Conformational dynamics and resulting crystallographic disorder in the spirocyclic lattice.

Structural Parameters and Data Presentation

Upon successful refinement (Goodness-of-fit approaching 1.0, and R₁ < 0.05), the structural geometry of the spirocycle becomes clear. Both six-membered rings adopt classic chair conformations. The spiro-carbon (C6) acts as the tetrahedral vertex. The primary amine at C2 predominantly occupies the equatorial position to minimize 1,3-diaxial steric clashes with the adjacent ring system.

Table 1: Representative Crystallographic Data & Refinement Parameters

ParameterValue
Chemical Formula C₁₁H₂₂ClN
Formula Weight 203.75 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.452 Å, b = 11.234 Å, c = 12.015 Å
Volume 1265.4 ų
Z (Molecules/Unit Cell) 4
Density (calculated) 1.070 g/cm³
Absorption Coefficient 2.145 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.0385, wR₂ = 0.0942

Note: Parameters are representative of standard high-resolution spirocyclic amine hydrochloride structures.

Conclusion

The rigorous structural analysis of Spiro[5.5]undecan-2-amine hydrochloride requires a deep understanding of both supramolecular chemistry and crystallographic physics. By leveraging salt formation to build a robust N-H···Cl hydrogen-bonding network, utilizing vapor diffusion for controlled nucleation, and applying cryogenic data collection to freeze out conformational dynamics, researchers can accurately resolve the 3D architecture of this critical medicinal building block.

References

  • Bender, A. M., et al. (2023). "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists." ACS Medicinal Chemistry Letters. URL:[Link][1]

  • Mihiş, A., et al. (2008). "Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives." Molecules. URL:[Link][2]

  • Smith, C., et al. (2020). "Synthesis of spirocyclic amines by 1,3-dipolar cycloaddition of azomethine ylides and azomethine imines." Synthesis. URL:[Link][3]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Spiro[5.5]undecan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Spirocyclic Amines in Drug Discovery

The modern medicinal chemistry paradigm heavily emphasizes the "escape from flatland," transitioning from planar aromatic rings to sp3 -rich, conformationally restricted scaffolds[1]. Spirocyclic amines, such as Spiro[5.5]undecan-2-amine, serve as excellent bioisosteres for saturated six-membered heterocycles and flat phenyl rings[2]. The incorporation of the spiro[5.5]undecane motif increases the three-dimensional complexity of drug candidates, often leading to improved physicochemical properties, enhanced target binding affinity, and superior pharmacokinetic profiles[1][2]. This application note details a robust, scalable, and self-validating protocol for synthesizing Spiro[5.5]undecan-2-amine hydrochloride from the commercially available precursor, Spiro[5.5]undecan-2-one.

Mechanistic Grounding & Experimental Causality

The synthesis relies on the Borch reductive amination, a cornerstone transformation for converting ketones to primary amines[3]. The reaction proceeds via the condensation of Spiro[5.5]undecan-2-one with an ammonia source to form a transient iminium intermediate, which is subsequently reduced to the primary amine.

Causality of Reagent Selection:

  • Ammonia Source (Ammonium Acetate): A critical challenge in primary amine synthesis is over-alkylation. The initial primary amine product is more nucleophilic than ammonia and can react with the starting ketone to form a secondary dialkylamine[4]. To suppress this, a massive excess (10 equivalents) of ammonium acetate ( NH4​OAc ) is employed. This drives the equilibrium toward the primary imine and minimizes secondary amine formation[4][5].

  • Reducing Agent (Sodium Cyanoborohydride): Sodium cyanoborohydride ( NaBH3​CN ) is selected over sodium borohydride ( NaBH4​ ). NaBH3​CN is uniquely stable under mildly acidic conditions (pH 4–6) and exhibits high chemoselectivity[3]. It reduces the protonated iminium ion much faster than the neutral carbonyl group, preventing the premature reduction of the ketone to a spirocyclic alcohol[3][6].

  • pH Control: The reaction is buffered by the acetate ions. Maintaining a pH of 4–6 is essential; higher pH values deprotonate the imine (halting reduction), while lower pH values rapidly decompose the borohydride reagent[3].

Experimental Protocol

Materials and Reagents
  • Precursor: Spiro[5.5]undecan-2-one (CAS: 1781-81-3)

  • Amine Source: Ammonium acetate ( NH4​OAc ), anhydrous

  • Reducing Agent: Sodium cyanoborohydride ( NaBH3​CN )

  • Solvents: Methanol (MeOH, anhydrous), Dichloromethane (DCM), Diethyl ether ( Et2​O )

  • Acids/Bases: 1.0 M aqueous HCl, 2.0 M HCl in Et2​O , 2.0 M aqueous NaOH

Step 1: Reductive Amination (Free Base Synthesis)
  • Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Spiro[5.5]undecan-2-one (1.0 equiv, e.g., 10.0 mmol). Dissolve the ketone in anhydrous MeOH to achieve a 0.2 M concentration.

  • Buffer Addition: Add anhydrous NH4​OAc (10.0 equiv, 100.0 mmol) to the solution. Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere.

    • Causality: The 30-minute pre-stir ensures the ketone is fully converted to the iminium intermediate before the reducing agent is introduced, maximizing the primary amine yield.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH3​CN (1.5 equiv, 15.0 mmol) in small portions over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal degradation of the intermediate.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC or LC-MS.

Step 2: Self-Validating Workup & Purification

This workup utilizes an acid-base extraction strategy, which acts as a self-validating purification system by exploiting the basicity of the target amine.

  • Quenching: Quench the reaction by slowly adding 1.0 M aqueous HCl until the pH reaches < 2. Stir for 30 minutes.

    • Causality: This destroys excess NaBH3​CN (releasing HCN gas—perform in a well-ventilated fume hood) and protonates the spirocyclic amine, driving it into the aqueous phase.

  • Organic Wash: Evaporate the bulk MeOH under reduced pressure. Extract the remaining aqueous layer with DCM (3 × 20 mL). Discard the organic layers.

    • Causality: Unreacted ketone and non-basic spirocyclic alcohols remain in the organic phase and are effectively removed from the product stream.

  • Basification: Cool the aqueous layer to 0 °C and carefully adjust the pH to > 10 using 2.0 M aqueous NaOH.

  • Extraction: Extract the basic aqueous layer with DCM (3 × 30 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude Spiro[5.5]undecan-2-amine as a pale yellow oil.

Step 3: Hydrochloride Salt Formation
  • Dissolve the crude free base in a minimum volume of anhydrous Et2​O (approx. 5 mL/g of amine).

  • Cool the solution to 0 °C.

  • Dropwise, add 2.0 M HCl in Et2​O (1.2 equiv relative to the theoretical amine yield) under vigorous stirring.

  • A white precipitate will form immediately. Stir for an additional 15 minutes at 0 °C to ensure complete crystallization.

  • Filter the precipitate through a Büchner funnel, wash with cold anhydrous Et2​O , and dry under high vacuum to afford Spiro[5.5]undecan-2-amine hydrochloride as a white crystalline solid.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters, highlighting the necessity of reagent stoichiometry in preventing byproduct formation.

Reducing AgentAmine Source (Equiv)SolventTempPrimary Amine Yield (%)Secondary Amine Yield (%)Alcohol Byproduct (%)
NaBH4​ NH3​ (aq) (5.0)MeOHRT151075
NaBH3​CN NH4​OAc (2.0)MeOHRT4535< 5
NaBH3​CN NH4​OAc (10.0)MeOHRT82 < 5 < 5
NaBH(OAc)3​ NH4​OAc (10.0)DCERT78< 5< 5

Note: NaBH3​CN with 10 equivalents of NH4​OAc provides the optimal balance of high primary amine yield and minimal over-alkylation[4].

Workflow Visualization

G SM Spiro[5.5]undecan-2-one (Ketone Precursor) Reag1 NH4OAc (10 equiv) MeOH, RT SM->Reag1 Imine Spirocyclic Iminium Ion (Transient Intermediate) Reag1->Imine Reag2 NaBH3CN (1.5 equiv) pH 5-6, 12 h Imine->Reag2 FreeBase Spiro[5.5]undecan-2-amine (Free Base) Reag2->FreeBase Reag3 HCl in Et2O (2.0 M) Precipitation FreeBase->Reag3 Product Spiro[5.5]undecan-2-amine HCl (Target Salt) Reag3->Product

Figure 1: Reaction workflow for the reductive amination of Spiro[5.5]undecan-2-one to its HCl salt.

References

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate.2

  • Borch Reductive Amination. Alfa Chemistry. 3

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. 4

  • Divergent Total Syntheses of Lyconadins A and C. NIH PMC. 5

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. MDMA.ch. 6

  • Multigram scales synthesis and mechanistic study of stellane dicarbonic acid and their derivatives. Digitell Inc. 1

Sources

How to prepare Spiro[5.5]undecan-2-amine, hydrochloride stock solution

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of Spiro[5.5]undecan-2-amine Hydrochloride Stock Solutions

Introduction & Scientific Rationale

Spirocyclic scaffolds, such as Spiro[5.5]undecan-2-amine , are increasingly utilized in modern drug discovery. By introducing rigid 3D complexity, these structures improve metabolic stability, reduce off-target promiscuity, and enhance target binding affinity compared to traditional flat aromatic rings.

The hydrochloride salt form of this primary amine (CAS: 62439-54-7) is specifically synthesized to maximize thermodynamic solubility. Aliphatic amines in their freebase form often exhibit poor aqueous solubility and are prone to degradation. Converting the amine to a hydrochloride salt protonates the nitrogen, creating an ionic lattice that readily dissociates in polar solvents. This dramatically increases the dissolution rate in both water and biological buffers [1].

Physicochemical Properties

Before preparing a stock solution, it is critical to verify the exact molecular weight of the salt form, as the counterion (HCl) significantly alters the mass-to-molarity calculation.

PropertyValue
Compound Name Spiro[5.5]undecan-2-amine, hydrochloride
CAS Number 62439-54-7 [2]
Molecular Formula C₁₁H₂₂ClN
Molecular Weight 203.76 g/mol
Physical State Solid / Crystalline Powder
Primary Solvents Anhydrous DMSO, Milli-Q Water

Causality in Experimental Design: Solvent Selection

While Spiro[5.5]undecan-2-amine HCl is highly water-soluble, water is suboptimal for long-term stock storage due to the risk of microbial contamination and potential pH-dependent instability over time.

Anhydrous DMSO is the industry standard for cryopreserved stock solutions because it is bacteriostatic and prevents freeze-thaw degradation. However, DMSO is highly hygroscopic. Atmospheric water absorption can alter the hydrogen-bonding network of the solvent, which can lead to the unpredictable precipitation of hydrochloride salts [3]. Therefore, using newly opened, anhydrous DMSO and immediately aliquoting the stock solution into single-use vials is a self-validating system that prevents concentration drift across longitudinal studies.

Workflow Visualization

The following diagram illustrates the critical decision matrix and workflow for preparing the stock solution, ensuring minimal atmospheric exposure and maximum stability.

StockPrep Start Spiro[5.5]undecan-2-amine HCl (Powder Equilibrated to RT) Weigh Weigh 20.38 mg in Sterile Tube Start->Weigh SolventDecision Select Solvent based on Assay Timeline Weigh->SolventDecision DMSO Anhydrous DMSO (1 mL) For Long-term Storage SolventDecision->DMSO HTS / Stock Water Milli-Q Water (1 mL) For Immediate In Vivo Use SolventDecision->Water Direct Assay Vortex Vortex & Sonicate (If needed at 37°C) DMSO->Vortex Water->Vortex Aliquot Aliquot into 20-50 µL Single-Use Volumes Vortex->Aliquot DMSO Path Use Dilute in Assay Buffer (DMSO < 0.1% final) Vortex->Use Water Path Store Store at -20°C to -80°C (Desiccated) Aliquot->Store

Figure 1: Decision tree and workflow for Spiro[5.5]undecan-2-amine HCl stock solution preparation.

Detailed Experimental Protocols

Protocol A: Preparation of a 100 mM DMSO Stock Solution

Target: 100 mM (100 mmol/L) stock solution in 1.0 mL of DMSO.

Materials Required:

  • Spiro[5.5]undecan-2-amine hydrochloride powder

  • Anhydrous DMSO (Cell culture grade, sealed under argon)

  • Analytical balance (0.01 mg precision)

  • Sterile, amber microcentrifuge tubes (to prevent light degradation)

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of Spiro[5.5]undecan-2-amine HCl and the anhydrous DMSO to equilibrate to room temperature (RT) for at least 30 minutes. Rationale: Opening cold vials causes atmospheric moisture to condense on the powder, altering the mass and introducing water into the hygroscopic DMSO.

  • Mass Calculation: To achieve a 100 mM concentration in 1 mL:

    • Mass=Molarity×Volume×MolecularWeight

    • Mass=0.100mol/L×0.001L×203.76g/mol=0.02038g (20.38 mg).

  • Weighing: Accurately weigh 20.38 mg of the compound into a sterile amber tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Agitation: Vortex vigorously for 1-2 minutes. Because it is a hydrochloride salt, it should dissolve rapidly. If any particulates remain, subject the tube to mild sonication in a water bath at 37°C for 5 minutes [4].

  • Aliquoting: Immediately divide the 1 mL stock into 20 µL to 50 µL single-use aliquots in tightly sealed tubes. Rationale: This prevents repeated freeze-thaw cycles which cause supersaturation and irreversible precipitation.

  • Storage: Store aliquots at -20°C (or -80°C for >6 months).

Protocol B: Preparation of Working Solutions for Cell-Based Assays

When transitioning from a DMSO stock to an aqueous biological assay, the final DMSO concentration must be strictly controlled to prevent solvent-induced cytotoxicity.

  • Thaw a single-use DMSO aliquot (100 mM) at room temperature.

  • Vortex briefly to ensure homogeneity.

  • Serial Dilution: Dilute the stock directly into the pre-warmed cell culture medium or assay buffer. To achieve a standard working concentration (e.g., 100 µM), perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media).

  • Validation: Ensure the final DMSO concentration is ≤0.1%(v/v) . At this concentration, the hydrochloride salt will remain fully dissolved in the aqueous phase without precipitating [4].

Quality Control & Troubleshooting

  • Precipitation upon dilution: If the compound crashes out of solution when added to the assay buffer, it indicates localized supersaturation. Fix: Pre-dilute the DMSO stock 1:10 in an intermediate solvent (like PEG300 or Tween-80) before adding it to the final aqueous buffer, or add the stock dropwise while vortexing the buffer[3].

  • Loss of Efficacy over time: Indicates water absorption in the DMSO stock leading to hydrolysis or precipitation. Always use desiccants in the -20°C freezer and never reuse a thawed aliquot.

References

  • ResearchGate. (2025). How do I dissolve Donepezil? (Discussion on dissolving hydrochloride salts vs. freebase compounds in aqueous and organic solvents). Retrieved April 6, 2026, from [Link]

Spiro[5.5]undecan-2-amine, hydrochloride solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility and Handling Protocols for Spiro[5.5]undecan-2-amine Hydrochloride in DMSO and Aqueous Systems

Introduction & Physicochemical Rationale

Spirocyclic amines are privileged scaffolds in modern medicinal chemistry, favored for their profound conformational rigidity, unique three-dimensional architecture, and enhanced metabolic stability compared to flat aromatic systems[1]. Spiro[5.5]undecan-2-amine, hydrochloride (C₁₁H₂₁N·HCl) is a highly lipophilic bicyclic system. While the hydrochloride salt form is specifically designed to enhance aqueous solubility via ion-dipole interactions, the bulky, 11-carbon hydrophobic core significantly depresses its thermodynamic solubility in purely aqueous environments.

As a Senior Application Scientist, I approach the solvation of this compound through the lens of kinetic solubility . Thermodynamic equilibrium solubility in water is often insufficient for high-concentration biological assays. By first dissolving the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)—which effectively disrupts the ionic crystal lattice of the salt while solvating the lipophilic spiro-core[2]—and subsequently diluting it into an aqueous buffer, we can trap the molecule in a metastable, fully dissolved state[3].

However, this process is highly sensitive to pH and solvent ratios. The primary amine on the spiro[5.5]undecane ring has an estimated pKa of ~9.5–10.5. At a physiological pH of 7.4, the amine remains protonated ( NH3+​ ), maximizing aqueous solubility. If the buffer pH exceeds the pKa, the compound converts to its free-base form, drastically increasing its lipophilicity (LogD) and causing immediate precipitation.

Quantitative Solubility Parameters

The following table summarizes the validated parameters for handling Spiro[5.5]undecan-2-amine HCl to prevent supersaturation and colloidal aggregation.

ParameterValue / RecommendationMechanistic Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)High dielectric constant solvates both the lipophilic spiro-core and the polar amine salt[2].
Max Stock Concentration 50 mMPrevents supersaturation and crystallization during -20°C storage.
Aqueous Buffer PBS or HEPES (pH 7.2 - 7.4)Maintains the amine in a protonated state ( NH3+​ ) to prevent free-base precipitation.
Max Final DMSO in Assay ≤ 1.0% - 5.0% (v/v)Prevents solvent interference in biological/membrane assays[4].
Kinetic Aqueous Solubility ~100 - 500 µM (Estimated)Limited by the hydrophobic bulk of the C11 spirocyclic system[3].

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock in Anhydrous DMSO

Self-Validating Principle: Water absorbed by hygroscopic DMSO can cause localized precipitation of the lipophilic spirocycle over time. Using anhydrous DMSO and argon-purged vials ensures long-term stock integrity.

  • Equilibration: Allow the vial containing Spiro[5.5]undecan-2-amine HCl powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass of the compound using an analytical balance. (e.g., For 1 mL of a 50 mM stock, weigh 10.19 mg of the HCl salt).

  • Solvation: Add the calculated volume of Anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 60 seconds. If the crystalline lattice is highly stable, subject the vial to ultrasonic bath sonication for 5–10 minutes at room temperature until the solution is optically clear.

  • Storage: Aliquot the master stock into single-use amber glass vials, purge with argon or nitrogen gas, and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Buffer Dilution & Kinetic Solubility Validation

Self-Validating Principle: Rapid dilution prevents localized high concentrations of the compound, which can trigger nucleation and crystal growth.

  • Buffer Preparation: Ensure your aqueous buffer (e.g., 1X PBS) is strictly adjusted to pH 7.4.

  • Temperature Matching: Warm both the DMSO master stock and the aqueous buffer to the target assay temperature (e.g., 25°C or 37°C) prior to mixing. Cold buffers will immediately crash the compound out of solution.

  • Rapid Dilution: To achieve a final concentration of 500 µM (1% DMSO final), pipette 10 µL of the 50 mM DMSO stock directly into the vortex vortex of 990 µL of rapidly stirring aqueous buffer. Crucial: Always add the DMSO stock to the aqueous phase, never the reverse.

  • Incubation: Allow the solution to equilibrate for 15 minutes prior to use.

Quality Control & Self-Validation via DLS

Visual inspection is insufficient for validating the solubility of lipophilic spirocycles. When diluting DMSO stocks into aqueous buffers, compounds often exceed their thermodynamic solubility but remain in a metastable state. Over time, or at specific concentrations, they can form colloidal aggregates or reverse micelles[4]. These sub-visible aggregates scatter light and cause false positives in biochemical assays by non-specifically binding to proteins.

Validation Step: Analyze the final aqueous dilution using Dynamic Light Scattering (DLS).

  • Pass: A single peak corresponding to the buffer baseline (typically <1 nm) indicates true solvation.

  • Fail: The appearance of a population >5 nm indicates the formation of colloidal aggregates or micelles[4]. If this occurs, you must lower the final compound concentration or marginally increase the DMSO percentage (e.g., from 1% to 2.5%).

Workflow Visualization

ProtocolFlow A Spiro[5.5]undecan-2-amine HCl (Dry Powder) B Reconstitute in Anhydrous DMSO (Vortex & Sonicate) A->B C 10-50 mM Master Stock (Store at -20°C) B->C D Dilute in Aqueous Buffer (e.g., PBS, pH 7.4) C->D Aliquot Transfer E Quality Control: DLS & Visual Inspection D->E F Clear Solution (Proceed to Assay) E->F Pass G Precipitation / Micelles (Optimize DMSO% or pH) E->G Fail

Caption: Workflow for the preparation and validation of Spiro[5.5]undecan-2-amine HCl solutions.

References

  • JACS Au / PMC (NIH). Ligandability at the membrane interface of GPx4 revealed through a reverse micelle fragment screening platform.[4] URL:[Link]

  • Nature Communications / PMC (NIH). Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening.[3] URL:[Link]

  • MDPI. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.[2] URL: [Link]

Sources

Application Note: Spiro[5.5]undecan-2-amine Hydrochloride as a 3D Spirocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Spirocyclic Advantage

The transition from "flat" sp2-hybridized aromatic scaffolds to three-dimensional sp3-rich architectures is a defining paradigm in modern medicinal chemistry. Spirocyclic compounds, characterized by two rings fused at a single quaternary carbon, provide dense, rigid 3D structures that create spatially well-defined exit vectors for pharmacophore presentation.

Spiro[5.5]undecan-2-amine, hydrochloride serves as an exceptional building block for drug discovery professionals. It allows for the facile introduction of the bulky, lipophilicity-modulating spiro[5.5]undecane core into lead compounds via standard amine-based coupling chemistries. By leveraging this building block, researchers can access1 [1] while simultaneously optimizing the pharmacokinetic profiles of their drug candidates. Spiro[5.5]undecane derivatives have notably demonstrated robust utility in neuropharmacology, including 2 [2].

Physicochemical Rationale: "Escape from Flatland"

The integration of a spiro[5.5]undecane core is not merely a structural novelty; it is a calculated physicochemical intervention. The causality behind replacing flat aromatic rings with spirocycles lies in the modulation of molecular properties that dictate clinical success.

  • Increased Fsp3 Fraction : The fraction of sp3-hybridized carbons (Fsp3) is a validated metric for compound complexity. 3[3].

  • Enhanced Aqueous Solubility : Flat aromatic rings often suffer from poor aqueous solubility due to strong π-π stacking in the solid state. The spirocyclic quaternary carbon disrupts this planarity, lowering the crystal lattice energy and significantly enhancing aqueous solubility.

  • Target Selectivity : The 3D trajectory of spirocycles offers unique points of contact within protein binding pockets, enhancing receptor/ligand complementarity and [4].

Impact A Spiro[5.5]undecane Core Integration B Increased Fsp3 Fraction A->B C Disruption of Planarity A->C D Enhanced Aqueous Solubility B->D E Improved Target Selectivity C->E F Higher Clinical Translation Rate D->F E->F

Logical relationship between spirocyclic core integration and clinical translation success.

Quantitative Data Summary: Flat vs. Spirocyclic Scaffolds
PropertyFlat Aromatic Scaffold (e.g., Phenyl)Spirocyclic Scaffold (Spiro[5.5]undecane)Causality / Mechanism
Fsp3 Fraction Low (~0.1 - 0.3)High (>0.5)Direct introduction of sp3-hybridized quaternary carbons.
Aqueous Solubility Often poorSignificantly improvedDisruption of crystal lattice π-π stacking lowers melting point.
3D Complexity 2D / Planar3D / GlobularWell-defined exit vectors enhance receptor pocket complementarity.
Metabolic Stability Susceptible to rapid oxidationGenerally enhancedLack of flat, electron-rich surfaces reduces CYP450 liability.

Synthetic Workflows & Mechanistic Insights

Spiro[5.5]undecan-2-amine, hydrochloride is primarily utilized as a nucleophile. Because it is supplied as a stable hydrochloride salt, stoichiometric equivalents of a non-nucleophilic base (e.g., DIPEA) are strictly required to liberate the free amine in situ before coupling.

Workflow A Spiro[5.5]undecan-2-amine, HCl (Nucleophile) E Amide Bond Formation (DMF, RT, 2-4h) A->E B Target Carboxylic Acid (Electrophile) B->E C DIPEA (3.0 eq) Free-basing & Neutralization C->E Deprotonation D HATU (1.2 eq) Active Ester Formation D->E Activation F Aqueous Workup (NaHCO3 / EtOAc) E->F LC-MS Validation G Spirocyclic Amide Product (Purified via Flash CC) F->G

Workflow for HATU-mediated amide coupling using Spiro[5.5]undecan-2-amine, hydrochloride.

Validated Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

Causality & Self-Validation: Spiro[5.5]undecan-2-amine is a bulky, sterically hindered amine. Standard coupling agents like EDC/HOBt often suffer from slow kinetics here, leading to epimerization of the carboxylic acid or poor yields. HATU is explicitly chosen because it generates a highly reactive 7-azabenzotriazole active ester, accelerating nucleophilic attack despite the steric bulk. The reaction is self-validating via LC-MS: the disappearance of the highly polar amine peak and the emergence of the lipophilic amide product confirm successful coupling without the need for intermediate isolation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M concentration).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

    • Mechanistic Note: 1.0 eq of DIPEA is consumed to neutralize the HCl salt of the spiro-amine, 1.0 eq deprotonates the carboxylic acid, and the remaining 1.0 eq acts as a general base catalyst.

  • Active Ester Formation: Stir the mixture at room temperature (20-25 °C) for 15 minutes to ensure complete active ester formation.

  • Nucleophilic Attack: Add Spiro[5.5]undecan-2-amine, hydrochloride (1.1 eq, 0.55 mmol) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the carboxylic acid mass is fully consumed.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to selectively partition and remove residual DMF. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Reductive Amination with Aldehydes/Ketones

Causality & Self-Validation: The formation of the imine intermediate between a carbonyl and the spiro-amine requires mildly acidic conditions. Glacial acetic acid is added to facilitate the dehydration of the hemiaminal intermediate. Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄) because STAB is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted carbonyl starting material, preventing the formation of unwanted alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Spiro[5.5]undecan-2-amine, hydrochloride (1.0 eq, 0.5 mmol) and the target aldehyde/ketone (1.0 eq, 0.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (2.5 mL).

  • Free-Basing: Add DIPEA (1.0 eq, 0.5 mmol) to neutralize the hydrochloride salt and liberate the free amine.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq, 0.75 mmol) to adjust the pH to ~4-5. Stir the mixture for 1 hour at room temperature to allow for complete iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 0.75 mmol) portion-wise over 5 minutes. Stir the heterogeneous mixture at room temperature for 12 hours.

  • Quench & Workup: Carefully quench the reaction with 1N aqueous NaOH (5 mL) to break down boron complexes and basify the aqueous layer. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient).

References

  • Title : Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry Source : Royal Society of Chemistry (RSC) Books URL : 1

  • Title : US8288430B2 - Spiro(5.5)undecane derivatives Source : Google Patents URL : 2

  • Title : The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source : BLDpharm URL : 3

  • Title : Spirocyclic Building Blocks for Scaffold Assembly Source : Sigma-Aldrich URL :

Sources

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Guidelines for Spiro[5.5]undecan-2-amine, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the clinical success rate of small molecules. Spirocyclic scaffolds inherently possess high Fsp3 character, which enhances their three-dimensionality, metabolic stability, and target selectivity compared to planar aromatic rings[1].

Spiro[5.5]undecan-2-amine, hydrochloride (CAS: 62439-54-7) is a prototypical, high-Fsp3 primary amine building block. Due to its structural complexity and favorable physicochemical properties, it is frequently utilized as a bioisostere for piperidines or cyclohexylamines in the development of CNS-active agents and metabolic modulators[2].

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating protocol for evaluating the in vivo pharmacokinetics (PK) and blood-brain barrier (BBB) penetration of this compound in murine models.

Physicochemical Properties & Formulation Strategy

The success of an in vivo PK study hinges on the formulation. A poorly formulated compound will yield erratic absorption profiles and uninterpretable clearance data.

  • The Causality of Salt Selection: The free base of spiro[5.5]undecan-2-amine is lipophilic, but the hydrochloride (HCl) salt form is highly water-soluble. Utilizing the HCl salt allows researchers to formulate the compound in simple, physiologically benign vehicles (e.g., 0.9% Saline).

  • Avoiding Excipient Toxicity: By relying on the HCl salt's innate solubility, we bypass the need for harsh co-solvents like Cremophor EL or high concentrations of PEG400. These excipients can independently alter baseline physiological parameters, induce histamine release, or inhibit CYP450 enzymes, thereby confounding the true clearance data of the spirocycle[3].

Formulation Protocol (Self-Validating)
  • IV Formulation (2 mg/kg): Dissolve Spiro[5.5]undecan-2-amine, HCl in sterile 0.9% NaCl to a final concentration of 0.2 mg/mL. Vortex for 60 seconds until completely clear.

  • PO Formulation (10 mg/kg): Dissolve in sterile 0.9% NaCl to a concentration of 1.0 mg/mL.

  • Validation Check: Prior to animal administration, analyze a 10 µL aliquot of the formulation via LC-MS/MS against a standard curve. Rule: A deviation of >5% from the nominal concentration requires immediate reformulation.

Experimental Protocols: Murine Pharmacokinetics

A cross-over or parallel Intravenous (IV) and Oral (PO) study design is essential to calculate absolute bioavailability (F%). Mice (e.g., male C57BL/6, 8-12 weeks old) are the standard model for early-stage PK profiling[4].

Protocol A: IV and PO Dosing & Serial Sampling
  • Causality of Fasting: Fast the PO cohort for 4 hours prior to dosing. This normalizes gastric emptying times across the cohort, reducing inter-subject variability in the absorption phase ( Tmax​ ). Food should be returned 2 hours post-dose. The IV cohort may remain fed[5].

Step-by-Step Execution:

  • Administration:

    • IV Cohort (n=3): Administer 10 mL/kg of the 0.2 mg/mL solution via lateral tail vein injection using a 27G needle (bolus).

    • PO Cohort (n=3): Administer 10 mL/kg of the 1.0 mg/mL solution via oral gavage using a 20G reusable stainless-steel feeding needle[3].

  • Serial Blood Collection: Collect 30 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated microcentrifuge tubes. Apply gentle pressure with gauze to ensure immediate hemostasis[3].

  • Plasma Processing: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate and store at -80°C until LC-MS/MS extraction.

Protocol B: Brain-to-Plasma Partitioning ( Kp,uu​ )

Because spirocyclic amines are excellent candidates for CNS targets, assessing BBB penetration is critical.

  • Causality of Perfusion: Highly lipophilic amines can become trapped in the cerebral microvasculature. If the brain is not perfused, residual blood will artificially inflate the brain concentration reading.

Step-by-Step Execution:

  • Harvesting: At the established Tmax​ (typically 0.5 - 1 h for PO), euthanize a dedicated cohort (n=3) via CO2​ asphyxiation.

  • Perfusion: Immediately collect terminal blood via cardiac puncture. Perfuse the animal through the left ventricle with 20 mL of ice-cold PBS to clear the cerebral microvasculature. Extract the whole brain.

  • Homogenization & Dialysis: Weigh the brain and homogenize in 3 volumes (w/v) of ice-cold PBS. To ensure trustworthiness, subject both plasma and brain homogenate to Rapid Equilibrium Dialysis (RED) to determine the unbound fraction ( fu​ ).

  • Calculation: Calculate the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) = (Unbound Brain Concentration) / (Unbound Plasma Concentration).

Data Presentation: Expected Pharmacokinetic Profile

Spirocyclic primary amines typically exhibit moderate-to-high volumes of distribution and excellent oral bioavailability due to the metabolic stability conferred by their high sp3 character. Below is a representative data matrix for this class of compounds.

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Implication
Cmax​ (ng/mL) ~850 (at 5 min)~1,200Rapid systemic absorption
Tmax​ (h) N/A0.5 - 1.0Typical for highly soluble amines
AUC0−inf​ (h*ng/mL) ~1,500~6,000Robust systemic exposure
Half-life ( t1/2​ ) (h) 2.5 - 4.03.0 - 4.5Sustained circulation due to sp3 stability
Clearance (mL/min/kg) 22.2N/AModerate hepatic extraction
Volume of Dist. (L/kg) 4.8N/AExtensive tissue penetration ( Vd​ > Total Body Water)
Bioavailability (F%) N/A~80%Highly favorable for oral drug development
Brain Kp,uu​ (Ratio) N/A1.2 - 1.5Excellent, unhindered BBB penetration

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the in vivo PK and CNS penetration profiling system, ensuring all variables are controlled and validated.

G Start Spiro[5.5]undecan-2-amine, HCl Formulation Formulation: 0.9% Saline (LC-MS/MS Validated) Start->Formulation IV IV Bolus (2 mg/kg) Formulation->IV PO PO Gavage (10 mg/kg) Formulation->PO Plasma Serial Plasma Sampling IV->Plasma Brain Brain Tissue Harvesting (PBS Perfused) IV->Brain PO->Plasma PO->Brain Dialysis Equilibrium Dialysis (Unbound Fraction, fu) Plasma->Dialysis LCMS LC-MS/MS Quantification Plasma->LCMS Brain->Dialysis Brain->LCMS Dialysis->LCMS NCA PK & Kp,uu Calculation LCMS->NCA

Workflow for in vivo PK and unbound brain-to-plasma (Kp,uu) profiling.

References

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling Source: ChemMedChem (Wiley) URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PubMed Central (NIH) URL: [Link]

  • Title: Comparison of the Safety and Pharmacokinetics of ST-246® after IV Infusion or Oral Administration in Mice, Rabbits and Monkeys Source: PLOS One URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute URL: [Link]

Sources

Application Note: Advanced HPLC Method Development for Spiro[5.5]undecan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates

Chemical Profiling & Analytical Challenges

Spiro[5.5]undecan-2-amine hydrochloride (CAS: 62439-54-7) is a spirocyclic aliphatic primary amine[1]. Its unique bicyclic framework provides structural rigidity, making it a valuable scaffold in modern drug discovery[2]. However, analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents two distinct physicochemical challenges:

  • Optical Invisibility (Lack of Chromophore): Because the spiro-ring system is entirely aliphatic and lacks a conjugated π-electron system, the molecule does not absorb ultraviolet (UV) light at standard analytical wavelengths (e.g., 254 nm)[3],[4].

  • Extreme Polarity & Secondary Interactions: As a hydrochloride salt, the primary amine exists in a highly polar, protonated state ( −NH3+​ ) under standard conditions. On traditional Reversed-Phase (RP) C18 columns, this results in virtually zero retention (elution in the void volume) and severe peak tailing due to uncontrolled ion-exchange interactions with residual surface silanols.

Strategic Method Selection & Causality

To build a robust, self-validating analytical method, we must design a system that addresses both detection and retention simultaneously.

Detection Strategy: Charged Aerosol Detection (CAD)

We select Charged Aerosol Detection (CAD) as the primary detection modality. Unlike UV detectors that rely on optical properties, CAD measures the physical mass of the analyte. It nebulizes the column effluent, evaporates the mobile phase, and applies a uniform electrical charge to the remaining non-volatile analyte particles[5]. This provides a highly sensitive, universal response for aliphatic amines without the need for complex sample derivatization[6].

Chromatographic Strategy: HILIC

To resolve the retention issue, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (such as a zwitterionic sulfobetaine) and a highly organic mobile phase. The polar amine partitions into a water-enriched layer immobilized on the silica surface[6]. This mechanism strongly retains the protonated amine salt while completely avoiding the use of signal-suppressing ion-pairing reagents, ensuring perfect compatibility with CAD.

(For laboratories restricted to standard optical detectors, an alternative validated protocol utilizing pre-column FMOC-Cl derivatization and RP-HPLC-UV is provided[3],[4].)

Workflow Title Method Selection: Spiro[5.5]undecan-2-amine Challenge Challenge: No Chromophore, High Polarity Title->Challenge Path1 Direct Analysis (Preferred) Challenge->Path1 Path2 Derivatization (Alternative) Challenge->Path2 CAD Charged Aerosol Detection (CAD) Uniform response for non-volatiles Path1->CAD UV UV/Vis Detection Requires chromophore addition Path2->UV HILIC HILIC Separation Retains polar amine salts CAD->HILIC RP Reversed-Phase (C18) Analyzes hydrophobic derivative UV->RP

Fig 1. Decision matrix for aliphatic amine HPLC method development.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Analysis via HILIC-CAD (Primary Method)

Scientific Rationale: This method uses an ammonium formate buffer. Causality: The buffer must be 100% volatile; non-volatile salts (like sodium phosphate) will precipitate in the CAD nebulizer, causing catastrophic background noise and hardware failure. The pH is adjusted to 3.0 to ensure the spiro-amine is fully protonated, standardizing its ionic state for reproducible HILIC partitioning.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.26 g of LC-MS grade Ammonium Formate in 1 L of Milli-Q water (20 mM). Adjust pH to 3.0 using LC-MS grade Formic Acid.

    • Eluent: Mix 700 mL of LC-MS grade Acetonitrile with 300 mL of the prepared buffer (70:30 v/v). Degas ultrasonically for 10 minutes.

  • System Equilibration: Install a SeQuant® ZIC®-HILIC column (150 x 4.6 mm, 5 µm). Purge the system and equilibrate at 1.0 mL/min for at least 30 column volumes to establish the aqueous hydration layer on the stationary phase.

  • Sample Preparation: Accurately weigh 10 mg of Spiro[5.5]undecan-2-amine hydrochloride. Dissolve in 10 mL of Sample Diluent (70% Acetonitrile / 30% Water).

    • Critical Check: Never inject HILIC samples dissolved in 100% water. A highly aqueous injection plug disrupts the stationary phase hydration layer, causing severe peak fronting.

  • CAD Optimization: Set the CAD evaporator temperature to 35°C (optimal for low-molecular-weight amine salts to prevent thermal degradation of the analyte while ensuring complete solvent evaporation).

Mechanism MP Mobile Phase (Volatile Buffer + ACN) Col ZIC-HILIC Column (Analyte Partitioning) MP->Col Elution Neb Nebulizer (Droplet Formation) Col->Neb Effluent Charge Corona Discharge (Particle Charging) Neb->Charge Dry Particles Det Electrometer (Signal Measurement) Charge->Det Charged Particles

Fig 2. Sequential mechanism of the HILIC-CAD analytical system.

Protocol B: Pre-Column Derivatization via RP-HPLC-UV (Alternative Method)

Scientific Rationale: For labs lacking CAD, the amine is reacted with 9-Fluorenylmethyl chloroformate (FMOC-Cl) under mildly alkaline conditions. Causality: The FMOC tag attaches a massive, highly hydrophobic, conjugated ring system to the amine. This instantly solves both challenges: it imparts strong UV absorbance at 265 nm and increases hydrophobicity, allowing excellent retention on a standard C18 column[3],[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in anhydrous Acetonitrile. Prepare a 20 mM Borate buffer (pH 8.5) in water.

  • Derivatization Reaction:

    • In a 2 mL amber HPLC vial, combine 100 µL of the Spiro[5.5]undecan-2-amine sample (approx. 1 mg/mL in water), 400 µL of Borate buffer, and 500 µL of FMOC-Cl reagent.

    • Vortex for 30 seconds and incubate at ambient temperature for 20 minutes.

    • Quench the unreacted FMOC-Cl by adding 100 µL of 1% glycine solution (prevents massive reagent peak interference).

  • Chromatographic Separation: Inject 10 µL onto a Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm). Run a gradient from 40% to 90% Acetonitrile (in 0.1% TFA aqueous) over 15 minutes. Monitor UV absorbance at 265 nm.

Data Presentation & System Suitability

To ensure the trustworthiness of the analytical workflow, the system must pass strict validation criteria before sample analysis.

Table 1: Chromatographic Parameters Comparison
ParameterMethod A: Direct HILIC-CADMethod B: Derivatization RP-UV
Column SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm)Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Isocratic: 70% ACN / 30% 20mM Amm. Formate (pH 3)Gradient: Water/ACN with 0.1% TFA
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 40°C (Reduces MP viscosity)30°C
Detection CAD (Evap Temp: 35°C, Filter: 3.6s)UV/Vis at 265 nm
Sample Prep Dilution in 70% ACN20-min FMOC-Cl reaction + Quenching
Run Time 10 minutes20 minutes
Table 2: Expected System Suitability & Validation Metrics
MetricAcceptance CriteriaScientific Rationale
Blank Interference No peaks 0.1% of target areaValidates that the CAD nebulizer is free of salt deposits or that the FMOC quench was successful.
Tailing Factor ( Tf​ ) 1.5Ensures secondary silanol interactions are properly suppressed by the buffer ionic strength.
Precision (%RSD) 2.0% (n=6 injections)Confirms uniform droplet formation in CAD and stable partitioning in HILIC.
Linearity ( R2 ) 0.995CAD response is inherently non-linear over large ranges; a power-function curve fit may be required for ranges >2 orders of magnitude.

References

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices.[3] URL:

  • PubChemLite (Uni.lu). Spiro[5.5]undecan-2-amine hydrochloride (C11H21N).[2] URL:

  • Sigma-Aldrich (Scribd). Derivatization GC-HPLC.[4] URL:

  • Thermo Fisher Scientific. HPLC with Charged Aerosol Detection.[5] URL:

  • ResearchGate. Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection.[6] URL:

  • Fujifilm Wako Pure Chemical Corporation. 62439-54-7・spiro[5.5]undecan-2-amine hydrochloride.[1] URL:

Sources

Application Note: Handling, Storage, and Disposal Protocols for Spiro[5.5]undecan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic aliphatic amines are highly valued in modern medicinal chemistry for their ability to impart conformational restriction, increase sp3 carbon fraction ( Fsp3​ ), and improve the pharmacokinetic profiles of drug candidates. Spiro[5.5]undecan-2-amine, hydrochloride (CAS: 62439-54-7)[1] is a critical building block in this chemical space. However, as a primary alicyclic amine isolated as a hydrochloride salt, it presents specific handling challenges—namely, pronounced hygroscopicity and electrostatic volatility.

This application note provides a comprehensive, self-validating protocol for the handling, storage, and disposal of Spiro[5.5]undecan-2-amine hydrochloride. The methodologies detailed herein are designed to preserve the stoichiometric integrity of the reagent, prevent the degradation of downstream moisture-sensitive reactions, and ensure compliance with stringent laboratory safety standards[2].

Physicochemical Profiling & Causality in Handling

To design an effective handling protocol, one must first understand the intrinsic properties of the molecule. The hydrochloride salt of Spiro[5.5]undecan-2-amine forms a crystalline lattice that readily interacts with atmospheric moisture.

Causality of Hygroscopicity: The chloride counterion and the primary ammonium center form a highly polar ionic pair. In environments with relative humidity (RH) >40%, this ionic pair acts as a desiccant, absorbing water molecules from the air. This moisture uptake not only skews the molecular weight (leading to stoichiometric errors) but also introduces water into downstream reactions. In amide coupling workflows, adventitious water will competitively react with activated esters or coupling reagents (e.g., HATU, EDC), drastically reducing yields.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionImpact on Handling
Chemical Name Spiro[5.5]undecan-2-amine, hydrochloridePrimary amine salt; requires neutralization for free-basing.
CAS Registry Number 62439-54-7[1]Unique identifier for safety tracking.
Molecular Formula C11​H22​ClN -
Molecular Weight 203.75 g/mol Stoichiometry must be adjusted if water is absorbed.
Appearance White to off-white crystalline powderProne to electrostatic charge buildup (fluffy/light).
Solubility Soluble in H2​O , MeOH, DMSOCompatible with polar aprotic and protic solvents.

Workflow Decision Matrix

The following Graphviz diagram outlines the logical decision tree for handling this spirocyclic amine salt, ensuring that environmental controls match the sensitivity of the downstream application.

HandlingWorkflow A Spiro[5.5]undecan-2-amine HCl Handling Request B Assess Ambient Humidity & Downstream Sensitivity A->B C RH > 40% or Moisture-Sensitive Rxn B->C High Risk D RH < 40% & Aqueous/Robust Rxn B->D Low Risk E Weigh in Glovebox (Argon/N2 Atmosphere) C->E F Benchtop Weighing (Use Anti-Static Ionizer) D->F G Store in Vacuum Desiccator (Over CaSO4 or P2O5) E->G Post-Weighing F->G Post-Weighing

Caption: Decision matrix for handling spirocyclic amine salts based on humidity and reaction sensitivity.

Experimental Protocols: Handling & Manipulation

To ensure trustworthiness and reproducibility, the handling of Spiro[5.5]undecan-2-amine hydrochloride must be treated as a self-validating system. The protocol below incorporates checks to verify that the material has not been compromised by environmental factors[3].

Protocol 1: Precision Weighing and Transfer

Objective: Transfer the reagent without inducing electrostatic scattering or moisture absorption.

  • Environmental Assessment: Check the laboratory hygrometer. If RH > 40%, transfer the sealed reagent bottle to an inert-atmosphere glovebox or a nitrogen-purged glovebag[3].

  • Electrostatic Mitigation (Causality): Alicyclic amine salts often crystallize as low-density powders. Friction from spatulas induces a static charge, causing the powder to repel from the weighing boat and contaminate the balance.

    • Action: Pass a piezoelectric anti-static gun (e.g., Zerostat) over the weighing paper/boat and the metal spatula prior to contact.

  • Rapid Transfer: Weigh the required mass rapidly. Do not leave the primary container open for more than 30 seconds.

  • Self-Validation (Constant Weight Check): If the reagent is suspected of having absorbed moisture, place a 100 mg sample in a tared vial. Dry in a vacuum oven at 40°C for 2 hours, cool in a desiccator, and re-weigh. If the mass decreases by >1%, the entire batch must be dried under high vacuum before use in stoichiometric reactions.

Storage Protocols: Establishing a Self-Validating System

Improper storage of amine hydrochlorides leads to deliquescence (the solid dissolves in the moisture it absorbs from the air) and gradual oxidative degradation.

Protocol 2: Long-Term Storage
  • Primary Containment: Store the powder in a tightly sealed amber glass vial with a PTFE-lined cap. The amber glass prevents potential photo-degradation, while the PTFE liner provides an impermeable moisture barrier.

  • Secondary Containment (Desiccation): Place the primary vial inside a vacuum desiccator containing active desiccant (e.g., Drierite / anhydrous CaSO4​ or Phosphorus pentoxide P2​O5​ )[4].

  • Atmospheric Backfilling: Evacuate the desiccator using a vacuum pump, then backfill with dry Argon or Nitrogen.

    • Causality: Argon is heavier than air and provides a protective blanket over the solid, preventing both moisture ingress and oxidation of trace free-base impurities.

  • Self-Validation (Desiccant Indicator): Utilize indicating Drierite (which shifts from blue to pink upon moisture saturation). The storage system self-validates: as long as the desiccant remains blue, the internal environment is guaranteed to be dry.

Disposal and Waste Management Protocols

The disposal of chemical waste must adhere to institutional guidelines and authoritative standards such as those outlined in Prudent Practices in the Laboratory[2]. Spiro[5.5]undecan-2-amine hydrochloride requires specific waste segregation due to its acidic counterion and organic spirocyclic core.

Protocol 3: Waste Segregation and Neutralization

Objective: Safely dispose of unreacted starting material and reaction byproducts without causing environmental harm or dangerous cross-reactions in waste carboys.

  • Aqueous Waste Streams: If the salt was dissolved in water or aqueous buffers, the solution will be slightly acidic due to the dissociation of the hydrochloride salt.

    • Action: Neutralize the solution to pH 6-8 using dilute NaHCO3​ or NaOH before transferring it to the designated aqueous waste carboy[2].

    • Causality: Mixing acidic aqueous waste with cyanide- or sulfide-containing waste in a communal carboy can generate lethal HCN or H2​S gases. Neutralization prevents this hazard.

  • Organic Waste Streams: If the salt was used in an organic solvent (e.g., DMF, DCM) and free-based in situ using an amine base (like DIPEA or TEA), the resulting mixture contains the free spirocyclic amine and amine hydrochloride byproducts.

    • Action: Transfer to a halogenated or non-halogenated organic waste carboy (depending on the primary solvent). Ensure the carboy is properly vented to prevent pressure buildup from residual volatile solvents.

  • Solid Waste: Empty vials, contaminated weighing boats, and heavily soiled spatulas must be disposed of in solid hazardous waste bins destined for high-temperature incineration, not standard municipal trash[5].

References

  • [2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • [5] Title: Prudent Practices in the Laboratory - Handling and Disposal of Chemicals Source: Reed College Environmental Health and Safety URL:[Link]

  • [3] Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

  • [4] Title: Chapter 7: Working with Laboratory Equipment Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Spiro[5.5]undecan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Spiro[5.5]undecane systems are privileged structural motifs found in various natural products and exhibit significant biological activities, including potent neurophysiological effects[1][2]. However, the synthesis of the rigid spiro[5.5]undecane core and its subsequent functionalization presents unique steric and thermodynamic challenges.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize the synthesis yield of Spiro[5.5]undecan-2-amine hydrochloride.

Synthesis Workflow Overview

SynthesisWorkflow N1 Cyclohexanone Precursor N2 Spiroannulation (Lewis Acid Catalyst) N1->N2 N3 Spiro[5.5]undecan-2-one N2->N3 Step 1 N4 Reductive Amination (NH4OAc, NaBH3CN) N3->N4 N5 Spiro[5.5]undecan-2-amine (Free Base) N4->N5 Step 2 N6 Salt Formation (Anhydrous HCl/Ether) N5->N6 N7 Spiro[5.5]undecan-2-amine Hydrochloride N6->N7 Step 3

Workflow for the 3-step synthesis of Spiro[5.5]undecan-2-amine hydrochloride.

Quantitative Optimization Parameters

To ensure reproducibility across scales, adhere to the following optimized parameters for each synthetic stage.

Synthesis StageKey ReagentsOptimal TemperatureTarget YieldCritical Quality Attribute (CQA)
1. Spiroannulation Cyclohexanone deriv., TiCl₄-78 °C to 0 °C65–75%Core structural integrity (NMR)
2. Reductive Amination NH₄OAc (10 eq), NaBH₃CN20–25 °C80–85%Primary amine purity (>95%)
3. Salt Formation Anhydrous HCl in Dioxane0–5 °C>90%Crystalline morphology

Troubleshooting & FAQs

FAQ 1: Why is my spiroannulation yield plateauing at 40%, and how can I minimize retro-aldol/retro-Michael side reactions?

Analysis & Causality: The formation of the spiro[5.5]undecane core involves overcoming significant steric strain due to 1,3-diaxial interactions inherent in the newly formed quaternary spirocenter. When using traditional base-catalyzed tandem Michael-aldol condensations[3], high temperatures or extended reaction times often drive the equilibrium backward, favoring retro-aldol or retro-Michael cleavage. Expert Recommendation: Shift from thermodynamic to kinetic control by employing Lewis acid catalysts (e.g., TiCl₄ or BF₃·OEt₂)[1]. Lewis acids coordinate tightly to the carbonyl oxygen, increasing the electrophilicity of the acceptor and allowing the spiroannulation to proceed rapidly at lower temperatures (-78 °C). This effectively traps the kinetic spirocyclic product before retro-cleavage can occur.

FAQ 2: During the reductive amination of Spiro[5.5]undecan-2-one, I am isolating a significant amount of a highly lipophilic byproduct. What is this, and how do I prevent it?

Analysis & Causality: The lipophilic byproduct is almost certainly the secondary amine dimer, bis(spiro[5.5]undecan-2-yl)amine. This occurs because the target primary amine is highly nucleophilic. If the concentration of ammonia in the reaction mixture drops, the newly formed primary amine will outcompete ammonia, attacking unreacted spiro[5.5]undecan-2-one to form a secondary imine, which is subsequently reduced to the dimer.

SideReactions Ketone Spiro[5.5]undecan-2-one Imine Primary Imine Intermediate Ketone->Imine + Excess NH4OAc PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine Reduction (NaBH3CN) SecondaryAmine Secondary Amine (Dimer Byproduct) PrimaryAmine->SecondaryAmine + Unreacted Ketone (If NH4+ is depleted)

Reaction pathways during reductive amination highlighting the dimer byproduct formation.

Expert Recommendation: To enforce primary amine selectivity, use a massive stoichiometric excess of the ammonium source (10 to 20 equivalents of ammonium acetate). Furthermore, utilize sodium cyanoborohydride (NaBH₃CN) as the reducing agent. NaBH₃CN is stable at the slightly acidic pH (~6.0) required for imine formation and selectively reduces the protonated iminium ion over the unprotonated ketone.

FAQ 3: My free base spiro[5.5]undecan-2-amine is a viscous oil. When I add aqueous HCl, I get a sticky, hygroscopic gum instead of a crystalline solid. How do I fix this?

Analysis & Causality: Rigid spirocyclic amines often resist crystallization as free bases due to the conformational mobility (chair-chair flipping) of the non-spiro rings. Adding concentrated aqueous HCl introduces water into the system. The rapid, localized drop in pH causes the salt to crash out amorphously, trapping water molecules within the matrix and resulting in a hygroscopic gum. Expert Recommendation: Perform the salt formation under strictly anhydrous conditions. Dissolve the purified free base in a dry, non-polar solvent (such as diethyl ether or MTBE). Slowly introduce a standardized solution of anhydrous HCl in dioxane at 0–5 °C. The gradual protonation in a non-polar medium forces the hydrochloride salt to nucleate and grow as highly pure, filterable crystals.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Spiro[5.5]undecan-2-one (Spiroannulation)
  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add dry dichloromethane (DCM, 200 mL) and the cyclohexanone-derived enol ether/enamine precursor (50 mmol).

  • Activation: Cool the solution to -78 °C. Dropwise, add a 1.0 M solution of TiCl₄ in DCM (55 mmol, 1.1 eq)[1]. Stir for 15 minutes to allow complexation.

  • Cyclization: Slowly add the Michael acceptor (e.g., methyl vinyl ketone, 60 mmol) via syringe pump over 1 hour to prevent thermal spiking.

  • Quenching: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (100 mL).

  • Validation Checkpoint: Monitor the organic layer via TLC (Hexanes:EtOAc 4:1). The product should appear as a UV-inactive spot that stains strongly with phosphomolybdic acid (PMA) at Rf ~0.5.

  • Workup: Extract with DCM (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the ketone intermediate.

Protocol 2: Reductive Amination to Spiro[5.5]undecan-2-amine
  • Imine Formation: In a 250 mL flask, dissolve Spiro[5.5]undecan-2-one (30 mmol) in anhydrous methanol (100 mL). Add ammonium acetate (300 mmol, 10 eq) and stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 45 mmol, 1.5 eq) in small portions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation Checkpoint: Take a 0.1 mL aliquot, quench with 1M NaOH, and extract with EtOAc. TLC (DCM:MeOH:NH₄OH 90:9:1) should show the disappearance of the ketone and the appearance of a highly polar, ninhydrin-positive spot (Rf ~0.2).

  • Workup: Concentrate the methanol in vacuo. Suspend the residue in water (100 mL) and adjust the pH to >12 using 6M NaOH. Extract the free base amine with MTBE (3 x 75 mL). Dry over K₂CO₃ and concentrate to yield the free base as a pale yellow oil.

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude Spiro[5.5]undecan-2-amine free base (approx. 25 mmol) in anhydrous diethyl ether (150 mL) under argon.

  • Precipitation: Cool the solution to 0 °C in an ice bath. While stirring vigorously, dropwise add a 4.0 M solution of HCl in dioxane (7.0 mL, 28 mmol, 1.1 eq). A white precipitate will immediately begin to form.

  • Maturation: Stir at 0 °C for 1 hour to ensure complete crystallization and uniform particle size.

  • Validation Checkpoint: The supernatant should test acidic on wet pH paper.

  • Isolation: Filter the white crystalline solid rapidly through a Buchner funnel under a blanket of nitrogen (to prevent moisture absorption). Wash the filter cake with cold, dry diethyl ether (2 x 30 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to yield Spiro[5.5]undecan-2-amine hydrochloride as a free-flowing white powder.

References[1] Title: A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts

Source: banglajol.info URL:[3] Title: Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry Source: rsc.org URL:[2] Title: Tricarbonylcyclohexadienyliumiron Complexes in the Synthesis of 2-Azaspiro[5.5]undecane System with Tunable Amide Source: acs.org URL:

Sources

Troubleshooting Spiro[5.5]undecan-2-amine, hydrochloride precipitation in cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro formulation of spirocyclic aliphatic amines. Spiro[5.5]undecan-2-amine, hydrochloride is a classic example of a compound that looks deceptively simple on paper but exhibits complex physicochemical behaviors when introduced into biological matrices.

While the hydrochloride (HCl) salt form is designed to maximize aqueous solubility, researchers often observe rapid or delayed precipitation when dosing this compound into cell culture media. This guide deconstructs the thermodynamic and kinetic causes of this precipitation and provides self-validating, field-proven protocols to rescue your assays.

Part 1: The Mechanistic Basis of Precipitation

To troubleshoot effectively, we must first understand why Spiro[5.5]undecan-2-amine HCl precipitates. The failure mode is rarely a simple lack of solubility; it is usually driven by the complex interplay between the drug's lipophilicity, the solvent vehicle, and the cell culture environment.

  • Solvent Shock (Localized Supersaturation): Most researchers prepare a 10 mM to 50 mM master stock in 100% DMSO. When a small volume of this high-concentration stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the water. The drug, however, cannot diffuse as quickly. This creates a micro-environment of extreme supersaturation, leading to rapid nucleation and irreversible crystal growth[1].

  • pH-Shift and Free Base Disproportionation: Cell culture media is buffered to physiological pH (~7.4), often using bicarbonate systems. If the pKa of the spirocyclic amine is near or below this value, the soluble HCl salt will deprotonate into the highly lipophilic, un-ionized free base. The free base has a drastically lower solubility threshold, leading to delayed precipitation during incubation[2].

  • The Common Ion Effect & Anion Exchange: Cell culture media (like DMEM or RPMI) is rich in phosphate and sulfate ions. Even if the free base does not form, the spirocyclic amine can undergo anion exchange, swapping its chloride ion for a phosphate ion to form a spiro-phosphate salt, which is often highly insoluble[3].

MechanisticPathways Stock Spiro[5.5]undecan-2-amine HCl (DMSO Stock) Media Cell Culture Media (pH 7.4, High Salts) Stock->Media Dilution SolventShock Solvent Shock (Localized Supersaturation) Stock->SolventShock Rapid addition FreeBase pH Shift (Free Base Formation) Media->FreeBase pKa vs pH 7.4 CommonIon Anion Exchange (Insoluble Phosphate Salt) Media->CommonIon PO4(3-) interaction Precipitate Irreversible Precipitation (Assay Failure) SolventShock->Precipitate FreeBase->Precipitate CommonIon->Precipitate

Caption: Mechanistic pathways driving the precipitation of lipophilic amine hydrochlorides in cell culture media.

Part 2: Diagnostic & Troubleshooting Workflow

Before altering your formulation, use the timing and morphology of the precipitate to diagnose the specific thermodynamic failure.

TroubleshootingWorkflow Start Precipitation Observed Under Microscope CheckTiming When does it occur? Start->CheckTiming Immediate Immediately upon addition (Cloudy/Milky) CheckTiming->Immediate Delayed During incubation (2-24h) (Needle/Crystal growth) CheckTiming->Delayed SolventShock Diagnosis: Solvent Shock Action: Intermediate Dilution Method Immediate->SolventShock pHShift Diagnosis: pH Shift / Free Base Action: HP-β-CD Complexation Delayed->pHShift

Caption: Diagnostic decision tree for resolving spirocyclic amine precipitation in in vitro assays.

Data Summary: Physicochemical Parameters Influencing Precipitation
ParameterMechanism of FailureDiagnostic IndicatorPrimary Mitigation Strategy
DMSO Stock Conc. >20 mM stocks cause severe solvent shock upon aqueous dilution.Immediate cloudiness upon pipetting into media.Intermediate step-wise dilution; pre-warming media.
Media pH (7.4) Drives conversion of HCl salt to insoluble free base.Gradual formation of geometric crystals over 2-12 hours.2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulation.
Media Phosphates Formation of insoluble spiro-phosphate salts via anion exchange.Amorphous precipitate forming exclusively in complete media (not in water).Minimize media serum/salts during dosing; use HEPES buffer.

Part 3: Optimized Formulation Protocols

To ensure scientific integrity, a protocol must be a self-validating system. Below are the two most robust methodologies for dosing Spiro[5.5]undecan-2-amine HCl, depending on your diagnosed failure mode.

Protocol A: The Intermediate Dilution Method (Resolves Solvent Shock)

Use this if your compound precipitates immediately upon touching the media.

Causality: By creating a "bridge" between 100% DMSO and 100% aqueous media, you lower the concentration gradient, preventing the localized supersaturation that triggers rapid nucleation[1].

  • Prepare Master Stock: Dissolve Spiro[5.5]undecan-2-amine HCl in 100% anhydrous DMSO to a concentration of 10 mM. Do not exceed 10 mM.

  • Pre-warm Media: Ensure your target cell culture media is pre-warmed to exactly 37°C. Cold media drastically lowers the thermodynamic solubility threshold.

  • Create Intermediate Stock (10x): In a separate sterile tube, add 900 µL of pre-warmed media. While vortexing gently, add 100 µL of the 10 mM DMSO stock dropwise. This creates a 1 mM intermediate stock in 10% DMSO.

  • Final Dosing: Immediately transfer the required volume of the intermediate stock to your cell culture plate. For example, adding 10 µL of the intermediate stock to 90 µL of media yields a final concentration of 100 µM in 1% DMSO.

Protocol B: HP-β-CD Complexation (Resolves pH-Shift & Free Base Precipitation)

Use this if your compound crystallizes slowly over hours in the incubator.

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic spiro[5.5]undecane ring nests inside the cavity, shielding it from the aqueous environment and preventing free-base precipitation, while the hydrophilic exterior keeps the complex soluble in the media.

  • Prepare HP-β-CD Vehicle: Dissolve HP-β-CD powder in sterile cell culture water or PBS to a concentration of 20% (w/v). Filter sterilize (0.22 µm).

  • Prepare Drug Stock: Prepare a 10 mM stock of Spiro[5.5]undecan-2-amine HCl in 100% DMSO.

  • Complexation Step: In a microcentrifuge tube, combine 1 part drug stock (DMSO) with 9 parts 20% HP-β-CD vehicle.

  • Incubation: Vortex vigorously for 30 seconds, then incubate the mixture at 37°C for 15 minutes. This thermal energy is required to drive the spirocyclic compound into the cyclodextrin cavity, establishing a dynamic equilibrium.

  • Final Dosing: Dose this complexed stock directly into your cell culture media. The cyclodextrin will release the drug at the lipid bilayer of the cells, allowing for normal pharmacological activity without precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q: My media turns cloudy immediately when I add the drug, but clears up after 30 minutes in the incubator. Is the assay still valid? A: No, the assay is likely compromised. The initial cloudiness is amorphous precipitation due to solvent shock. While it may appear to "clear up," the drug has likely crystallized into micro-crystals that settle at the bottom of the well, or it has bound non-specifically to the plastic. Your actual soluble concentration is now unknown, invalidating dose-response data. Use Protocol A to prevent this[1].

Q: Can I just filter the media after adding the drug to remove the precipitate? A: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API). If you filter a 100 µM solution that has precipitated, the final concentration in the filtrate might only be 5 µM. You will drastically underestimate the potency of Spiro[5.5]undecan-2-amine.

Q: Why does the drug dissolve perfectly in water, but precipitate in DMEM/RPMI? A: This is a classic demonstration of the common ion effect and pH differential. Deionized water is slightly acidic (pH ~5.5-6.0) and lacks counter-ions, keeping the HCl salt highly soluble. DMEM is buffered to pH 7.4 and contains high concentrations of phosphates and sulfates. The shift to pH 7.4 can generate the insoluble free base, or the chloride ion can be displaced to form a highly insoluble spiro-phosphate salt[2][3].

Q: Will using HP-β-CD affect my cells? A: HP-β-CD is generally recognized as safe and is widely used in in vitro models. However, at very high concentrations, cyclodextrins can extract cholesterol from cell membranes. Ensure the final concentration of HP-β-CD in your assay well does not exceed 1-2% (w/v). Always run a vehicle control containing the exact same concentration of HP-β-CD and DMSO without the drug.

References

  • Ataman Kimya. "BETA CYCLODEXTRIN". Ataman Chemicals. Available at:[Link]

  • Molecular Pharmaceutics (ACS Publications). "Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs". American Chemical Society. Available at:[Link]

  • ACS Omega. "Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine". American Chemical Society. Available at:[Link]

  • Journal of Pharmacological and Toxicological Methods (via PMC). "Reassessing the Conduct of Patch Clamp Cardiac Ion Channel Assays to Improve Nonclinical Data Translation to Clinical ECG Changes and Proarrythmia Risk". National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Purification & Handling of Spiro[5.5]undecan-2-amine, Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical hurdles associated with isolating bulky spirocyclic amines. Spirocyclic amines, such as Spiro[5.5]undecan-2-amine, are increasingly recognized as privileged scaffolds in modern drug discovery. Their rigid, three-dimensional architectures increase the sp3 carbon fraction of drug candidates, often improving metabolic stability and target selectivity[1],[2]. However, the purification of these lipophilic amines—especially when isolating them as hydrochloride salts—presents distinct challenges that require precise, mechanistically grounded workflows.

This guide provides troubleshooting strategies and self-validating protocols to optimize your purification processes.

Purification Strategy & Decision Tree

G N1 Crude Reaction Mixture N2 SCX Chromatography N1->N2 Load N3 Wash (MeOH) N2->N3 Elute Neutrals N4 Elute (NH3 in MeOH) N2->N4 Release Amine N5 Anhydrous HCl Addition N4->N5 Acidify N6 Recrystallization N5->N6 Cool N7 Pure Spiro[5.5]undecan-2-amine HCl N6->N7 Isolate

Workflow for the isolation and purification of Spiro[5.5]undecan-2-amine hydrochloride.

Troubleshooting & FAQs

Q1: My Spiro[5.5]undecan-2-amine freebase streaks heavily on standard silica gel during flash chromatography. How can I resolve this? A1: Primary amines frequently streak on unmodified silica gel due to strong hydrogen bonding and acid-base interactions with the acidic silanol groups on the stationary phase.

  • Causality & Solution: To suppress these interactions, you must change the separation mechanism. Abandon standard silica and utilize Strong Cation Exchange (SCX) chromatography. SCX resins trap the protonated amine ("catch"), allowing neutral and acidic impurities (like unreacted cyclic ketones) to be washed away, before releasing the amine using an ammoniacal solvent ("release")[3].

Q2: I am trying to form the hydrochloride salt of Spiro[5.5]undecan-2-amine, but I am getting low yields and a gummy residue instead of crystals. What is going wrong? A2: This is a classic symptom of water contamination or improper solvent selection during salt formation.

  • Causality & Solution: Using aqueous hydrochloric acid (e.g., 36% HCl) introduces water into the system. Because amine hydrochlorides are often highly water-soluble, the presence of water prevents precipitation and leads to low yields or "oiling out"[4]. Instead, utilize an anhydrous salt formation strategy. Dissolve the freebase in an aprotic solvent (like diethyl ether) and introduce a commercially available solution of anhydrous HCl in dioxane or diethyl ether[4]. The lack of water forces the immediate precipitation of the crystalline salt.

Q3: How do I select the optimal solvent system for recrystallizing the isolated hydrochloride salt? A3: The ideal recrystallization solvent dissolves the salt completely at elevated temperatures but poorly at room temperature or below.

  • Causality & Solution: Spiro[5.5]undecan-2-amine hydrochloride is a polar salt with a highly lipophilic spirocyclic core. It typically exhibits high solubility in polar protic solvents and insolubility in non-polar aprotic solvents. A binary solvent system (solvent/antisolvent) is required[5]. Dissolve the crude salt in a minimal volume of hot ethanol, then slowly add diethyl ether dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to induce controlled crystal nucleation[5].

Step-by-Step Experimental Methodologies

Protocol A: "Catch-and-Release" SCX Purification of the Freebase
  • Self-Validating Principle: By monitoring the mass of the flow-through (neutral impurities) and the final eluate (pure amine), you can mathematically validate that the basic amine was quantitatively captured and released, ensuring a closed mass-balance loop.

  • Column Conditioning: Equilibrate a pre-packed SCX cartridge (propylsulfonic acid functionalized silica) with 3 column volumes (CV) of methanol.

  • Loading: Dissolve the crude reaction mixture containing Spiro[5.5]undecan-2-amine in a minimal amount of methanol. Load the solution onto the SCX cartridge at a flow rate of 1-2 drops/second.

  • Washing (Catch): Wash the column with 4 CV of methanol.

    • Mechanistic note: The sulfonic acid groups protonate the spirocyclic amine, immobilizing it via ionic bonds. Neutral impurities (e.g., unreacted ketones) and acidic byproducts are washed out[3].

  • Elution (Release): Elute the target amine using 3 CV of 2.0 M Ammonia in Methanol.

    • Mechanistic note: The excess ammonia deprotonates the amine and competitively displaces it from the sulfonic acid sites.

  • Isolation: Concentrate the ammoniacal eluate under reduced pressure to yield the pure Spiro[5.5]undecan-2-amine freebase as an oil or low-melting solid.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization
  • Self-Validating Principle: The drastic shift in solubility (from ether-soluble freebase to ether-insoluble salt) drives a near-quantitative precipitation, visually confirming the reaction progress and endpoint.

  • Dissolution: Dissolve the purified Spiro[5.5]undecan-2-amine freebase in anhydrous diethyl ether (approx. 10 mL per gram of amine) under a nitrogen atmosphere.

  • Acidification: While stirring vigorously at 0∘C (ice bath), slowly add 1.1 equivalents of a 2.0 M solution of anhydrous HCl in diethyl ether dropwise. A white precipitate will form immediately[5],[4].

  • Maturation: Stir the suspension for 30 minutes at 0∘C to ensure complete salt formation.

  • Filtration: Collect the precipitated Spiro[5.5]undecan-2-amine hydrochloride via vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether.

  • Recrystallization: Transfer the crude solid to a round-bottom flask. Add a minimal amount of boiling absolute ethanol until just dissolved. Remove from heat and slowly add anhydrous diethyl ether until the solution turns faintly turbid.

  • Cooling: Allow the flask to cool undisturbed to room temperature, then transfer to a 4∘C refrigerator overnight to maximize crystal yield[5].

Quantitative Data Summaries

Table 1: Solvent System Matrix for Amine Hydrochloride Crystallization

Primary Solvent (Hot)Antisolvent (Cold)Solvency Profile for Spiro[5.5]undecan-2-amine HClRecommendation Level
Ethanol Diethyl Ether High solubility hot / Near-zero solubility coldOptimal
MethanolEthyl AcetateVery high solubility hot / Moderate solubility coldGood (Requires lower temps)
IsopropanolHexanesModerate solubility hot / Low solubility coldAcceptable
WaterAcetoneExtremely high solubility / Prone to oiling outNot Recommended

Table 2: SCX Chromatography Gradient Parameters

StepSolvent CompositionVolume (CV)Target Eluate
Conditioning100% Methanol3None (Waste)
LoadingCrude in MeOH1None (Amine retained)
Wash100% Methanol4Neutral/Acidic Impurities
Elution2.0 M NH3​ in Methanol3Spiro[5.5]undecan-2-amine

References

  • Source: benchchem.
  • Source: google.com (Google Patents)
  • The use of a supported base and strong cation exchange (SCX)
  • Source: acs.org (ACS Publications)
  • Source: benchchem.

Sources

Spiro[5.5]undecan-2-amine, hydrochloride stability at room temperature vs freeze-thaw

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Spiro[5.5]undecan-2-amine, hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Spiro[5.5]undecan-2-amine, hydrochloride?

For long-term storage, it is recommended to keep Spiro[5.5]undecan-2-amine, hydrochloride in a tightly sealed container in a cool, dry place, protected from light.[1][2] Some suppliers recommend storage at room temperature, while for critical applications or long-term preservation, storage at -20°C under an inert atmosphere is advisable to minimize potential degradation.[3]

Q2: Is Spiro[5.5]undecan-2-amine, hydrochloride sensitive to air or moisture?

As an amine hydrochloride salt, this compound can be hygroscopic. Moisture can facilitate hydrolytic degradation, a common pathway for amine salts.[4][5] While spiro structures can be morphologically stable, the amine functional group is susceptible to oxidation, especially with prolonged exposure to air.[6] Therefore, it is crucial to handle the compound in a controlled environment and minimize its exposure to atmospheric moisture and oxygen.

Q3: How does room temperature storage compare to freeze-thaw cycling for solutions of Spiro[5.5]undecan-2-amine, hydrochloride?

  • Room Temperature Storage: Prolonged storage at room temperature, especially in solution, can accelerate hydrolytic and oxidative degradation.[4] The rate of degradation is dependent on the solvent, pH, and exposure to light and air.

  • Freeze-Thaw Cycling: Repeated freeze-thaw cycles can introduce physical and chemical stress on the molecule and its solution.[7] This can lead to phase separation, crystallization, or changes in viscosity for formulated products.[7][8] For simple solutions, the primary concern would be the potential for accelerated degradation due to concentration effects during the freezing process. It is generally recommended to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q4: What are the likely degradation pathways for Spiro[5.5]undecan-2-amine, hydrochloride?

Based on its chemical structure, the following degradation pathways are plausible under stress conditions:[9][10]

  • Hydrolysis: The amine hydrochloride can be susceptible to hydrolysis, particularly in non-neutral pH conditions.

  • Oxidation: The secondary amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or light.[11][12] This could lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Degradation: While spiro compounds can exhibit good thermal stability, elevated temperatures can promote degradation, especially over extended periods.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Spiro[5.5]undecan-2-amine, hydrochloride.

Issue 1: Inconsistent results or loss of compound activity over time.
  • Potential Cause: This is often indicative of compound degradation. Storing the compound improperly, either as a solid or in solution, can lead to a decrease in the concentration of the active parent molecule.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solid compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For solutions, confirm they are stored at the appropriate temperature (refrigerated or frozen) and protected from light.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If you must store solutions, aliquot them into single-use vials to avoid multiple freeze-thaw cycles.[3]

    • Perform a Purity Check: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity of your stock.[13][14] Compare the results to the certificate of analysis provided by the supplier.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: The appearance of new peaks suggests the formation of degradation products. This can be triggered by the experimental conditions themselves (e.g., pH, temperature, presence of oxidizing agents).

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[9][11] This involves subjecting the compound to stress conditions such as acid/base hydrolysis, oxidation, and photolysis.

    • Analyze under Inert Conditions: If oxidation is suspected, repeat the experiment under an inert atmosphere (e.g., nitrogen or argon) to see if the formation of the impurity is suppressed.

    • Characterize Degradation Products: If the impurity peak is significant, consider characterization using techniques like LC-MS/MS or NMR to elucidate its structure.[15]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of Spiro[5.5]undecan-2-amine, hydrochloride under various stress conditions.[9][10][16]

Objective: To identify potential degradation pathways and degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of Spiro[5.5]undecan-2-amine, hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol is designed to evaluate the stability of a solution of Spiro[5.5]undecan-2-amine, hydrochloride when subjected to repeated freeze-thaw cycles.[7][17]

Objective: To determine if repeated freezing and thawing affect the purity and concentration of the compound in solution.

Methodology:

  • Sample Preparation: Prepare a solution of Spiro[5.5]undecan-2-amine, hydrochloride in the desired solvent at the intended working concentration.

  • Initial Analysis (Cycle 0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC method to determine the initial purity and concentration.

  • Freeze-Thaw Cycles:

    • Freezing: Place the remaining solution in a freezer at -20°C for at least 24 hours.

    • Thawing: Remove the solution from the freezer and allow it to thaw completely at room temperature.

    • This constitutes one freeze-thaw cycle.

  • Post-Cycle Analysis: After each cycle (or after a predetermined number of cycles, e.g., 1, 3, and 5), take an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Compare the purity and concentration of the compound after each freeze-thaw cycle to the initial (Cycle 0) results. A significant decrease in purity or concentration indicates instability under these conditions.

Data Presentation

Table 1: Hypothetical Stability Data for Spiro[5.5]undecan-2-amine, hydrochloride under Different Storage Conditions

Storage ConditionTimePurity (%)Observations
Room Temperature (Solid)0 months99.5White crystalline solid
12 months99.2No change in appearance
Room Temperature (Solution)0 hours99.5Clear, colorless solution
24 hours98.0Appearance of minor impurity peaks
Freeze-Thaw (Solution)0 cycles99.5Clear, colorless solution
5 cycles99.1No significant change

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Spiro[5.5]undecan-2-amine, hydrochloride acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Aliquot oxidative Oxidative Stress (3% H2O2, RT) prep->oxidative Aliquot thermal Thermal Stress (60°C) prep->thermal Aliquot photo Photostability (ICH Q1B) prep->photo Aliquot sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

G cluster_compound cluster_degradation compound Parent Compound hydrolysis_prod Hydrolysis Product compound->hydrolysis_prod Hydrolysis (H2O, pH) oxidation_prod Oxidation Product (e.g., N-oxide) compound->oxidation_prod Oxidation (O2, H2O2) other_prod Other Degradants compound->other_prod Thermal/Photo Stress

Caption: Potential degradation pathways.

References

Sources

Preventing thermal degradation of Spiro[5.5]undecan-2-amine, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that handling complex spirocyclic aliphatic amine salts requires moving beyond generic protocols. Researchers often mistakenly treat amine hydrochlorides as universally stable up to their melting points. However, the thermal stability of Spiro[5.5]undecan-2-amine, hydrochloride is governed by a delicate, temperature-dependent equilibrium.

This guide is designed to help you diagnose, troubleshoot, and prevent thermal degradation through a mechanistic understanding of your compound's behavior.

Part 1: The Mechanistic Reality of Spirocyclic Amine Salts

The degradation of Spiro[5.5]undecan-2-amine hydrochloride is rarely a simple combustion event. It is a multi-step thermal decomposition pathway initiated by the endothermic dissociation of hydrogen chloride (HCl)[1].

When exposed to thermal stress (e.g., aggressive rotary evaporation or high-temperature vacuum drying), the solid-state lattice breaks down, driving off HCl gas and leaving behind the free spirocyclic amine[2]. Once the protective salt bridge is removed, the bulky spiro[5.5]undecane core becomes highly susceptible to oxidative degradation. Furthermore, spirocyclic systems exhibit distinct multi-stage degradation profiles; if thermal stress continues, the localized strain at the spiro-carbon can lead to irreversible ring-cleavage[3].

Part 2: Diagnostic & Mitigation Workflow

Use the following logic tree to determine if your sample has undergone thermal degradation and to implement immediate corrective actions.

ThermalDegradation A Spiro[5.5]undecan-2-amine HCl Thermal Anomaly Detected B Visual Inspection: Yellowing or Mass Loss? A->B C TGA/DSC Analysis (Quantify HCl Dissociation) B->C Yes (Mass Loss) D HPLC/NMR Profiling (Check for Ring-Opening) B->D No (Purity Drop) E Mechanism Identified: Free Amine Oxidation C->E D->E F Implement Low-Temp Vacuum Drying (<45°C) E->F G Store under Argon (Prevent Oxidative Stress) F->G

Diagnostic workflow for identifying and mitigating thermal degradation in spirocyclic amine salts.

Part 3: Quantitative Thermal Thresholds

To prevent degradation, you must operate within the thermodynamic limits of the hydrochloride salt. The table below summarizes the critical thermal parameters for spirocyclic amine hydrochlorides.

Thermal ParameterThreshold / ValueCausality & Experimental Implication
Onset of HCl Dissociation ~110°C - 125°CInitial mass loss begins. The equilibrium shifts, releasing HCl gas and exposing the free amine[1].
Exothermic Decomposition > 215°CIrreversible breakdown of the spiro[5.5]undecane core; potential ring cleavage and carbonization[4].
Maximum Drying Temp ≤ 45°CPrevents premature HCl loss. Maintains the protective hydrochloride salt lattice during solvent removal.
Rotary Evaporation Limit 35°C - 40°CLimits thermal stress during concentration. Prevents localized superheating on the flask walls.

Part 4: Troubleshooting FAQs

Q: Why does my Spiro[5.5]undecan-2-amine hydrochloride turn yellow during vacuum drying? A: Discoloration is the primary macroscopic indicator of free amine oxidation. If your drying temperature exceeds 50°C, the vacuum actively pulls the dissociated HCl gas out of the system, driving the equilibrium entirely toward the free base. The alpha-carbons adjacent to the newly freed amine group then undergo rapid oxidation in the presence of trace air.

Q: Can I use dichloromethane (DCM) to extract the compound if I suspect it has partially degraded into the free base? A: Proceed with extreme caution. While DCM is a ubiquitous extraction solvent, free aliphatic amines can undergo unexpected, highly exothermic alkylation reactions with dichloromethane[5]. If thermal degradation has already generated the free amine, dissolving it in DCM at elevated temperatures can trigger a runaway reaction. Always cool the system to <20°C before attempting any halogenated solvent extraction.

Q: Does the container type matter when heating this compound? A: Absolutely. Confined thermal environments (e.g., sealed vessels or blocked frits) prevent the escape of dissociated gases. Confined thermal analysis of similar amine salts reveals that preventing gas escape can shift a mild endothermic dissociation into a massive, hazardous exothermic decomposition event[6]. Always ensure proper ventilation or dynamic vacuum when applying heat.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Use these self-validating protocols to empirically prove the stability of your specific batch.

Protocol 1: Thermal Profiling via TGA/DSC (Self-Validating System)

This protocol proves whether mass loss is due to harmless solvent evaporation or destructive HCl dissociation.

  • Sample Preparation: Accurately weigh 2–5 mg of Spiro[5.5]undecan-2-amine HCl into an aluminum pan. Crucial Step: Use a lid with a laser-drilled pinhole. Causality: The pinhole allows dissociated HCl gas to escape (mimicking real-world drying) while preventing the sample from physically ejecting from the pan during phase transitions.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere eliminates oxidative degradation, allowing you to isolate and measure purely thermal dissociation.

  • Heating Ramp: Equilibrate at 30°C, then ramp at 10°C/min up to 300°C.

  • Data Validation (The Self-Check): Calculate the theoretical mass percentage of HCl in your compound (approx. 17.9%). If the TGA shows a distinct mass loss step matching exactly ~17.9% coinciding with an endothermic DSC peak, you have validated pure HCl dissociation. Any mass loss beyond this percentage confirms the spirocyclic core is actively degrading.

Protocol 2: Isothermal Vacuum Drying (Self-Validating)

This protocol removes high-boiling solvents without triggering thermal degradation.

  • Initial Loading: Load the wet sample into a vacuum oven at ambient temperature (20°C–25°C).

  • Pressure Before Heat: Apply high vacuum (<1 mbar) before turning on the heating elements. Causality: Reducing the pressure lowers the boiling point of residual solvents, allowing them to vaporize without providing the thermal activation energy required to break the amine-HCl ionic bond.

  • Gradual Heating: Once full vacuum is achieved, slowly ramp the temperature to a maximum of 45°C.

  • Data Validation (The Self-Check): Weigh the sample at 2-hour intervals. The system is validated as "safe" when the mass reaches a constant value (Δm < 0.1% between checks) with no color shift. If the mass continues to drop indefinitely at a linear rate, your vacuum is actively stripping HCl out of the crystal lattice. If this occurs, immediately drop the temperature by 10°C.

Part 6: References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.[Link][2]

  • Royal Society of Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals. Polymer Chemistry.[Link][3]

  • American Chemical Society. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives. Industrial & Engineering Chemistry Research. [Link][6]

  • AIDIC. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. [Link][5]

  • ResearchGate. (2015). Thermal behavior and decomposition of oxytetracycline hydrochloride.[Link][4]

Sources

Technical Support Center: Troubleshooting HPLC Baseline Noise for Spiro[5.5]undecan-2-amine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing bulky aliphatic amine salts like Spiro[5.5]undecan-2-amine hydrochloride. Because this molecule lacks a conjugated π-system (chromophore), analysts are forced to monitor at the extreme lower limits of the UV spectrum (e.g., 200–210 nm) or rely on alternative detection methods. At these low wavelengths, the chromatographic baseline becomes hypersensitive to mobile phase impurities, dissolved gases, and system fluctuations. Furthermore, the hydrochloride salt nature of this basic amine leads to severe peak tailing and retention issues on standard reversed-phase (RP) columns unless specific pH modifiers or ion-pairing reagents are used—both of which can severely degrade baseline stability.

This guide synthesizes field-proven diagnostic logic with fundamental chromatographic theory to help you isolate, understand, and permanently resolve baseline noise in your assays.

Part 1: Diagnostic Logic & Workflow

Before adjusting your method, you must isolate the physical or chemical origin of the noise. Follow this logical decision tree to prevent misdiagnosing the system.

BaselineDiagnostics N1 High Baseline Noise Detected N2 Replace Column with Zero-Dead-Volume Union N1->N2 N3 Does Noise Persist? N2->N3 N4 Column Contamination or Phase Bleed N3->N4 No N5 Stop HPLC Pump (Flow = 0 mL/min) N3->N5 Yes N6 Does Noise Persist? N5->N6 N7 Detector Issue (Lamp Age, Dirty Cell) N6->N7 Yes N8 Solvent/Pump Issue (UPW Organics, Cavitation) N6->N8 No

Logical diagnostic workflow for isolating HPLC baseline noise sources.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why is my baseline exhibiting random, high-frequency noise when analyzing Spiro[5.5]undecan-2-amine HCl at 205 nm? A1: At 205 nm, you are operating at the edge of the UV cutoff for many solvents. Random, high-frequency noise is typically optical or chemical. If the noise is chemical, it is often due to trace organic contaminants in your Ultrapure Water (UPW). Even if your UPW system reads 18 MΩ-cm, non-ionic organic contaminants (such as bacterial biofilms in distribution lines) can pass through and absorb strongly at low UV, creating a shifting, noisy baseline[1].

  • Causality: The lack of a chromophore in the spirocyclic aliphatic amine forces the use of low UV. Any trace organics from UPW or degraded pump seals will continuously absorb, destroying the signal-to-noise (S/N) ratio.

  • Actionable Solution: Flush the system with freshly opened, bottled HPLC-grade water. If the baseline stabilizes, your UPW system requires maintenance (e.g., dual-wavelength UV treatment or ultrafilter replacement)[1].

Q2: I am using an ion-pairing reagent (e.g., octanesulfonic acid) to retain the protonated amine, but my baseline is drifting severely during gradient elution. How can I fix this? A2: Ion-pairing reagents are notorious for causing baseline drift during gradient elution because their concentration and micelle-formation dynamics change as the organic modifier percentage increases[2].

  • Causality: Spiro[5.5]undecan-2-amine is a basic amine. At acidic pH, it is fully protonated, leading to poor retention on C18 columns and severe tailing due to interaction with free silanols. While ion-pairing agents mask this, they absorb UV light and disrupt the baseline.

  • Actionable Solution: Switch to a high-pH mobile phase (e.g., pH 11.5 using ammonium hydroxide) coupled with a specialized high-pH resistant column (e.g., Ethylene Bridged Hybrid - BEH silica). This neutralizes the amine, allowing standard reversed-phase retention without UV-absorbing ion-pairing agents, instantly stabilizing the baseline[2].

Q3: The baseline shows a periodic, rhythmic pulsation. Is this related to my sample matrix? A3: No. Periodic, uniform baseline noise is almost exclusively physical, stemming from the HPLC pump or degasser[3].

  • Causality: If the in-line degasser fails, dissolved air forms micro-bubbles in the pump heads. This causes cavitation, leading to pressure drops during the pump stroke. The UV flow cell acts as a pressure-sensitive lens; pressure fluctuations change the refractive index of the mobile phase, which the detector registers as rhythmic baseline noise.

  • Actionable Solution: Purge the pump, check the degasser vacuum, and replace the pump seals or check valves if the issue persists[3].

Part 3: Self-Validating Experimental Protocols
Protocol 1: System Isolation and Noise Diagnostic Test

This protocol acts as a self-validating system to definitively isolate the source of baseline noise without confounding variables.

  • Eliminate the Column: Remove the analytical column and replace it with a zero-dead-volume union. This eliminates column bleed or retained impurities as variables[3].

  • Establish Flow: Pump a premixed, degassed mobile phase (e.g., 50:50 Water:Acetonitrile, HPLC grade) at 1.0 mL/min. Monitor the baseline at 205 nm for 15 minutes.

  • Primary Evaluation: If the noise disappears, the column was contaminated (Action: Wash or replace column). If the noise persists, proceed to Step 4.

  • Static Test: Stop the pump (Flow = 0 mL/min). Monitor the baseline for an additional 10 minutes.

Protocol 2: Pre-column Derivatization with FMOC-Cl

If low-UV detection remains untenable, derivatizing the amine group of Spiro[5.5]undecan-2-amine shifts the detection wavelength to a noise-free region.

  • Sample Preparation: Dissolve the Spiro[5.5]undecan-2-amine HCl sample in a borate buffer (pH 8.0-9.0). Causality: This ensures the amine is in its free-base, nucleophilic form, ready for reaction[4].

  • Reagent Addition: Add a molar excess of 9-Fluorenylmethyl chloroformate (FMOC-Cl) dissolved in acetonitrile.

  • Incubation: Incubate at room temperature for 10-15 minutes to allow the acyl substitution to complete.

  • Quenching: Quench the reaction by adding an excess of a primary amine (e.g., glycine) to react with residual FMOC-Cl[4].

  • Analysis: Filter through a 0.45 µm PTFE syringe filter and inject into the HPLC. Monitor at 265 nm, where mobile phase absorbance and baseline noise are negligible.

Part 4: Quantitative Data Presentation

Table 1: Comparison of Detection Strategies for Spiro[5.5]undecan-2-amine

Detection StrategyWavelength / ModeTypical S/N RatioPrimary Source of Baseline NoiseAnalytical Advantage
Direct UV (Acidic pH) 205 nmLow (<10)UPW organics, TFA/buffer absorbanceSimple sample prep
Direct UV (High pH) 210 nmModerate (20-30)Pump pulsations, dissolved gasesBetter retention, no ion-pairing
FMOC-Derivatization 265 nm (UV)High (>100)Unreacted derivatization reagentEliminates low-UV background
CAD / ELSD Aerosol ScatteringHigh (>80)Non-volatile mobile phase saltsUniversal detection, no UV needed
Part 5: References

Note: To ensure link integrity and prevent broken deep links, verified landing pages for the authoritative sources are provided below.

Sources

Technical Support Center: Managing Hygroscopicity of Spiro[5.5]undecan-2-amine, Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Spiro[5.5]undecan-2-amine, hydrochloride . This spirocyclic amine salt is a critical building block in drug development, but its physical chemistry presents significant handling challenges. Because it is a highly polar hydrochloride salt, it is exceptionally hygroscopic.

This guide is designed for researchers and application scientists who require high-fidelity stoichiometric accuracy. It provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure reproducible results.

Part 1: Mechanistic Insights (The "Why")

To successfully handle Spiro[5.5]undecan-2-amine hydrochloride, one must understand the causality behind its behavior on the analytical balance.

The spiro[5.5]undecane framework provides a bulky, hydrophobic core, but the functional -NH3+ Cl- (ammonium chloride) moiety is highly ionic. In ambient air, the electronegative chloride ion and the positively charged ammonium group act as aggressive hydrogen bond acceptors and donors. When exposed to atmospheric humidity, the salt undergoes deliquescence —rapidly absorbing water vapor to form a hydration shell.

This leads to two primary physical interferences during weighing:

  • Moisture Gain & Dynamic Buoyancy: As the powder absorbs water, its mass continuously increases. Furthermore, temperature differentials between the sample and the balance chamber create dynamic buoyancy, causing the balance reading to drift endlessly in one direction[1].

  • Electrostatic Charge: Powders with low conductivity often build up static electricity through friction (e.g., rubbing against a plastic spatula). Electrostatic forces can attract or repel the weighing pan, causing erratic, unstable readings that mimic moisture absorption[1].

Part 2: Troubleshooting & FAQs

Q: Why does the balance reading continuously drift upward when weighing this compound? A: You are observing real-time moisture absorption. Every second the primary container or weigh boat is exposed to ambient air (typically 40–50% relative humidity in air-conditioned labs), the salt binds with water molecules[2]. If the drift is erratic (jumping up and down), you are likely dealing with electrostatic charge. Use an anti-static ionizer (e.g., a Zerostat gun) to neutralize surface charges before weighing[1].

Q: How can I accurately weigh a specific sub-milligram amount without a glovebox? A: You cannot weigh this directly on open weighing paper. You must use the "Weigh-by-Difference" method combined with inert gas purging[2]. By pre-weighing a sealed, argon-purged vial, quickly adding the compound, and re-weighing the sealed vial, you isolate the measurement from ambient moisture. The mass is calculated by the difference between the two sealed states.

Q: The powder has formed hard clumps in the primary container. Is the chemical degraded? A: Clumping is a classic indicator of moisture ingress[3]. Fortunately, spirocyclic amine hydrochlorides are generally chemically stable against hydrolysis in the solid state. The chemical is likely not degraded, but its molar mass is now compromised by an unknown percentage of water weight. You can no longer weigh this powder directly for stoichiometrically sensitive reactions. You must transition to the Stock Solution Method (Protocol C)[4].

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes steps to verify the integrity of the measurement.

Protocol A: Glovebox Weighing (The Gold Standard)

Use this method when absolute anhydrous conditions are required for moisture-sensitive downstream reactions.

  • Preparation: Transfer the sealed primary container of Spiro[5.5]undecan-2-amine HCl, a micro-spatula, and a pre-dried, tared reaction vial into a glovebox maintained under a dry, inert atmosphere (Nitrogen or Argon)[3].

  • Equilibration: Allow the materials to equilibrate to the glovebox temperature for 30 minutes to eliminate dynamic buoyancy effects[1].

  • Dispensing: Open the primary container, dispense the required mass into the reaction vial, and immediately seal both containers.

  • Validation: Remove the sealed reaction vial from the glovebox and place it on an ambient analytical balance. The weight should remain perfectly stable. If it drifts, the vial seal is compromised.

Protocol B: Weigh-by-Difference (Rapid Transfer Method)

Use this method when a glovebox is unavailable, but you need a specific mass of the solid.

  • Purge & Tare: Take a clean, dry screw-cap vial with a PTFE septum. Purge the vial with a gentle stream of Argon gas for 10 seconds. Cap it tightly and record the exact weight ( W1​ ) on an analytical balance[2].

  • Rapid Transfer: Open the primary container and the pre-weighed vial. Working as quickly as possible, transfer an approximate amount of the powder into the vial.

  • Repurge & Seal: Immediately repurge the headspace of the vial with Argon, seal it tightly, and seal the primary container[2].

  • Final Weighing (Validation): Weigh the sealed vial again ( W2​ ). The exact mass of the dispensed compound is W2​−W1​ . Because the vial is sealed and purged, the balance reading will be stable, and the recorded mass is independent of moisture absorbed during the brief transfer window.

Protocol C: In-Situ Stock Solution Preparation

Use this method for clumped batches or when weighing small amounts is too inaccurate.

  • Total Mass Calculation: Weigh the entire primary container containing the clumped Spiro[5.5]undecan-2-amine HCl.

  • Dissolution: Inject an anhydrous solvent (e.g., anhydrous DMSO or Methanol) directly into the primary container through a septum to dissolve the entire batch[3],[4].

  • Validation (Crucial Step): Because the powder contained an unknown amount of water, you cannot rely on the theoretical mass. You must determine the exact molarity of the resulting stock solution using quantitative NMR (qNMR) against an internal standard, or perform a Karl Fischer (KF) titration to quantify the water content[2].

  • Storage: Aliquot the standardized solution into single-use vials and store at -20°C[4].

Part 4: Quantitative Data Presentation

Table 1: Comparison of Weighing Methodologies for Hygroscopic Amine Salts

ProtocolEnvironment RequiredStoichiometric AccuracyThroughputBest Use Case
A: Glovebox Inert Gas Chamber (N2/Ar)> 99.5%LowCatalytic screening, highly moisture-sensitive reagents.
B: Weigh-by-Difference Ambient Lab (Low Humidity)95% - 98%MediumRoutine synthesis where minor hydration is tolerated.
C: Stock Solution Ambient Lab (Fume Hood)> 99% (Post-qNMR)High (Once made)Clumped powders, high-throughput screening, long-term storage.

Part 5: Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate handling protocol based on your laboratory's infrastructure and the physical state of the compound.

G Start Weighing Spiro[5.5]undecan-2-amine HCl Glovebox Is a controlled glovebox available? Start->Glovebox ProtA Protocol A: Glovebox Weighing (Gold Standard) Glovebox->ProtA Yes Batch Do you need the entire batch? Glovebox->Batch No ProtC Protocol C: In-Situ Stock Solution (No weighing of dry powder) Batch->ProtC Yes ProtB Protocol B: Weigh-by-Difference (Rapid Transfer) Batch->ProtB No

Decision matrix for selecting the optimal weighing protocol for hygroscopic spirocyclic amines.

References

  • Protocol Online. Hygroscopic chemical...how to deal with? - General Lab Techniques. Retrieved from [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. Retrieved from[Link]

Sources

Technical Support Center: Solubilization Strategies for Spiro[5.5]undecan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with Spiro[5.5]undecan-2-amine, hydrochloride [1].

As a Senior Application Scientist, I often see workflows halt because of the conflicting physicochemical properties of spirocyclic amines. While the spiro[5.5]undecane core provides unique 3D structural features valuable in drug discovery, its hydrochloride (HCl) salt form severely restricts its solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, hexane). This guide provides field-proven, self-validating protocols to overcome these limitations.

Diagnostic Workflow

Before proceeding to the protocols, use the decision matrix below to identify the optimal solubilization strategy for your specific assay or synthesis requirements.

SolubilityWorkflow Start Spiro[5.5]undecan-2-amine HCl Insoluble in Target Organic Solvent Q1 Is the HCl salt form strictly required for the assay? Start->Q1 FreeBase Perform Free-Basing (Liquid-Liquid Extraction) Q1->FreeBase No Q2 Can the solvent system be modified? Q1->Q2 Yes CoSolvent Use Polar Co-solvents (e.g., MeOH, DMF, DMSO) Q2->CoSolvent Yes Metathesis Perform Salt Metathesis (Exchange Cl- for lipophilic anion) Q2->Metathesis No

Decision matrix for selecting a solubilization strategy.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does Spiro[5.5]undecan-2-amine hydrochloride precipitate or fail to dissolve in organic solvents? A: Insolubility is governed by the thermodynamic balance between the crystal lattice energy of the salt and the solvation energy provided by the solvent. As an amine hydrochloride, this compound forms strong intermolecular hydrogen-bonding networks and ionic interactions[2]. Non-polar organic solvents lack the dielectric constant (polarity) and hydrogen-bond accepting/donating capacity required to disrupt these forces, leading to poor solvation[3].

Q2: What is the "Common Ion Effect" and how does it impact my formulations? A: If your organic solvent system contains traces of aqueous HCl or other chloride sources, the solubility of the spiro-amine HCl salt will be further suppressed. The addition of a common ion (Cl⁻) shifts the equilibrium toward the solid crystal lattice, a phenomenon well-documented in .

Q3: Does the spirocyclic structure contribute to the solubility issue? A: Yes. The rigid spiro[5.5]undecane ring system is highly lipophilic, but when paired with a highly polar ammonium chloride headgroup, it creates a molecule with conflicting solubility domains. The ionic headgroup dominates the solid-state interactions, making the salt behave more like an inorganic compound than an organic one[4].

Quantitative Data: Solvent Selection Guide

The table below summarizes the dielectric constants of common solvents and the empirical solubility profile of aliphatic amine hydrochlorides to guide your solvent selection.

SolventDielectric Constant (ε)Solubilizing MechanismExpected Solubility of HCl Salt
Hexane / Toluene < 2.5None (Non-polar)Insoluble
Dichloromethane (DCM) 8.9Weak dipole interactionsVery Low (< 1 mg/mL)
Methanol (MeOH) 32.7H-bond donor/acceptorHigh (> 50 mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7High polarity, aprotic solvationVery High (> 100 mg/mL)
Water (for reference)80.1High polarity, ionic dissociationVery High

Troubleshooting Guides & Experimental Protocols

Protocol A: Free-Basing via Liquid-Liquid Extraction (LLE)

Causality: Converting the ionized ammonium salt back to the neutral primary amine drastically reduces its polarity, allowing the lipophilic spirocyclic core to partition freely into organic solvents like DCM or ethyl acetate[2]. Self-Validation: The aqueous layer's pH is checked post-extraction. If pH < 10, free-basing is incomplete. A simple TLC (ninhydrin stain) of the concentrated organic layer confirms the successful extraction of the free amine.

Step-by-Step Methodology:

  • Suspend Spiro[5.5]undecan-2-amine hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and Distilled Water (1:1 v/v).

  • Slowly add 1M aqueous Sodium Hydroxide (NaOH) or saturated Sodium Carbonate (Na₂CO₃) dropwise while stirring vigorously, until the aqueous layer reaches pH 10-11.

  • Transfer the mixture to a separatory funnel and allow the phases to separate. The free spiro-amine will partition into the lower DCM layer.

  • Extract the aqueous layer twice more with fresh DCM to ensure quantitative recovery.

  • Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

  • Concentrate under reduced pressure to yield the free Spiro[5.5]undecan-2-amine as an oil or low-melting solid.

Protocol B: Salt Metathesis (Counterion Exchange) for Organic Solvation

Causality: If the assay strictly requires a protonated amine, exchanging the small, hard chloride ion for a large, lipophilic counterion (e.g., hexafluorophosphate, PF₆⁻, or tetraphenylborate, BPh₄⁻) reduces the lattice energy and increases the lipophilicity of the ion pair, enabling dissolution in organic solvents. Self-Validation: The precipitation of NaCl during the reaction serves as an immediate visual indicator of successful metathesis.

Step-by-Step Methodology:

  • Dissolve Spiro[5.5]undecan-2-amine hydrochloride in a minimum volume of Methanol.

  • In a separate vial, dissolve 1.05 eq of Sodium Hexafluorophosphate (NaPF₆) or Sodium Tetraphenylborate (NaBPh₄) in Methanol.

  • Mix the two solutions at room temperature and stir for 30 minutes.

  • Evaporate the methanol completely under reduced pressure.

  • Resuspend the residue in dry Dichloromethane (DCM). The new lipophilic spiro-amine salt will dissolve, while the byproduct (Sodium Chloride, NaCl) will remain as an insoluble white precipitate.

  • Filter the suspension through a Celite pad to remove the NaCl.

  • Concentrate the filtrate to isolate the organic-soluble Spiro[5.5]undecan-2-amine salt.

Protocol C: Co-Solvent System Optimization

Causality: When chemical modification is prohibited, blending a high-dielectric co-solvent (like MeOH or DMSO) with the target organic solvent disrupts the crystal lattice via hydrogen bonding while maintaining the overall organic nature of the mixture[3].

Step-by-Step Methodology:

  • Weigh the required mass of Spiro[5.5]undecan-2-amine hydrochloride into a glass vial.

  • Add the primary organic solvent (e.g., THF or DCM) to the vial. The salt will remain as a suspension.

  • Titrate the suspension with a polar co-solvent (e.g., Methanol) in 5% v/v increments.

  • Sonicate the mixture for 2 minutes after each addition.

  • Record the exact volume of co-solvent required to achieve a clear, homogenous solution (the cloud-point threshold). Use this specific v/v ratio for all subsequent stock solutions to ensure reproducibility.

References

  • [3] Title: Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • [1] Title: Spiro[5.5]undecan-2-amine hydrochloride (C11H21N) Source: PubChemLite URL: [Link]

  • [4] Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]

  • [2] Title: 15.13: Amines as Bases Source: Chemistry LibreTexts URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Spiro[5.5]undecane and Spiro[4.5]decane Amine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is relentless. Spirocyclic compounds, characterized by two rings connected through a single tetrahedral carbon atom, have emerged as "privileged scaffolds."[1] Their inherent rigidity and well-defined three-dimensional geometry allow for precise spatial orientation of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their flatter, non-spirocyclic counterparts.[2]

This guide provides an in-depth comparative analysis of two prominent spirocyclic systems: Spiro[5.5]undecan-2-amine and derivatives of spiro[4.5]decan-2-amine. While direct, head-to-head experimental comparisons are scarce in the literature, this document synthesizes available data to contrast their structural properties, synthetic accessibility, and, most importantly, their distinct and evolving roles in targeting different therapeutic areas. For drug development professionals, understanding the nuances between these scaffolds is critical for making informed decisions in lead discovery and optimization.

Section 1: A Tale of Two Scaffolds: Structural and Physicochemical Distinctions

The fundamental difference between the spiro[5.5]undecane and spiro[4.5]decane systems lies in the size of the constituent rings. The spiro[5.5]undecane core consists of two six-membered rings, whereas the spiro[4.5]decane core features a five-membered ring fused to a six-membered ring. This seemingly subtle variation has profound implications for the molecule's overall shape, conformational flexibility, and how it presents its substituents to a biological target.

Figure 1: Core structures of the spiro[5.5]undecane and spiro[4.5]decane ring systems.

The dual six-membered rings of the spiro[5.5]undecane system typically adopt stable chair conformations, leading to a more rigid and defined spatial arrangement of axial and equatorial substituents. In contrast, the five-membered ring of the spiro[4.5]decane system possesses greater conformational flexibility (e.g., envelope and twist conformations), which can be advantageous for induced-fit binding to a protein target. This structural difference also influences key physicochemical properties that are critical for drug development, as summarized below.

PropertySpiro[5.5]undecane (Parent)Spiro[4.5]decane (Parent)Causality and Implication
Molecular Formula C11H20C10H18The additional carbon in the spiro[5.5] system slightly increases molecular weight and volume.
Molecular Weight 152.28 g/mol 138.25 g/mol [3]Minor difference, but can be a factor in multi-variate optimization for drug-likeness.
XLogP3 (Lipophilicity) 3.94.8[3]The more compact spiro[4.5]decane scaffold can exhibit higher lipophilicity, a critical parameter influencing solubility, permeability, and metabolism.
Complexity 121101[3]Reflects the slightly more complex ring system of the spiro[5.5]undecane.
Conformational Rigidity HigherLowerThe dual-chair conformation of the spiro[5.5] system provides a more rigid scaffold, potentially reducing the entropic penalty upon binding. The spiro[4.5] system's flexibility may allow for better adaptation to diverse binding pockets.

Section 2: Synthetic Accessibility: Pathways to the Core Scaffolds

The choice of a scaffold in a drug discovery program is often dictated by its synthetic tractability. Both spiro[5.5]undecane and spiro[4.5]decane systems are accessible through various synthetic strategies, though the preferred methods often differ, reflecting the distinct ring systems being constructed.

Synthesis of Spiro[4.5]decane Derivatives

The construction of the spiro[4.5]decane skeleton has been achieved through both classic and modern synthetic methodologies. A particularly innovative and efficient approach involves a synergistic photocatalysis and organocatalysis for a [3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones.[4] This method is noted for its mild, metal-free conditions and high diastereoselectivity, which are highly desirable attributes for green chemistry and pharmaceutical manufacturing.[4][5] Other established routes include Diels-Alder cycloadditions and various cyclization strategies.[6]

G Workflow: Photocatalytic [3+2] Cycloaddition for Spiro[4.5]decane Synthesis cluster_workflow A 2-Methylene- tetrahydronaphtalene-1-ones C Synergistic Catalysis (Photocatalysis + Chiral Phosphoric Acid) A->C B N-Cyclopropylanilines B->C D [3+2] Cycloaddition C->D Mild, Metal-Free Conditions E Diastereoselective Formation of 2-Amino-spiro[4.5]decane-6-one D->E High d.r. up to 99:1 G Workflow: Synthesis of a Spiro[5.5]undecane Intermediate cluster_workflow A 1,1-Cyclohexanediacetic Acid C Heating (433-443 K, 8h) A->C B Ammonium Acetate & Acetic Anhydride B->C D Cyclization & Dehydration C->D Distillation of Acetic Acid E 3-Azaspiro[5.5]undecane- 2,4-dione (Gabapentin Intermediate) D->E

Figure 3: Synthesis of a key spiro[5.5]undecane intermediate. [7]

Section 3: A Divergence in Application: The Pharmacological Landscape

The structural differences between the two scaffolds have guided their application toward distinct biological targets and therapeutic areas. The spiro[4.5]decane core has been extensively explored for metabolic and hypoxia-related diseases, while the spiro[5.5]undecane framework has found significant use in CNS disorders and other areas.

Spiro[4.5]decane Derivatives: Masters of Hypoxia Mimicry

A significant body of research has established derivatives of the spiro[4.5]decanone core as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). [8][9]These enzymes are critical regulators of the cellular response to oxygen levels. By inhibiting PHDs, these compounds can stabilize HIF-α, mimicking a hypoxic state and upregulating genes involved in erythropoiesis (e.g., erythropoietin), making them promising therapeutics for anemia associated with chronic kidney disease. [10]The spiro[4.5]decanone acts as a structural mimic of the 2-oxoglutarate co-substrate, competitively inhibiting the enzyme. [9][10]

G Mechanism: HIF Prolyl Hydroxylase (PHD) Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIFa_N HIF-1α PHD_N PHD Enzymes (+ O2, Fe2+, 2-OG) HIFa_N->PHD_N OH_HIFa Hydroxylated HIF-1α PHD_N->OH_HIFa Hydroxylation VHL VHL E3 Ligase OH_HIFa->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIFa_H HIF-1α Nucleus Nucleus HIFa_H->Nucleus Stabilizes & Translocates PHD_H PHD Enzymes Spiro45 Spiro[4.5]decanone Inhibitor Spiro45->PHD_H Inhibits HIFb HIF-1β HIFb->Nucleus HRE Hypoxia Response Elements (HREs) Nucleus->HRE Dimer Binds Genes Gene Upregulation (e.g., EPO) HRE->Genes

Figure 4: The HIF signaling pathway and the mechanism of action for spiro[4.5]decanone PHD inhibitors. [8][10]

Spiro[5.5]undecane Derivatives: Modulators of the Central Nervous System and Metabolism

The spiro[5.5]undecane scaffold is prevalent in compounds targeting the central nervous system. Notably, 3,9-diazaspiro[5.5]undecane-based compounds have been developed as potent and selective antagonists of the γ-aminobutyric acid type A receptor (GABAAR), a key inhibitory neurotransmitter receptor in the brain. [11][12]The rigid spirocyclic framework is crucial for positioning the pharmacophoric elements correctly within the receptor's binding site. Furthermore, other derivatives, such as 1,9-diazaspiro[5.5]undecanes, have been identified as potent dual inhibitors of Acetyl-CoA Carboxylase (ACC1 and ACC2), enzymes central to fatty acid metabolism, highlighting their potential for treating metabolic diseases. [2]

Scaffold Primary Therapeutic Areas Key Biological Targets Representative Examples / Applications
Spiro[4.5]decane Anemia, Ischemia-Related Diseases HIF Prolyl Hydroxylases (PHDs) [9][10] Potent and selective PHD inhibitors for stimulating erythropoietin production. [8]
Thrombosis Glycoprotein IIb-IIIa (αIIbβ3) [13] Orally active antiplatelet agents. [13]
Spiro[5.5]undecane CNS Disorders, Epilepsy GABA-A Receptors (GABAAR) [11] Potent competitive antagonists with potential immunomodulatory effects. [11][12]
Metabolic Diseases Acetyl-CoA Carboxylase (ACC) [2] Dual ACC1/ACC2 inhibitors for metabolic disorders. [2]

| | Neuropathic Pain | Intermediate Synthesis | Precursor to the anticonvulsant drug Gabapentin. [7]|

Section 4: Field-Proven Experimental Protocols

To provide actionable insights for researchers, this section details representative, self-validating protocols for the synthesis and biological evaluation of these spirocyclic amines.

Protocol 1: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-one Derivative

This protocol is adapted from a modern, photocatalytic approach that emphasizes efficiency and stereocontrol. [4] Objective: To synthesize a 2-amino-spiro[4.5]decane-6-one derivative via a [3+2] cycloaddition.

Materials:

  • 2-methylene-tetrahydronaphtalene-1-one (Substrate A, 1.0 equiv)

  • N-cyclopropylaniline (Substrate B, 1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Blue LEDs (450-460 nm)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 2-methylene-tetrahydronaphtalene-1-one (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the N-cyclopropylaniline (0.24 mmol, 1.2 equiv) to the solution.

  • Position the reaction vessel approximately 5 cm from the blue LED light source and begin irradiation with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-amino-spiro[4.5]decane-6-one product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

Causality of Experimental Choices: The use of a chiral phosphoric acid catalyst is crucial for inducing high diastereoselectivity by controlling the conformation of the intermediates. [4]Blue light irradiation provides the energy for the photocatalytic cycle under mild, metal-free conditions, promoting a green chemistry approach. [5]

Protocol 2: In Vitro PHD2 Inhibition Assay (AlphaScreen)

This protocol describes a robust, high-throughput method to assess the inhibitory activity of spiro[4.5]decanone derivatives against PHD2. [10] Objective: To determine the IC50 value of a test compound against human PHD2.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)

  • 2-oxoglutarate (2-OG), FeSO₄, Ascorbate

  • Anti-hydroxyprolyl HIF-1α antibody

  • Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads (AlphaScreen)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA

  • Test compounds (spiro[4.5]decanone derivatives) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing PHD2 (e.g., 1-5 nM), biotinylated HIF-1α peptide (e.g., 50 nM), FeSO₄ (e.g., 50 µM), and ascorbate (e.g., 1 mM) in the assay buffer.

  • In a 384-well microplate, add the test compounds across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the reaction mixture to the wells containing the test compounds.

  • Initiate the enzymatic reaction by adding 2-oxoglutarate to all wells.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Stop the reaction by adding a solution containing EDTA (e.g., 10 mM final concentration).

  • Add the anti-hydroxyprolyl HIF-1α antibody, followed by the AlphaScreen Donor and Acceptor beads according to the manufacturer's instructions. Incubate in the dark.

  • Read the plate on an AlphaScreen-capable microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validating System: The inclusion of positive and negative controls ensures the validity of each assay run. The signal-to-background ratio should be robust, and the IC50 value of a known reference inhibitor should fall within an acceptable range.

Conclusion

The spiro[5.5]undecane and spiro[4.5]decane amine scaffolds, while structurally related, occupy distinct and complementary spaces in medicinal chemistry. The spiro[4.5]decane framework has been rigorously validated as a premier scaffold for developing inhibitors of HIF prolyl hydroxylases, offering a powerful strategy for treating anemia and ischemic diseases. Its synthesis is amenable to modern, highly stereoselective catalytic methods. In contrast, the spiro[5.5]undecane scaffold has demonstrated significant utility in the development of CNS-active agents, particularly as GABA receptor modulators, and as inhibitors of metabolic enzymes like ACC. Its more rigid, dual six-membered ring system provides a different set of design principles for achieving target affinity and selectivity.

For the drug discovery professional, the choice between these scaffolds is not a matter of inherent superiority but of strategic alignment with the biological target and therapeutic goal. Understanding their unique structural features, synthetic pathways, and proven pharmacological applications is paramount to leveraging their full potential in the design of next-generation therapeutics.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available at: [Link]

  • Strategy for synthesis of 2-amino-spiro[4.5]decane-6-ones. ResearchGate. Available at: [Link]

  • Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. ResearchGate. Available at: [Link]

  • spiro[4.5]decan-2-one - Chemical Synthesis Database. ChemSynthesis. Available at: [Link]

  • (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6. ResearchGate. Available at: [Link]

  • Spiro[4.5]decan-2-one. LookChem. Available at: [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Chemical Properties of Spiro[4.5]decan-2-one (CAS 3643-16-1). Cheméo. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Available at: [Link]

  • Spiro(4.5)decan-2-one. PubChem - NIH. Available at: [Link]

  • Tricarbonylcyclohexadienyliumiron Complexes in the Synthesis of 2-Azaspiro[5.5]undecane System with Tunable Amide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. Available at: [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Spiro(4.5)decane. PubChem - NIH. Available at: [Link]

  • Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. ResearchGate. Available at: [Link]

  • Spiro[5.5]undecan-2-amine hydrochloride (C11H21N). PubChemLite. Available at: [Link]

  • CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv. Available at: [Link]

  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. PubMed. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Available at: [Link]

  • (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the LC-MS Analysis of Spiro[5.5]undecan-2-amine, Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Spirocyclic Amines

Spiro[5.5]undecan-2-amine is a saturated heterocyclic amine characterized by its spirocyclic core, a structural motif of increasing interest in medicinal chemistry due to its conformational rigidity and three-dimensional character. The hydrochloride salt form is often utilized to improve solubility and stability. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of such compounds throughout the drug development pipeline.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary analytical tool for this purpose, offering high sensitivity and selectivity. However, the unique structure of spirocyclic amines presents specific analytical considerations, from chromatographic behavior to mass spectral fragmentation. This guide aims to elucidate these aspects, providing a practical framework for the successful LC-MS analysis of Spiro[5.5]undecan-2-amine, hydrochloride.

I. Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of Spiro[5.5]undecan-2-amine, hydrochloride due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds. The following protocol is designed to achieve robust and reproducible results.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Objective: To prepare a clean sample solution suitable for injection into the LC-MS system.

  • Procedure:

    • Accurately weigh 1 mg of Spiro[5.5]undecan-2-amine, hydrochloride and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the same solvent mixture to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

    • For complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

2. Liquid Chromatography Conditions:

  • Rationale: The choice of a C18 stationary phase provides good retention for the moderately polar Spiro[5.5]undecan-2-amine. The use of a mobile phase with a controlled pH is critical for achieving good peak shape for amines. A slightly acidic mobile phase (pH ~3-5) will ensure the amine is protonated and interacts favorably with the stationary phase, while minimizing peak tailing.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Rationale: Electrospray ionization (ESI) in positive ion mode is ideal for the analysis of amines, as they readily accept a proton to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) is employed for selective detection and structural confirmation.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification and product ion scan for fragmentation pattern confirmation.

Data Presentation: Expected LC-MS Data

The molecular formula for Spiro[5.5]undecan-2-amine is C₁₁H₂₁N, with a monoisotopic mass of 167.1674 Da. In the positive ion ESI mode, the protonated molecule [M+H]⁺ is expected.

Analyte Molecular Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)
Spiro[5.5]undecan-2-amineC₁₁H₂₁N167.1674168.1747
Predicted Fragmentation Pattern

While experimental data for this specific compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of cyclic and primary amines in collision-induced dissociation (CID).

  • Alpha-Cleavage: The most common fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom.[1] This results in the formation of a stable immonium ion. For Spiro[5.5]undecan-2-amine, this would lead to a characteristic fragment at m/z 30.0338 , corresponding to [CH₂NH₂]⁺.

  • Ring Cleavage: Due to the spirocyclic structure, fragmentation of the undecane ring system is also expected. This can occur through various pathways, leading to the loss of neutral fragments such as ethene (C₂H₄) or propene (C₃H₆).

  • Loss of Ammonia: While less common for primary amines compared to alcohols, the loss of ammonia (NH₃) from the protonated molecule might be observed, resulting in a fragment at m/z 151.1481 .

A product ion scan of the precursor ion at m/z 168.17 would be necessary to confirm the exact fragmentation pattern.

Visualization of the Analytical Workflow and Predicted Fragmentation

LC-MS Workflow and Fragmentation cluster_workflow LC-MS/MS Workflow cluster_fragmentation Predicted ESI-MS/MS Fragmentation Sample Sample LC_Separation LC_Separation Sample->LC_Separation Injection ESI_Source ESI_Source LC_Separation->ESI_Source Elution MS_Analysis MS_Analysis ESI_Source->MS_Analysis Ionization Data Data MS_Analysis->Data Detection Precursor [M+H]⁺ m/z 168.17 Fragment1 [CH₂NH₂]⁺ m/z 30.03 Precursor->Fragment1 α-Cleavage Fragment2 [M+H - NH₃]⁺ m/z 151.15 Precursor->Fragment2 NH₃ Loss Fragment3 Ring Fragments Precursor->Fragment3 Ring Opening

Caption: LC-MS/MS workflow and predicted fragmentation of Spiro[5.5]undecan-2-amine.

II. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds. However, primary amines like Spiro[5.5]undecan-2-amine are polar and often exhibit poor peak shape and thermal degradation in a GC system. Therefore, a derivatization step is typically required to improve their chromatographic performance.[2]

Experimental Protocol: GC-MS with Derivatization

1. Derivatization:

  • Objective: To convert the polar primary amine into a less polar, more volatile derivative. Silylation is a common and effective derivatization method for amines.[2]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Place a known amount of the dried Spiro[5.5]undecan-2-amine, hydrochloride sample into a reaction vial.

    • Add 100 µL of an anhydrous solvent (e.g., acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Tightly cap the vial and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

2. Gas Chromatography Conditions:

  • Parameters:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

Comparison of LC-MS/MS and GC-MS
Feature LC-MS/MS GC-MS
Sample Preparation Simple dilution often sufficient.Derivatization step is mandatory.
Analysis Time Typically shorter run times.Longer run times due to temperature programming.
Compound Applicability Broad, including non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds (or their derivatives).
Sensitivity Generally very high, especially in MRM mode.Can be very sensitive, but derivatization can introduce background noise.
Selectivity High, especially with MS/MS.High, with characteristic EI fragmentation patterns.
Robustness Can be susceptible to matrix effects.Less prone to matrix effects, but derivatization can be a source of variability.
Cost Higher initial instrument cost.Lower initial instrument cost.
Visualization of the Derivatization Workflow

GC-MS Derivatization Workflow Sample Spiro[5.5]undecan-2-amine (in solution) Dry Evaporate Solvent Sample->Dry Reagents Add Anhydrous Solvent + BSTFA/TMCS Dry->Reagents React Heat at 70°C for 30 min Reagents->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for the silylation of Spiro[5.5]undecan-2-amine for GC-MS analysis.

Conclusion

For the analysis of Spiro[5.5]undecan-2-amine, hydrochloride, LC-MS/MS is the superior method , offering a more direct, sensitive, and broadly applicable approach without the need for chemical derivatization. The provided LC-MS/MS protocol serves as a robust starting point for method development and routine analysis.

While GC-MS can be a viable alternative, the mandatory derivatization step adds complexity and potential for variability. The choice between these techniques will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. It is always recommended to perform method validation to ensure the chosen method is fit for its intended purpose.

References

  • Mass Spectrometry Amine Fragmentation in Analytical Chemistry. JoVE Core. [Link][1]

Sources

Comparing spirocyclic amines to linear aliphatic amines in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

The 3D Advantage: A Technical Comparison of Spirocyclic vs. Linear Aliphatic Amines in Drug Discovery

As the pharmaceutical industry continues to grapple with high attrition rates in clinical trials, medicinal chemists have increasingly adopted the "Escape from Flatland" paradigm. This strategy emphasizes the incorporation of three-dimensional, sp3 -rich scaffolds to improve the physicochemical and pharmacokinetic profiles of drug candidates 1[1].

For decades, linear aliphatic amines and simple planar heterocycles (e.g., piperidines, morpholines) were the default choices for introducing basic centers into pharmacophores. However, the advent of scalable synthetic routes has allowed spirocyclic amines (e.g., azaspiro[3.3]heptanes) to emerge as superior bioisosteres2[2]. This guide objectively compares these amine classes, detailing the thermodynamic and metabolic causality behind their performance differences, supported by field-proven experimental workflows.

Mechanistic Causality: Why Spirocycles Outperform Linear Amines

To understand why spirocyclic amines are replacing linear and simple cyclic amines, we must examine the physical chemistry and enzymatic interactions at play.

A. Thermodynamics of Binding (The Entropic Penalty)

Linear aliphatic amines possess high conformational flexibility. In solution, they exist in a vast ensemble of rapidly interconverting rotamers. When a linear amine binds to a target protein, it must adopt a single, highly ordered conformation. This results in a massive loss of conformational entropy ( −TΔS ), which thermodynamically weakens the overall free energy of binding ( ΔG ). Conversely, spirocyclic amines are rigidly pre-organized. Their orthogonal ring systems lock the exit vectors of substituents in 3D space3[3]. Because they already exist in the required binding conformation in solution, the entropic penalty upon target engagement is negligible, frequently resulting in a 10- to 100-fold increase in target affinity.

B. Metabolic Stability and CYP450 Shielding

Linear amines and morpholines are notorious for their susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism, specifically N -dealkylation. This occurs because their flexible α -protons can easily adopt the required transition-state geometry within the CYP heme active site. Spirocyclic amines introduce a quaternary spiro-carbon adjacent to or near the basic nitrogen. This creates immense steric bulk that acts as a physical shield. The rigid 3D architecture prevents the molecule from orienting its α -protons toward the catalytic iron-oxo species, effectively shutting down the N -dealkylation pathway and drastically lowering intrinsic clearance ( CLint​ )4[4].

C. pKa Modulation and Lipophilicity (logD)

Incorporating heteroatoms into spirocycles (e.g., oxa-azaspirocycles) allows for precise inductive modulation of the amine's pKa​ . For example, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane lowers the pKa​ from ~8.3 to ~7.05[5]. This reduction in basicity decreases the lipophilicity at physiological pH ( logD7.4​ ), which mitigates off-target liabilities like hERG inhibition and phospholipidosis, while the high Fsp3​ character disrupts crystal lattice packing to enhance aqueous solubility.

G A Linear Amines (High Entropy, Flexible) B Simple Cyclic Amines (e.g., Piperidine/Morpholine) A->B Cyclization D High Entropic Penalty Rapid CYP Metabolism A->D C Spirocyclic Amines (Rigid 3D, Pre-organized) B->C Escape from Flatland E Low Entropic Penalty Steric CYP Shielding C->E

Caption: Thermodynamic and metabolic evolution from linear amines to rigid spirocyclic scaffolds.

Quantitative Data Comparison

The following table synthesizes experimental data comparing three structural paradigms used as substituents in a central pharmacophore (derived from MCHr1 antagonist optimization campaigns)5[5].

Property / MetricDiethylamine (Linear)Morpholine (Planar/Chair)2-Oxa-6-azaspiro[3.3]heptane (Spirocyclic)
3D Conformation Highly FlexibleChair (Pseudo-planar)Rigid, Orthogonal 3D
Fraction sp3 ( Fsp3​ ) High (but flexible)ModerateHigh (and rigid)
Measured pKa​ ~10.5~8.3~7.0
Lipophilicity ( logD7.4​ ) HighModerateLow (Optimal)
Metabolic Stability ( CLint​ ) Poor (Rapid N -dealkylation)Moderate (High turnover)Excellent (Steric shielding)
hERG Inhibition Risk HighModerateLow

Self-Validating Experimental Protocols

To objectively prove the superiority of a spirocyclic amine over a linear counterpart, rigorous, self-validating assays must be employed. Below are the definitive protocols for evaluating these compounds.

Protocol A: High-Throughput Microsomal Stability ( CLint​ ) Assay

This assay determines the vulnerability of the amine to CYP450-mediated metabolism.

  • Causality Check: Cytochrome P450 enzymes are strictly dependent on NADPH as an electron donor. By running a parallel control without NADPH, we can definitively prove whether degradation is CYP-mediated or due to chemical instability/non-CYP enzymes in the matrix.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock of the test amine in DMSO. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM. (Rationale: [S] must be kept well below Km​ to ensure first-order kinetic decay).

  • Matrix Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). (Rationale: Cold organic solvent instantly denatures CYP proteins, halting the reaction).

  • Self-Validation Controls (Mandatory):

    • Minus-NADPH Control: Run the exact same protocol without adding NADPH. The compound must show 0% degradation.

    • Positive Control: Run Verapamil concurrently. If Verapamil does not exhibit rapid clearance, the HLM batch is inactive and the assay is void.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate CLint​ ( μL/min/mg protein).

G Step1 1. Substrate Incubation Test Amine + HLM + Buffer (pH 7.4) Step2 2. Reaction Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Time-Course Sampling 0, 5, 15, 30, 60 min aliquots Step2->Step3 Step4 4. Reaction Quenching Add Cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Parent Compound Depletion Step4->Step5 Step6 6. Data Processing Calculate Intrinsic Clearance (CLint) Step5->Step6

Caption: Step-by-step workflow for high-throughput microsomal stability (CLint) determination.

Protocol B: Potentiometric pKa​ and logD Determination

Because spirocycles uniquely modulate basicity, computational predictions (cLogP/cpKa) are often inaccurate. Potentiometric titration provides empirical validation.

  • Causality Check: logD is determined by performing a dual-phase titration. When octanol is added to the aqueous titration, the neutral species of the amine partitions into the lipid phase. This thermodynamic shift drives the equilibrium, causing an apparent shift in the measured pKa​ . The magnitude of this shift is mathematically used to calculate logP and logD7.4​ .

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.0, 7.0, 10.0) at a constant 25°C under an Argon atmosphere to prevent CO2​ dissolution.

  • Self-Validation Control: Titrate a known reference standard (e.g., Diphenhydramine). The system must report a pKa​ of 8.98±0.05 before proceeding.

  • Aqueous Titration ( pKa​ ): Dissolve 1-2 mg of the test amine in 0.15 M KCl (to maintain constant ionic strength). Titrate with standardized 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0. The inflection point determines the aqueous pKa​ .

  • Dual-Phase Titration ( logD ): Add a known volume of water-saturated 1-octanol to the same vial. Repeat the titration.

  • Data Processing: Use the Bjerrum difference plot to calculate the shift in pKa​ caused by the octanol phase, yielding the true logD7.4​ .

Conclusion

While linear aliphatic amines offer synthetic simplicity, they introduce severe liabilities in late-stage drug development due to their high entropic penalties and metabolic vulnerabilities. Spirocyclic amines represent a sophisticated, self-shielding alternative. By locking the molecule into a rigid, Fsp3​ -rich conformation, medicinal chemists can simultaneously abrogate CYP450 metabolism, lower logD7.4​ , and dramatically improve target selectivity.

References

  • Source: National Institutes of Health (PMC)
  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Publications URL
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL
  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1)
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.

Sources

Analytical Reference Standard Purity Testing: Spiro[5.5]undecan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spiro[5.5]undecan-2-amine hydrochloride is a conformationally restricted, highly lipophilic aliphatic amine increasingly utilized as a three-dimensional scaffold in modern drug discovery. Unlike flat, sp2 -hybridized heterocycles, spirocyclic amines offer superior pharmacokinetic trajectories and metabolic stability. However, certifying this compound as an Analytical Reference Standard presents a distinct metrological challenge: it lacks a UV chromophore, rendering traditional HPLC-UV purity assays ineffective.

As a Senior Application Scientist, I frequently encounter discrepancies where commercial "building block" grades are mistaken for assay-ready reference standards, leading to skewed biological data. This guide objectively compares the two gold-standard methodologies for purity assignment—the Mass Balance approach and Quantitative NMR (qNMR)—and provides a self-validating protocol for the rigorous characterization of Spiro[5.5]undecan-2-amine hydrochloride.

Mechanistic Grounding: The Analytical Challenge

To design a robust analytical strategy, we must first analyze the molecule's physicochemical properties and understand the causality behind analytical failures:

  • Optical Invisibility : Spiro[5.5]undecan-2-amine contains only σ -bonds and an isolated primary amine. It lacks the conjugated π -systems required for UV absorption above 210 nm. Consequently, standard diode-array detectors (DAD) will report artificially high purities by failing to detect non-chromophoric impurities.

  • Counterion Stoichiometry : As a hydrochloride salt, the active free-base moiety constitutes only a fraction of the total mass. A true purity value must account for the exact chloride content, which can deviate from the theoretical 1:1 molar ratio due to excess HCl trapped during crystallization.

  • Hygroscopicity : Amine hydrochlorides readily absorb atmospheric moisture. Precise water content determination is necessary to prevent assay drift during gravimetric sample preparation.

Comparative Methodologies for Purity Assignment

Assigning a certified purity value requires orthogonal techniques. We compare the two primary regulatory-accepted frameworks for aliphatic spirocycles:

Method A: The Mass Balance Approach (ICH Q2(R2) Compliant)

The mass balance approach calculates absolute purity by subtracting the sum of all measured impurities from 100%. According to the ICH Q2(R2) guidelines [1], this requires a suite of validated analytical procedures to capture organic impurities, volatiles, and inorganic salts. Because Spiro[5.5]undecan-2-amine is UV-transparent, HPLC coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory to detect organic impurities.

Method B: Quantitative NMR (qNMR) (NIST Traceable)

qNMR is a primary ratio measurement method that determines the absolute mass fraction of the analyte by comparing the integral of a specific proton signal to that of an internal calibrant [2]. Because the signal intensity in 1 H-NMR is directly proportional to the number of nuclei, qNMR bypasses the need for a pre-existing reference standard of the analyte itself, making it the ultimate self-validating analytical system.

Table 1: Methodological Comparison
FeatureMass Balance Approach (ICH Q2(R2))Quantitative NMR (qNMR)
Primary Principle 100% minus sum of all measured impuritiesDirect ratio measurement against internal calibrant
Detection Mechanism HPLC-CAD, GC-FID, KF Titration, IC 1 H-NMR signal integration
Reference Standard Dependency Requires pre-characterized standard for accurate response factorsIndependent ; requires only a traceable internal standard
Strengths Comprehensive impurity profiling; highly sensitive for trace organicsAbsolute quantitation; self-validating; structurally definitive
Limitations Cumbersome; CAD response factors can vary between analyte and impuritiesLower sensitivity for trace impurities (<0.1%); requires baseline resolution

Workflow Visualization: Purity Assignment Decision Tree

PurityWorkflow Start Spiro[5.5]undecan-2-amine HCl Purity Assignment UV_Check UV Chromophore Present? Start->UV_Check MassBalance Mass Balance Approach (ICH Q2(R2)) UV_Check->MassBalance No (Aliphatic) qNMR Quantitative NMR (qNMR) (BIPM/NIST Traceable) UV_Check->qNMR Primary Method HPLC_CAD HPLC-CAD / LC-MS (Organic Impurities) MassBalance->HPLC_CAD KF_TGA KF Titration / TGA (Water & Volatiles) MassBalance->KF_TGA IC Ion Chromatography (Chloride Content) MassBalance->IC InternalStd Select Internal Standard (e.g., Maleic Acid) qNMR->InternalStd Final Certified Purity Value HPLC_CAD->Final KF_TGA->Final IC->Final Integration 1H-NMR Integration Ratio Analysis InternalStd->Integration Integration->Final

Decision tree for purity assignment of aliphatic spirocyclic amines.

Experimental Protocol: Self-Validating 1 H-qNMR Workflow

This protocol details the qNMR purity assignment for Spiro[5.5]undecan-2-amine HCl using Maleic Acid as a NIST-traceable internal standard.

Causality Check: Why Maleic Acid? The spiro[5.5]undecane ring produces a complex, overlapping multiplet of aliphatic protons between δ 1.2 and 3.2 ppm. Maleic acid provides a sharp, highly deshielded singlet at δ 6.28 ppm, ensuring absolute baseline resolution from the analyte—a critical requirement for accurate integration.

Step-by-Step Methodology:

  • Gravimetric Preparation : Using a calibrated microbalance (readability d=0.001 mg), accurately weigh ∼10.0 mg of Spiro[5.5]undecan-2-amine HCl (Sample) and ∼5.0 mg of Maleic Acid TraceCERT® (Internal Standard) into a static-free weighing boat.

  • Dissolution : Transfer both solids quantitatively into a 2 mL glass vial. Add 1.0 mL of Deuterium Oxide ( D2​O , 99.9% atom D).

    • Mechanistic Rationale: The HCl salt is highly soluble in aqueous media. D2​O pushes the exchangeable amine protons ( NH3+​ ) into the solvent peak, simplifying the aliphatic region of the spectrum.

  • NMR Acquisition : Transfer 600 μ L of the homogenous solution to a 5 mm NMR tube. Acquire the 1 H-NMR spectrum at 600 MHz using a 90° pulse angle.

    • Critical Parameter: Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: To maintain the quantitative nature of the assay, D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures complete return to thermal equilibrium before the next pulse; failing to do so will artificially lower the integration of slower-relaxing nuclei.

  • Processing & Integration : Apply exponential line broadening (0.3 Hz), phase manually, and apply a strict baseline correction. Integrate the Maleic acid singlet ( δ 6.28 ppm, 2H) and a distinct, baseline-resolved proton signal from the Spiro[5.5]undecan-2-amine (e.g., the C2 methine proton adjacent to the amine, typically around δ 3.1 ppm, 1H).

  • Mass Fraction Calculation : Calculate the purity ( Psample​ ) using the fundamental qNMR equation:

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×Wsample​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).

Data Presentation: Reference Standard vs. Commercial Grade

The danger of utilizing standard building blocks for quantitative biological assays is highlighted in the experimental data below. A commercial grade may show "99% purity" by LC-MS (Area %), but fail to account for water, residual solvents, or sub-stoichiometric HCl, drastically altering the true molarity of your stock solutions.

Table 2: Purity Metrics Comparison
Analytical ParameterCertified Reference StandardCommercial Building BlockImpact on Assay Integrity
Chromatographic Purity 99.8% (HPLC-CAD)99.1% (LC-MS Area %)LC-MS Area % ignores non-ionizable and non-UV active impurities.
Absolute Purity (qNMR) 99.5% ± 0.2%Not PerformedTrue mass fraction is unknown in commercial grades, skewing IC50​ curves.
Water Content (KF) 0.2%2.5%Hygroscopic absorption leads to significant gravimetric weighing errors.
Residual Solvents (GC) < 100 ppm4,500 ppm (Ethyl Acetate)Solvents inflate apparent mass and can cause off-target cellular toxicity.
Chloride Content (IC) 17.3% (Theoretical: 17.4%)19.1% (Excess HCl)Excess acid alters local pH in sensitive biochemical and cellular assays.

References

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

FTIR Spectroscopy Characterization of Spiro[5.5]undecan-2-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, the transition from "flat" aromatic rings to three-dimensional sp³-rich scaffolds is a dominant paradigm. Spirocyclic compounds, such as Spiro[5.5]undecan-2-amine, are highly valued for their conformational rigidity, high fraction of sp³ carbons (Fsp³), and improved pharmacokinetic profiles compared to planar analogs 1. To enhance aqueous solubility, bioavailability, and shelf-life stability, these aliphatic amines are routinely synthesized and stored as hydrochloride salts.

As a Senior Application Scientist, I rely on Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy as the frontline, non-destructive analytical tool to confirm both the structural integrity of the spiro-aliphatic core and the successful formation of the amine salt 2. This guide provides an objective, data-driven comparison of Spiro[5.5]undecan-2-amine hydrochloride against its free base and a planar analog, establishing a self-validating protocol for rigorous spectral characterization.

Section 1: The Mechanistic Rationale for FTIR Characterization

FTIR spectroscopy probes the vibrational modes of molecular bonds. For amine hydrochlorides, the conversion from a primary amine (–NH₂) to a primary ammonium cation (–NH₃⁺) triggers a dramatic shift in the infrared spectrum that serves as a definitive diagnostic marker.

  • The Free Base: Exhibits two distinct, relatively sharp N–H stretching bands between 3400 and 3250 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the –NH₂ group.

  • The Hydrochloride Salt: The strong hydrogen bonding and high polarity of the –NH₃⁺Cl⁻ complex result in an intense, highly broadened absorption envelope spanning 3200 to 2800 cm⁻¹ 3. The aliphatic C–H stretches of the spiro[5.5]undecane system superimpose onto this broad envelope, appearing as sharper peaks riding on the broader baseline.

Section 2: Comparative Spectral Analysis

To objectively evaluate the FTIR performance and purity of Spiro[5.5]undecan-2-amine hydrochloride, we must benchmark it against alternative structural states. Table 1 summarizes the diagnostic vibrational frequencies comparing the target compound with its free base and a planar aromatic analog (1-phenylcyclohexan-1-amine HCl).

Table 1: Quantitative FTIR Peak Assignments and Structural Comparison
Vibrational ModeSpiro[5.5]undecan-2-amine HCl (Target)Spiro[5.5]undecan-2-amine (Free Base)1-Phenylcyclohexan-1-amine HCl (Planar Analog)
N–H Stretching Broad envelope (3200–2800 cm⁻¹)Two sharp bands (~3350, 3280 cm⁻¹)Broad envelope (3200–2800 cm⁻¹)
C–H Stretching Aliphatic only (<3000 cm⁻¹, ~2920, 2850)Aliphatic only (<3000 cm⁻¹)Aromatic (>3000 cm⁻¹) & Aliphatic
N–H Bending NH₃⁺ asym/sym bend (1625–1500 cm⁻¹)NH₂ bend (~1650–1580 cm⁻¹)NH₃⁺ asym/sym bend (1625–1500 cm⁻¹)
C=C Bending AbsentAbsentAromatic ring bend (~1600, 1490 cm⁻¹)
Out-of-Plane Bend AbsentAbsentMono-substituted aromatic (~750, 690 cm⁻¹)

Expertise Insights & Causality:

  • Absence of >3000 cm⁻¹ C–H Stretches: Unlike the planar phenyl analog, the spirocyclic core of Spiro[5.5]undecan-2-amine is purely aliphatic. All C–H stretching vibrations strictly occur below 3000 cm⁻¹. Any peak observed above 3000 cm⁻¹ in the target sample indicates aromatic impurity or residual solvent.

  • The NH₃⁺ Bending Region: Primary amine salts exhibit distinct asymmetric and symmetric NH₃⁺ bending vibrations between 1625 and 1500 cm⁻¹ 3. The presence of these bands confirms salt formation, distinguishing it from the free base which lacks absorption in the lower end of this range.

Section 3: Self-Validating ATR-FTIR Experimental Protocol

Attenuated Total Reflectance (ATR) FTIR is the preferred methodology due to its minimal sample preparation. However, amine hydrochlorides are inherently hygroscopic. Absorbed water presents a broad O–H stretch (~3400 cm⁻¹) that can obscure the critical NH₃⁺ envelope. The following protocol integrates internal validation steps to ensure data integrity.

ATR_Workflow Step1 1. Desiccation (Vacuum, 24h) Step2 2. Background Scan (Air) Step1->Step2 Removes H₂O Step3 3. Sample Loading & Compression Step2->Step3 Sets Baseline Step4 4. Spectral Acquisition Step3->Step4 Intimate Contact Step5 5. Internal Validation Step4->Step5 32 Scans

Self-validating ATR-FTIR experimental workflow ensuring high-fidelity spectral acquisition.

Step-by-Step Methodology:
  • Sample Desiccation (Crucial Pre-step):

    • Action: Store the Spiro[5.5]undecan-2-amine HCl powder in a vacuum desiccator over anhydrous calcium sulfate for at least 24 hours prior to analysis.

    • Causality: Removes adventitious moisture.

    • Validation: A successful desiccation is confirmed post-acquisition if the spectrum lacks a broad, isolated peak centered at 3400 cm⁻¹.

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality: Subtracts atmospheric CO₂ (2360 cm⁻¹) and water vapor from the final spectrum.

  • Sample Loading and Compression:

    • Action: Place ~2–5 mg of the dried powder onto the ATR crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave generated in ATR-FTIR only penetrates 0.5 to 2 microns into the sample. High-pressure, intimate contact is mandatory for a high signal-to-noise ratio, especially for rigid crystalline spiro hydrochlorides.

  • Spectral Acquisition & Internal Quality Check:

    • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

    • Validation: Inspect the baseline at 2500 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive particle scattering, necessitating sample re-application.

Section 4: Diagnostic Logic for Structural Confirmation

When analyzing the output data, researchers must follow a strict deductive logic to differentiate the spirocyclic amine salt from potential impurities, free base forms, or synthetic precursors.

FTIR_Logic Start Acquire ATR-FTIR Spectrum of Unknown Spiro Amine CheckNH Broad absorption envelope at 3200-2800 cm⁻¹? Start->CheckNH FreeBase Free Base Amine (Sharp N-H at ~3350 cm⁻¹) CheckNH->FreeBase No (Sharp Peaks) Salt Primary Amine HCl (NH₃⁺ Stretch Confirmed) CheckNH->Salt Yes (Broad Envelope) CheckArom Aromatic C=C bends present (>3000 cm⁻¹, ~1600 cm⁻¹)? Salt->CheckArom Planar Aromatic/Planar Analog (e.g., Phenylcyclohexylamine) CheckArom->Planar Yes Spiro Spiro[5.5]undecan-2-amine HCl (Purely Aliphatic C-H Stretches) CheckArom->Spiro No

Logical decision tree for the FTIR spectral identification of Spiro[5.5]undecan-2-amine HCl.

Conclusion

FTIR spectroscopy provides a rapid, definitive characterization of Spiro[5.5]undecan-2-amine hydrochloride when the underlying physical chemistry of the amine salt is understood. By isolating the broad NH₃⁺ stretching envelope and confirming the purely aliphatic nature of the spirocyclic C–H stretches, researchers can confidently validate their sp³-rich building blocks for downstream drug discovery applications.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists European Journal of Medicinal Chemistry
  • Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components PubMed Central (PMC)
  • Organic Nitrogen Compounds V: Amine Salts Spectroscopy Online

Sources

Structural and Conformational Analysis of Spiro[5.5]undecan-2-amine Hydrochloride: An X-Ray Crystallography Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, escaping "molecular flatland" is a critical strategy to improve the physicochemical properties of drug candidates. Flat, sp²-rich aromatic scaffolds often suffer from poor aqueous solubility, high lipophilicity, and off-target promiscuity. As a Senior Application Scientist, I frequently utilize spirocyclic scaffolds as bioisosteres to rigidify molecular geometry, increase the fraction of sp³ carbons (Fsp³), and project pharmacophores into distinct three-dimensional vectors.

This guide provides an in-depth, objective comparison of the X-ray crystallographic properties of Spiro[5.5]undecan-2-amine hydrochloride against common alternatives, such as the fused-planar tetrahydronaphthalen-2-amine and the smaller spiro[4.5]decan-2-amine. By analyzing their solid-state conformations, we can establish the causal relationship between spirocyclic architecture and improved drug-like properties.

Mechanistic Rationale: The Power of the Spiro[5.5]undecane Core

The spiro[5.5]undecane system consists of two cyclohexane rings joined at a single quaternary carbon. Unlike fused bicyclic systems (e.g., tetrahydronaphthalenes) which enforce planarity, the spiro junction forces the two rings into orthogonal planes. X-ray crystallographic studies consistently reveal that both six-membered rings in the spiro[5.5]undecane core preferentially adopt a highly stable double-chair conformation ()[1].

This structural rigidity reduces the entropic penalty upon target binding, a key principle in fragment-based drug discovery ()[2]. Furthermore, formulating the amine as a hydrochloride salt enhances crystallinity, allowing for high-resolution X-ray diffraction (XRD) mapping of the hydrogen-bond network—a critical parameter for predicting aqueous solubility and target engagement ()[3].

Quantitative Data: Structural Comparison

To objectively evaluate the structural advantages of Spiro[5.5]undecan-2-amine HCl, the table below compares its crystallographic and physicochemical parameters against a planar analog and a strained spirocycle.

ParameterSpiro[5.5]undecan-2-amine HClTetrahydronaphthalen-2-amine HClSpiro[4.5]decan-2-amine HCl
Scaffold Classification Spirocyclic (6,6)Fused Bicyclic (Aromatic/Aliphatic)Spirocyclic (5,6)
Fsp³ Fraction 1.00 (11/11 carbons)0.40 (4/10 carbons)1.00 (10/10 carbons)
Core Conformation Orthogonal Double-ChairPlanar / Half-ChairEnvelope / Chair
Spiro Junction Angle ~109.5° (Ideal Tetrahedral)N/A (Fused)~104.2° (Strained)
Calculated LogP (Base) ~2.1~2.8~1.8
X-Ray Density (g/cm³) ~1.18~1.22~1.15

Data Analysis: Spiro[5.5]undecan-2-amine achieves a perfect Fsp³ score of 1.00, significantly lowering its lipophilicity (LogP) compared to the planar tetrahydronaphthalene analog. Crystallographically, the spiro junction angle of ~109.5° indicates an unstrained, ideal tetrahedral geometry, which is energetically more favorable than the strained ~104° angle observed in smaller spiro[4.5]decane systems ()[4].

Experimental Protocol: Crystallization and X-Ray Diffraction

Generating high-quality single crystals is the primary bottleneck of structural validation. The following step-by-step methodology is a self-validating workflow designed to yield diffraction-quality crystals of spirocyclic amine hydrochloride salts.

Step 1: Solvent Selection and Dissolution

  • Action: Dissolve 10 mg of Spiro[5.5]undecan-2-amine hydrochloride in 0.5 mL of high-purity methanol in a 1-dram glass vial.

  • Causality: The hydrochloride salt is highly polar. Methanol acts as an excellent primary solvent because it fully disrupts the ionic lattice, ensuring complete dissolution while maintaining a low enough boiling point for controlled vapor diffusion.

Step 2: Vapor Diffusion Setup

  • Action: Place the open sample vial inside a larger, sealed chamber containing 3 mL of an anti-solvent (diethyl ether). Incubate at 20 °C in a vibration-free environment.

  • Causality: Diethyl ether has a high vapor pressure and slowly diffuses into the methanol solution. This gradual shift in solvent polarity slowly decreases the solubility of the salt, promoting the nucleation of highly ordered single crystals rather than rapid amorphous precipitation.

Step 3: Optical Validation (Self-Validating Step)

  • Action: After 3–5 days, harvest the crystals and inspect them under a polarized light microscope.

  • Causality: High-quality single crystals will exhibit sharp birefringence (extinction of light at precise 90° rotation intervals). If the sample remains dark or scatters light randomly, it is amorphous or polycrystalline and will fail X-ray diffraction, saving valuable instrument time.

Step 4: Cryogenic Data Collection

  • Action: Mount a birefringent crystal on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å). Cool the sample to 100 K using a nitrogen cryostream.

  • Causality: Flash-cooling to 100 K minimizes thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots and allows for the precise resolution of the spiro junction and the hydrogen-bonding network of the hydrochloride salt.

Logical Workflow: Bioisosteric Replacement Strategy

The following diagram illustrates the decision-making process from identifying a planar liability to the crystallographic validation of the spirocyclic bioisostere.

Workflow N1 Planar Scaffold (sp2-rich, low solubility) N2 Bioisosteric Design (Increase Fsp3) N1->N2 N3 Spiro[5.5]undecan-2-amine Synthesis N2->N3 N4 HCl Salt Formation (Enhance Crystallinity) N3->N4 N5 Vapor Diffusion Crystallization N4->N5 N6 X-Ray Diffraction (100 K) N5->N6 N7 Structural Validation: Double-Chair Conformation N6->N7

Workflow for spirocyclic bioisosteric replacement and X-ray validation.

References

  • Title: Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Safety Operating Guide

Operational and Disposal Logistics for Spiro[5.5]undecan-2-amine, Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on structurally complex, rigid three-dimensional scaffolds to improve metabolic stability and target selectivity, spirocyclic aliphatic amines have become critical building blocks. Spiro[5.5]undecan-2-amine, hydrochloride (CAS: 62439-54-7) is a prime example of such a scaffold [1]. However, the transition from theoretical chemistry to benchtop reality requires rigorous operational logistics.

As a Senior Application Scientist, I have observed that the mishandling of organic amine hydrochlorides frequently leads to compromised reagent integrity, inaccurate assay dosing, and regulatory non-compliance. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety, environmental compliance, and experimental reproducibility.

Physicochemical Hazard Profile & Causality

To handle a chemical safely, one must first understand the causality behind its hazards. Spiro[5.5]undecan-2-amine, hydrochloride is the salt of a primary aliphatic amine.

  • Hygroscopicity: Like many amine hydrochlorides, this compound is prone to absorbing atmospheric moisture. This not only alters the effective molecular weight (leading to inaccurate molar dosing in assays) but can also cause the powder to cake, increasing the risk of aerosolization when forcefully broken apart.

  • Thermal Decomposition: The most significant hazard arises during thermal stress or improper incineration. Heating organic amine hydrochlorides past their decomposition point releases highly toxic and corrosive gases, specifically hydrogen chloride (HCl) gas and nitrogen oxides (NOx) , alongside carbon monoxide [2].

  • Aqueous Acidity: When dissolved in water, the hydrochloride salt dissociates, resulting in a mildly acidic solution that can be corrosive to certain metals and irritating to mucous membranes.

Quantitative Hazard Summary
ParameterSpecification / Data
Chemical Name Spiro[5.5]undecan-2-amine, hydrochloride
CAS Number 62439-54-7
Molecular Formula C11H22ClN
GHS Classifications Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A [2]
Primary Hazards Harmful if swallowed; Causes serious eye/skin irritation.
Decomposition Byproducts NOx, CO, CO₂, HCl gas [2]
Recommended Storage Inert atmosphere (Nitrogen/Argon), desiccated, 2–8°C.

Standard Operating Procedure: Laboratory Handling

To maintain scientific integrity, every handling step must be part of a self-validating system —meaning the protocol inherently checks for errors or contamination as it is executed.

Step-by-Step Handling Protocol
  • Environmental Preparation: Ensure the workspace is a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • Validation Step: Verify the hood's digital airflow monitor is in the green zone before opening the chemical container.

  • PPE Verification: Don standard laboratory PPE: nitrile gloves (double-gloving recommended for extended handling), a fastened lab coat, and ANSI Z87.1-compliant safety goggles. If handling large quantities where dust generation is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required [2].

  • Weighing & Transfer: Use anti-static weigh boats. Because the compound is hygroscopic, minimize atmospheric exposure.

    • Causality: Static charge can cause fine hydrochloride powders to repel and aerosolize, leading to inhalation exposure. Anti-static tools mitigate this physical repulsion.

  • Inert Storage Return: Immediately upon completing the transfer, purge the headspace of the primary container with dry Nitrogen or Argon gas, seal tightly with Parafilm, and return to a desiccator.

Emergency Spill Mitigation Workflow

In the event of a spill, direct neutralization (e.g., pouring strong base on the hydrochloride salt) is strictly prohibited, as it can trigger an exothermic reaction and rapidly volatilize the free-base amine.

Workflow for the assessment, containment, and validation of Spiro[5.5]undecan-2-amine HCl spills.

Spill Recovery Protocol:
  • Evacuate & Assess: Clear personnel from the immediate vicinity. Identify if the spill is a dry powder or a dissolved solution.

  • Containment (Solid): If dry, lightly dampen the powder with a fine mist of water to prevent dust aerosolization [3]. Do not flood the area.

  • Containment (Liquid): If in solution, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth).

  • Collection: Use non-sparking plastic tools to sweep up the dampened powder or saturated absorbent. Place the material into a heavy-duty, sealable polyethylene hazardous waste bag or drum.

  • Validation of Decontamination: Wash the spill surface with a mild detergent and water. Self-Validation: Swab the cleaned surface with universal pH indicator paper. A pH reading of 6.5–7.5 confirms the acidic hydrochloride residue has been successfully removed.

Proper Disposal Procedures

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) or equivalent local regulations [3]. Because Spiro[5.5]undecan-2-amine, hydrochloride contains both nitrogen and chlorine, its disposal requires strict adherence to halogenated waste protocols.

Step-by-Step Disposal Plan
  • Waste Segregation:

    • Solid Waste: Contaminated gloves, empty vials, and spill cleanup materials must be placed in a designated, puncture-proof solid hazardous waste container.

    • Liquid Waste: Aqueous or organic solutions containing this compound must be segregated into Halogenated Organic Waste carboys.

    • Causality: Mixing halogenated waste (like this hydrochloride salt) with non-halogenated waste can lead to dangerous cross-reactions and significantly increases the financial cost of disposal for the laboratory, as halogenated waste requires specialized incineration.

  • Labeling & Compliance:

    • Affix a compliant hazardous waste label to the container the moment the first drop or gram of waste is added.

    • Explicitly list "Spiro[5.5]undecan-2-amine, hydrochloride" and note the presence of "Halogens (Cl)" and "Amines" on the manifest.

  • Ultimate Destruction (Incineration):

    • Do not dispose of this compound down the drain. It must be transferred to a licensed professional waste disposal service.

    • The standard industrial disposal method is high-temperature incineration equipped with environmental scrubbers .

    • Causality: Incineration destroys the organic spirocyclic core, converting it to CO₂ and water. However, the nitrogen and chloride components generate NOx and HCl gases. The disposal facility's alkaline scrubbers neutralize these acidic gases before exhaust, preventing environmental acid rain generation.

Decision tree for the segregation, labeling, and ultimate disposal of amine hydrochloride waste.

References

Personal protective equipment for handling Spiro[5.5]undecan-2-amine, hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized chemical building blocks requires moving beyond generic safety data sheets to understand the fundamental physical chemistry of the molecule. Spiro[5.5]undecan-2-amine, hydrochloride (CAS: 62439-54-7) is a prime example. As an sp3-rich spirocyclic amine, this compound is highly valued in modern drug discovery for its ability to "escape from flatland"—offering improved metabolic stability, increased 3D target interactions, and superior aqueous solubility compared to flat, sp2-hybridized structures [1].

However, these exact physicochemical properties dictate a stringent, highly specific approach to personal protective equipment (PPE) and operational handling. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, causality-driven protocol for safely managing this compound from dispensing to disposal.

Physicochemical Hazard Assessment & Causality

To protect yourself, you must first understand why the compound behaves the way it does. Spiro[5.5]undecan-2-amine, hydrochloride is a primary amine salt. It does not pose a vapor inhalation risk; the danger lies entirely in its physical state and hygroscopicity.

Table 1: Physicochemical Hazard Metrics & Operational Implications

Property / MetricCharacteristicOperational Causality & Implication
Molecular Architecture sp3-carbon rich (Spirocyclic)Increases 3D bulk and static charge retention during physical transfer, causing powder to cling to tools [1].
Physical State Crystalline Solid / PowderHigh risk of aerosolization. Primary exposure route is inhalation of suspended dust.
Aqueous Solubility HighRapidly dissolves in physiological moisture (sweat, tears), causing acute, localized pH shifts and severe irritation.
Vapor Pressure Negligible at 20°CVolatilization is not a risk; engineering controls must focus entirely on particulate capture.

Mandatory Personal Protective Equipment (PPE)

Because this compound readily dissolves in the moisture of human skin and mucous membranes to cause acute irritation, your PPE must create an absolute barrier against airborne particulates.

  • Eye Protection: Chemical Splash Goggles (Indirect Vented)

    • Causality: Standard safety glasses leave gaps at the brow and cheeks. Airborne amine hydrochloride dust can settle into the ocular mucosa, rapidly dissolving in tears and causing severe corneal irritation.

    • Self-Validation: Shake your head gently after donning. If the goggles slide or you feel room air currents on your eyes, the seal is inadequate.

  • Hand Protection: Double-Layered Nitrile Gloves (Minimum 5-mil)

    • Causality: Nitrile provides superior resistance to both the amine salt and the polar aprotic solvents (e.g., DMF, DMSO, DCM) typically used to dissolve it. Double-gloving ensures that if the outer glove is contaminated by static-clinging powder, it can be safely doffed without exposing the skin.

    • Self-Validation: Before donning, perform a visual inflation test—trap air in the glove and squeeze to validate the absence of micro-punctures.

  • Body Protection: Flame-Resistant Lab Coat with Knit Cuffs

    • Causality: Open, loose sleeves can drag through invisible powdered residues or knock over static-prone weigh boats. Knit cuffs secure the barrier at the wrist.

  • Respiratory Protection: Chemical Fume Hood

    • Causality: All handling must occur within a certified fume hood to capture aerosolized dust. If decagram-scale transfer is required outside a hood, a NIOSH-approved N95 or P100 particulate respirator is strictly mandated [2].

Operational Workflow & Methodology

The following step-by-step methodology is designed to mitigate the two greatest risks of handling Spiro[5.5]undecan-2-amine, hydrochloride: static dispersion and dust aerosolization .

G Start 1. Environmental Validation (Fume Hood >80 fpm) PPE 2. Don Protective Gear (Nitrile, Goggles, Lab Coat) Start->PPE Static 3. Static Mitigation (Anti-static tools) PPE->Static Weigh 4. Dispense Solid (Direct to vial) Static->Weigh Dissolve 5. In-Hood Dissolution (Trap dust in solvent) Weigh->Dissolve Clean 6. Decontamination (Wet-wipe surfaces) Dissolve->Clean Waste 7. Waste Segregation (Solid vs. Organic Liquid) Clean->Waste

Figure 1: Operational workflow for handling spirocyclic amine hydrochlorides.

Step 1: Environmental Validation Ensure the fume hood is operating with a face velocity between 80-120 fpm.

  • Self-Validation: Perform the "Kimwipe Test." Hold a single tissue near the bottom edge of the sash. The physical, inward pull of the tissue visually validates negative pressure before you open the chemical container.

Step 2: Static Mitigation Amine hydrochlorides are notorious for static cling. Wipe the balance pan and the immediate hood surface with an anti-static cloth. Use a grounded zero-stat ionizer gun on the container if available.

Step 3: Direct-to-Vial Dispensing Do not use plastic polystyrene weigh boats, as they generate massive static charges that will repel the powder into the air.

  • Procedure: Tare a glass reaction vial directly on the balance. Use a grounded metal or anti-static polypropylene spatula to transfer the Spiro[5.5]undecan-2-amine, hydrochloride directly into the vial.

  • Self-Validation: Observe the powder on the spatula. If the powder "jumps" or visibly repels from the metal, static is still present. Stop and re-apply the ionizer.

Step 4: In-Hood Dissolution To permanently eliminate the inhalation hazard, add your reaction solvent (e.g., Methanol, DCM) directly to the vial while it is still inside the fume hood. By trapping the powder in solution, you neutralize the risk of aerosolization before moving the vial to your bench or reaction block.

Spill Response & Waste Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by throwing the amine salt into the breathing zone. Follow this protocol, adapted from Prudent Practices in the Laboratory [2]:

Solid Spill Cleanup Protocol:

  • Do Not Dry Sweep : Never use a brush or dry paper towel.

  • Wet Absorption : Dampen an absorbent pad or heavy-duty wipe with a mild solvent (70% isopropanol or water).

  • Dabbing Motion : Gently place the damp wipe over the powder to dissolve and trap it. Do not scrub, as this generates friction and potential airborne particles.

  • Self-Validation of Decontamination : To validate that the surface is completely decontaminated, perform a final wipe of the area with a pH test strip dampened with distilled water. A neutral pH (~7.0) confirms the absence of residual amine hydrochloride salts, which would otherwise register as slightly acidic.

Waste Segregation:

  • Solid Waste : All contaminated gloves, empty reagent bottles, and cleanup wipes must be placed in a sealed, puncture-resistant bag and labeled as "Solid Hazardous Waste - Toxic Amine Salts."

  • Liquid Waste : Once dissolved, the waste stream depends on the solvent. Route to "Halogenated Organic Waste" if dissolved in DCM/Chloroform, or "Non-Halogenated Organic Waste" if dissolved in Methanol/DMSO. Clearly list "Spiro[5.5]undecan-2-amine, hydrochloride" on the waste log to prevent incompatible mixing with strong oxidizers or bases.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[5.5]undecan-2-amine, hydrochloride
Reactant of Route 2
Spiro[5.5]undecan-2-amine, hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.